5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFPXALZVOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962990 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4333-19-1 | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Properties, and Biological Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This document delineates a robust synthetic pathway for this compound, details its fundamental physicochemical and spectroscopic properties, and explores its documented and potential pharmacological activities. By synthesizing established data with expert insights, this guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Thiohydantoin Scaffold and Its Significance
The 2-thioxoimidazolidin-4-one, or thiohydantoin, core is a privileged structure in drug discovery, conferring a unique combination of steric and electronic properties that facilitate interactions with a diverse range of biological targets.[1] The presence of both hydrogen bond donors and acceptors, coupled with a thiocarbonyl group, allows for multifaceted binding modes within protein active sites. Modifications at the N1, N3, and C5 positions of the thiohydantoin ring have yielded compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2]
This compound, also known as phenylthiohydantoin (PTH)-alanine, is a specific derivative that has garnered interest due to its accessible synthesis from readily available precursors and its potential to serve as a foundational molecule for further structural elaboration.[3] This guide will provide an in-depth exploration of this compound, from its synthesis to its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound is efficiently achieved through the condensation of the amino acid L-alanine with phenyl isothiocyanate. This reaction, a variation of the Edman degradation chemistry, provides a reliable and scalable route to the desired product.
Synthetic Workflow
The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the reaction of the amino group of alanine with phenyl isothiocyanate to form a phenylthiocarbamoyl (PTC) amino acid derivative. Subsequent acid-catalyzed cyclization and dehydration yield the stable this compound ring.[4]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
L-Alanine
-
Phenyl isothiocyanate (PITC)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
-
Water (H2O)
-
Hydrochloric acid (HCl), 6N
Procedure: [4]
-
Reaction Setup: In a round-bottom flask, dissolve L-alanine in a mixture of DMF and water. Add triethylamine to the solution to act as a base.
-
Addition of PITC: To the stirred solution, add phenyl isothiocyanate dropwise at room temperature. The reaction is typically allowed to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the PTC-amino acid intermediate is complete, acidify the reaction mixture by the slow addition of 6N HCl. The mixture is then heated to reflux for approximately one hour to facilitate cyclization and the formation of the thiohydantoin ring.
-
Workup and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain a purified product.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development, including formulation and pharmacokinetic studies.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [3] |
| Molecular Weight | 206.27 g/mol | [3] |
| CAS Number | 4333-19-1 | [3] |
| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | [3] |
| Appearance | White to off-white crystalline solid | General knowledge |
| XLogP3 | 1.7 | [3] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a doublet), the methine proton at the C5 position (a quartet), and the aromatic protons of the phenyl ring. The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the thiocarbonyl carbon (C2), the carbonyl carbon (C4), the C5 carbon, the methyl carbon, and the carbons of the phenyl ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C=O (amide) stretching, and C=S (thiocarbonyl) stretching.[5]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for thiohydantoins can also be observed.[3]
Biological Activities and Therapeutic Potential
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of 2-thioxoimidazolidin-4-one derivatives has demonstrated significant potential in several therapeutic areas. The insights gained from these related compounds provide a strong rationale for the further investigation of the title compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-thioxoimidazolidin-4-one derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). For certain derivatives, IC₅₀ values have been reported in the low micromolar and even nanomolar range.[6][7]
Potential Mechanisms of Action: The anticancer activity of thiohydantoins is believed to be multifactorial. Some proposed mechanisms include:
-
Inhibition of Androgen Receptor Signaling: Certain thiohydantoin derivatives, such as enzalutamide, are potent androgen receptor antagonists used in the treatment of prostate cancer.[2]
-
Induction of Apoptosis: Thiazolidinone-based compounds, structurally related to thiohydantoins, have been shown to induce apoptosis in cancer cells.[8]
-
Inhibition of Key Enzymes: Derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as NADPH oxidase (NOX).[9]
Caption: Potential mechanisms of anticancer activity for thiohydantoin derivatives.
Antimicrobial Activity
Thiohydantoin derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The minimum inhibitory concentration (MIC) values for some derivatives have been found to be in the low microgram per milliliter range.[10]
Potential Mechanisms of Action: The antimicrobial action of thiohydantoins may involve:
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to cell death.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical scaffold that is well-represented in a multitude of biologically active molecules. While specific pharmacological data for this particular derivative is limited, the extensive research on the broader class of 2-thioxoimidazolidin-4-ones provides a compelling basis for its further investigation.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a diverse panel of cancer cell lines and its antimicrobial activity against a broad spectrum of pathogens.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at the methyl and phenyl positions to identify key structural features that enhance biological activity and selectivity.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological effects.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound and its derivatives.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Item - Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S-Amino Acids and Phenylisothiocyanate in Et3N/DMF-H2O - figshare - Figshare [figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Abstract
This guide provides a comprehensive technical overview of the synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a prominent member of the thiohydantoin class of heterocyclic compounds. Thiohydantoins are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and serve as key intermediates in synthetic organic chemistry.[1][2] This document, intended for researchers and drug development professionals, details the prevalent and reliable synthetic methodology, delves into the underlying reaction mechanism, presents a validated experimental protocol, and outlines the necessary characterization and safety protocols. The primary focus is on the well-established reaction of DL-alanine with phenyl isothiocyanate, a method prized for its efficiency and mechanistic clarity, drawing parallels to the foundational Edman degradation chemistry used in peptide sequencing.[3][4][5]
Introduction and Strategic Overview
This compound, also known as Phenylthiohydantoin-Alanine (PTH-Alanine), is a derivative of 2-thiohydantoin.[6] The 2-thiohydantoin core is a sulfur analog of hydantoin and is a privileged structure in drug discovery, with derivatives showing potential as antimicrobial, anti-inflammatory, and anticarcinogenic agents.[7]
The synthesis of this target molecule can be approached via several routes, with the most common strategies beginning from α-amino acids.[1][8]
-
Reaction with Isothiocyanates: This is the most widely employed and versatile method. It involves the coupling of an α-amino acid (alanine) with an isothiocyanate (phenyl isothiocyanate). This route offers high yields and a well-understood, controllable reaction mechanism.[9][10][11]
-
Reaction with Thiourea: A simpler, more economical approach involves heating an α-amino acid directly with thiourea.[7][12][13] While advantageous for its low cost and operational simplicity, this method often requires high temperatures (e.g., 180°C) and can be less substrate-tolerant than the isothiocyanate method.[7]
For this guide, we will focus on the isothiocyanate pathway due to its robustness, reproducibility, and the high purity of the resulting product, making it the superior choice for pharmaceutical and research applications.
Reaction Mechanism: The Edman-Type Cyclization
The synthesis from an amino acid and phenyl isothiocyanate proceeds in two distinct, sequential steps: coupling and cyclization. This process is mechanistically analogous to the Edman degradation used for N-terminal sequencing of proteins.[3]
-
Step 1: Phenylthiocarbamoyl (PTC) Adduct Formation: The reaction is initiated by the nucleophilic attack of the α-amino group of alanine on the electrophilic central carbon atom of phenyl isothiocyanate. This step is typically conducted under mildly alkaline conditions (pH ~9) to ensure the amino group is in its deprotonated, more nucleophilic state.[14][15] This forms a stable N-phenylthiocarbamoyl-alanine (PTC-alanine) intermediate.
-
Step 2: Acid-Catalyzed Cyclization: The PTC-alanine intermediate is then treated with acid (e.g., hydrochloric acid) and heated.[14] The acid protonates the carboxylic acid group, which is then attacked intramolecularly by the sulfur atom of the thiourea moiety. Subsequent dehydration and rearrangement lead to the formation of the stable, five-membered thiohydantoin ring.
Caption: Reaction mechanism for PTH-Alanine synthesis.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of phenylthiohydantoins from free amino acids.[14]
Materials and Reagents:
-
DL-Alanine
-
Phenyl Isothiocyanate (Reagent Grade)
-
1N Sodium Hydroxide (NaOH)
-
1N Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or indicator paper
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
Part A: Formation of the Phenylthiocarbamoyl (PTC) Derivative
-
Dissolution: Dissolve 10 mmol of DL-alanine in 25 mL of deionized water in a round-bottom flask.
-
pH Adjustment: Adjust the pH of the solution to approximately 9 using 1N NaOH. Use a pH meter for accuracy.[14]
-
Addition of Reagent: While stirring vigorously, add 1.1 equivalents (11 mmol) of phenyl isothiocyanate to the solution. The reaction is typically kept at around 40°C.[14]
-
Reaction Maintenance: Continue to stir and maintain the pH at ~9 by adding small portions of 1N NaOH as needed. The reaction is complete when alkali consumption ceases, which usually takes less than 30 minutes.[14]
-
Work-up: After the reaction is complete, cool the mixture and wash it with an organic solvent like dichloromethane to remove any unreacted phenyl isothiocyanate. The aqueous layer containing the PTC-alanine salt is retained.
Part B: Cyclization to the Phenylthiohydantoin (PTH) Derivative
-
Acidification: Transfer the aqueous solution of PTC-alanine to a clean round-bottom flask. Carefully acidify the solution with 1N HCl to a pH of ~1.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux for two hours. During this time, the PTH-alanine will precipitate out of the solution as it forms.[14]
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and acid.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of glacial acetic acid and water.[14] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[16]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum oven. The yield of the pure product is typically in the range of 80-90%.[14]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | [6][17] |
| Molecular Weight | 206.27 g/mol | [6] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 185 °C (from DL-alanine) | [14] |
| ¹H NMR | Signals corresponding to methyl, methine, and phenyl protons are expected. | [6] |
| ¹³C NMR | Signals for methyl, methine, phenyl, carbonyl (C=O), and thiocarbonyl (C=S) carbons. | [6] |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), and C=S stretching vibrations. | [6] |
| Mass Spectrometry | [M+H]⁺ at m/z 207.05867 | [17] |
Synthetic Workflow Visualization
The overall process from starting materials to the final, characterized product is summarized in the following workflow.
Caption: Experimental workflow for synthesis and purification.
Safety and Handling
Researchers must adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Phenyl Isothiocyanate: Is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Hydrochloric Acid & Sodium Hydroxide: These are corrosive and should be handled with care to avoid skin and eye contact.
-
This compound (Product): GHS hazard information indicates that the final compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[6] Appropriate containment and handling procedures should be followed.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of this compound via the reaction of DL-alanine and phenyl isothiocyanate represents a highly reliable and efficient method for obtaining this valuable heterocyclic compound. The procedure, grounded in the principles of Edman chemistry, is robust and provides high yields of a pure product. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and utilize this important molecular scaffold for further investigation and application.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 3. scispace.com [scispace.com]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A simple synthesis of 2-thiohydantoins. | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. PubChemLite - this compound (C10H10N2OS) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structure, synthesis, and characterization, while also exploring its potential therapeutic applications based on the well-documented biological activities of the broader thiohydantoin family.
Compound Identification and Structure
The compound of interest is systematically identified by its IUPAC name and structural formula.
IUPAC Name: 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one[1]
Synonyms: 5-Methyl-3-phenyl-2-thiohydantoin, this compound[1]
CAS Number: 4333-19-1[1]
Molecular Formula: C₁₀H₁₀N₂OS[1]
The structure consists of a five-membered imidazolidine ring with a methyl group at the 5-position, a phenyl group at the 3-position, a ketone at the 4-position, and a thione group at the 2-position.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 206.27 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 1.7 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Synthesis Protocol
A reliable and efficient method for the synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives involves the reaction of S-amino acids with phenylisothiocyanate. The following protocol is adapted from the general procedure described by Jangale et al. (2015) for the synthesis of phenylthiohydantoins of amino acids[2].
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve S-Alanine (1 equivalent) in a solution of triethylamine (TEA) in a mixture of dimethylformamide (DMF) and water (8:2).
-
Addition of Phenylisothiocyanate: To the stirred solution, add phenylisothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 1N HCl.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration and recrystallized from aqueous ethanol to yield the pure this compound.
This method offers a straightforward and efficient route to the target compound with the advantages of mild reaction conditions and a simple work-up procedure.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data based on the PubChem spectral database are as follows[1]:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 5-position, the aromatic protons of the phenyl group, and the N-H proton. |
| ¹³C NMR | Resonances for the methyl carbon, the methine carbon, the carbonyl carbon, the thione carbon, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=S stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.27 g/mol ). |
Potential Applications in Drug Development
While specific biological data for this compound is not extensively reported, the thiohydantoin scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.
Caption: Biological activities of the thiohydantoin scaffold.
Anticancer Activity: Numerous thiohydantoin derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including prostate and breast cancer.[3] The proposed mechanisms of action often involve the inhibition of key cellular targets. For instance, some derivatives have been shown to act as androgen receptor antagonists, which is a key strategy in the treatment of prostate cancer.[4]
Other Potential Therapeutic Areas: Beyond oncology, thiohydantoin derivatives have been investigated for their potential as antimicrobial, antidiabetic, and anti-inflammatory agents. This broad spectrum of activity underscores the therapeutic potential of this chemical class and suggests that this compound could be a valuable candidate for further biological screening.
Conclusion
This compound is a readily synthesizable compound belonging to the pharmacologically significant thiohydantoin class. This guide has provided a detailed overview of its chemical identity, a practical synthesis protocol, and methods for its characterization. While further research is needed to elucidate the specific biological activities of this particular molecule, the extensive evidence of the therapeutic potential of the thiohydantoin scaffold strongly supports its further investigation in drug discovery programs.
References
- 1. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylthiohydantoin-DL-alanine (CAS 4333-19-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phenylthiohydantoin-DL-alanine (PTH-DL-alanine), a molecule of significant interest in the fields of biochemistry and proteomics. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its applications, particularly its pivotal role in protein sequencing.
Introduction: The Significance of Phenylthiohydantoin-DL-alanine
Phenylthiohydantoin-DL-alanine, identified by the CAS number 4333-19-1, is a heterocyclic compound that serves as a cornerstone in the chemical sequencing of proteins and peptides.[1] It is a derivative of the amino acid alanine, formed during the Edman degradation process.[2] This process, a revolutionary method for determining the amino acid sequence of a polypeptide from its N-terminus, relies on the sequential cleavage and identification of amino acids as their respective phenylthiohydantoin derivatives.[3][4] Therefore, PTH-DL-alanine is not just a chemical compound but a vital tool that has unlocked countless insights into protein structure and function, paving the way for advancements in molecular biology and drug discovery.[1]
This guide will delve into the chemical properties, synthesis, and, most importantly, the application of PTH-DL-alanine in the context of protein sequencing. We will explore the underlying principles of the Edman degradation, provide detailed experimental protocols, and discuss the analytical techniques used for its identification.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of PTH-DL-alanine is essential for its handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of Phenylthiohydantoin-DL-alanine
| Property | Value | Source(s) |
| CAS Number | 4333-19-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂OS | [1] |
| Molecular Weight | 206.26 g/mol | [1] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 184 - 188 °C | [1] |
| pKa | 11.19 ± 0.40 (Predicted) | |
| Storage Temperature | -20°C |
Safety Information:
Phenylthiohydantoin-DL-alanine is classified as toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.
Synthesis of Phenylthiohydantoin-DL-alanine
While PTH-DL-alanine is most famously generated during the Edman degradation of a peptide containing alanine at its N-terminus, it can also be synthesized as a standard for analytical purposes. The general synthesis of 2-thiohydantoins often involves the reaction of an α-amino acid with a thiocyanate or isothiocyanate derivative.[5]
A General Protocol for the Synthesis of Phenylthiohydantoin Amino Acid Standards:
This protocol outlines the synthesis of a phenylthiohydantoin derivative from an amino acid, which can be adapted for DL-alanine.
Materials:
-
DL-alanine
-
Pyridine
-
Water
-
Sodium Hydroxide (NaOH) solution (1N)
-
Phenyl isothiocyanate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (e.g., DL-alanine) in a mixture of pyridine and water.
-
Adjust the pH of the solution to approximately 9.0 using 1N NaOH.
-
Warm the solution to around 40°C.
-
Add phenyl isothiocyanate while stirring vigorously and maintain the temperature for the reaction to proceed.
-
After the reaction, the resulting phenylthiocarbamoyl (PTC) derivative is cyclized under acidic conditions, typically by refluxing with HCl, to yield the phenylthiohydantoin derivative.[6]
-
The product can then be purified by recrystallization.
The Central Role in Protein Sequencing: The Edman Degradation
The primary and most significant application of Phenylthiohydantoin-DL-alanine is as a product of the Edman degradation, a powerful method for determining the N-terminal sequence of proteins and peptides.[3] This iterative process allows for the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.
The Mechanism of Edman Degradation
The Edman degradation is a three-step process:
-
Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamoyl-peptide (PTC-peptide).[7]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain is left intact for the next cycle.[8]
-
Conversion: The unstable ATZ-amino acid is extracted and then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid.[3] This PTH-amino acid is then identified by chromatography.
The entire cycle is then repeated on the shortened peptide, allowing for the sequential determination of the amino acid sequence.
References
- 1. Influence of the amino-terminus on in vitro and in vivo biological activity of synthetic parathyroid hormone-like peptides of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the 2-Thioxoimidazolidin-4-one Scaffold
The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The inherent structural features of the 2-thioxoimidazolidin-4-one core, including its ability to participate in various non-covalent interactions, contribute to its capacity to bind to a wide array of biological targets.[1][3] This versatility has led to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical resource to support the design and advancement of next-generation therapeutics based on this versatile chemical framework.
I. Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation
Derivatives of 2-thioxoimidazolidin-4-one have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[5][7][8] The primary mechanisms underlying their anticancer activity involve the induction of apoptosis and the arrest of the cell cycle.
Mechanism of Action: Targeting Key Cellular Pathways
A significant body of research points to the ability of 2-thioxoimidazolidin-4-one derivatives to modulate critical signaling pathways involved in cancer cell survival and proliferation. One of the key pathways targeted is the PI3K/AKT pathway, which is often hyperactivated in cancer.[5][7]
One notable study investigated a promising 2-thioxoimidazolidin-4-one derivative, designated as compound 4, which exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells with an IC50 value of 0.017 μM.[7] This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2.[7][9] Furthermore, it was shown to inhibit the PI3K/AKT pathway at both the gene and protein levels.[7] The induction of apoptosis was confirmed by a 19.35-fold increase in apoptotic cells, as determined by flow cytometry.[7][9]
In addition to apoptosis induction, this class of compounds can also arrest the cell cycle. For instance, compound 4 was observed to cause cell cycle arrest at the G2/M phase in HepG2 cells.[5][7][9] Another study on different derivatives found that one compound arrested liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase.[6]
Signaling Pathway: Apoptosis Induction by a 2-Thioxoimidazolidin-4-one Derivative
Caption: Inhibition of the PI3K/AKT pathway and modulation of apoptotic proteins by a 2-thioxoimidazolidin-4-one derivative, leading to programmed cell death.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-thioxoimidazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the core ring. Studies have shown that incorporating various heterocyclic moieties, such as benzimidazoles, pyrazoles, triazoles, and benzoxazoles, can significantly enhance cytotoxic activity.[1][6] For example, a derivative incorporating a specific pyrazole moiety demonstrated an IC50 of 2.33 μg/mL against the HepG-2 cell line.[1] Another derivative showed potent activity against the MCF-7 breast cancer cell line with an IC50 of 3.98 μg/mL.[1] These findings underscore the importance of exploring diverse substitutions to optimize the anticancer profile of this scaffold.
Data Presentation: Cytotoxic Activity of Selected Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | HepG2 (Liver) | 0.017 | [7] |
| Compound 2 | HepG2 (Liver) | 0.18 | [7] |
| Staurosporine | HepG2 (Liver) | 5.07 | [7] |
| 5-Fluorouracil | HepG2 (Liver) | 5.18 | [7] |
| Compound 14 | HepG-2 (Liver) | 2.33 µg/mL | [1] |
| Compound 5 | MCF-7 (Breast) | 3.98 µg/mL | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives on cancer cell lines.[7][9]
I. Materials and Reagents:
-
Cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
2-Thioxoimidazolidin-4-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
II. Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% v/v. Add the diluted compounds to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24 to 48 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of drug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[10][11] 2-Thioxoimidazolidin-4-one derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.[2][4]
Mechanism of Action: Disruption of Microbial Processes
While the precise mechanisms of action for many antimicrobial 2-thioxoimidazolidin-4-one derivatives are still under investigation, it is believed that they may interfere with essential microbial processes. Some studies suggest that these compounds could inhibit bacterial virulence by targeting quorum sensing, a cell-to-cell communication system that regulates the expression of virulence factors.[12] For instance, certain derivatives have been shown to inhibit the production of protease, hemolysin, and pyocyanin in Pseudomonas aeruginosa.[12]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these derivatives is significantly influenced by the substituents on the imidazolidinone ring. For example, the introduction of halogen atoms, such as chlorine and bromine, on the aromatic rings attached to the core structure has been shown to enhance antibacterial and antifungal activities.[10][11] One study highlighted that a derivative with a 2,4-dichlorobenzylidene moiety possessed antifungal properties comparable to the reference drug ketoconazole.[10] Another investigation found that a compound with a hydroxyl group as a substituent exhibited potent antimicrobial activity.[4]
Data Presentation: Antimicrobial Activity of Selected Derivatives
| Compound ID | Target Organism | Activity | Reference |
| Compound 5b | Staphylococcus aureus, Pseudomonas aeruginosa | MIC = 25 mg/mL | [11] |
| Compound 5a, 5b, 5c, 5e | Candida albicans | Active | [11] |
| (±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) | Fungi | Comparable to Ketoconazole | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol describes the agar well diffusion method, a standard technique for evaluating the in vitro antimicrobial activity of chemical compounds.[4]
I. Materials and Reagents:
-
Bacterial and/or fungal strains
-
Nutrient agar or Mueller-Hinton agar for bacteria; Sabouraud dextrose agar for fungi
-
Sterile petri dishes
-
2-Thioxoimidazolidin-4-one derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Sterile cork borer
-
Incubator
II. Step-by-Step Methodology:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar.
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.
-
Compound Loading: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the positive control.
III. Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[13] Derivatives of 2-thioxoimidazolidin-4-one have been investigated for their potential as anticonvulsant agents.[6][13]
Mechanism of Action: Potential Targets in the Central Nervous System
The exact mechanism of anticonvulsant action for 2-thioxoimidazolidin-4-one derivatives is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system. The structural similarity of the hydantoin ring (a core component of some anticonvulsant drugs like phenytoin) to the 2-thioxoimidazolidin-4-one scaffold suggests that these compounds may act on similar targets, such as voltage-gated sodium channels.[14]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity is highly dependent on the substitution pattern. Studies on related thiazolidinone derivatives, which share structural similarities, have shown that the nature of the substituent at various positions can significantly impact the anticonvulsant potency and neurotoxicity.[15][16] For instance, in a series of 2-(substituted-imino)thiazolidin-4-ones, a derivative with a pentyloxy phenyl group was identified as the most potent anticonvulsant.
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for identifying compounds that are effective against generalized tonic-clonic seizures.[16]
I. Materials and Reagents:
-
Mice or rats
-
2-Thioxoimidazolidin-4-one derivatives
-
Vehicle (e.g., saline, polyethylene glycol)
-
Corneal electrodes
-
A constant current electroshock apparatus
II. Step-by-Step Methodology:
-
Animal Preparation and Compound Administration: Administer the test compound or vehicle to the animals (typically via intraperitoneal or oral route) at a predetermined time before the test.
-
Electroshock Application: Apply a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes. The current intensity is set to a level that induces a maximal tonic hindlimb extension seizure in control animals.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. Neurotoxicity is often assessed in parallel using tests like the rotarod test to determine a protective index (TD50/ED50).
Experimental Workflow: Anticonvulsant Screening
Caption: A streamlined workflow for the in vivo screening of anticonvulsant activity using the Maximal Electroshock Seizure (MES) test.
IV. Other Notable Biological Activities
Beyond the major areas discussed, 2-thioxoimidazolidin-4-one derivatives have been reported to possess a range of other biological activities, including:
-
Antiviral Activity: Certain derivatives have shown activity against various viruses.[4][5]
-
Anti-inflammatory Activity: Some compounds have demonstrated anti-inflammatory effects.[17]
-
Antidiabetic and Antioxidant Activity: Recent studies have explored their potential in managing diabetes and oxidative stress.[18]
-
Enzyme Inhibition: These derivatives have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and thymidine phosphorylase.[19][20]
Conclusion and Future Directions
The 2-thioxoimidazolidin-4-one scaffold continues to be a highly productive source of novel bioactive compounds. The diverse pharmacological activities exhibited by its derivatives underscore the immense potential of this heterocyclic system in drug discovery. Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Structure-Activity Relationship (SAR) Expansion: Systematic exploration of the chemical space around the 2-thioxoimidazolidin-4-one core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety.
-
Development of Multi-Targeted Agents: The inherent versatility of the scaffold could be leveraged to design single molecules that act on multiple targets, which may be particularly beneficial for complex diseases like cancer.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2-thioxoimidazolidin-4-one derivatives can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.
References
- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 15. Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Thiohydantoin Compounds
Abstract
The thiohydantoin scaffold represents a cornerstone in modern medicinal chemistry, most notably in the development of potent therapeutics for castration-resistant prostate cancer (CRPC). Second-generation nonsteroidal antiandrogens, such as enzalutamide and apalutamide, are built upon this heterocyclic core. Their clinical success stems from a multi-pronged attack on the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer proliferation. This guide provides a detailed examination of the molecular mechanisms underpinning the action of thiohydantoin-based AR inhibitors. We will dissect the canonical AR signaling cascade, pinpoint the multiple nodes of inhibition by these compounds, explore emerging non-canonical mechanisms, and provide field-proven experimental protocols for researchers to validate and characterize these mechanisms in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.
Introduction: The Thiohydantoin Scaffold in Oncology
The five-membered thiohydantoin ring is a privileged scaffold in drug discovery, offering a synthetically tractable and versatile framework for creating compounds with diverse biological activities.[1][2] While derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents, their most profound impact has been in oncology.[3][4][5][6][7] The development of drugs like enzalutamide and apalutamide revolutionized the treatment of CRPC, a stage of the disease where cancer progresses despite androgen deprivation therapy (ADT).[8][9][10]
The rationale for targeting the androgen receptor is clear: even in a castration-resistant state, prostate cancer cells often remain dependent on AR signaling for growth and survival.[11] First-generation antiandrogens, such as bicalutamide, act as simple competitive antagonists but can fail when AR is overexpressed or mutated, sometimes even acting as partial agonists.[11][12] Thiohydantoin-based second-generation inhibitors were specifically designed to overcome these limitations by providing a more profound and multi-faceted blockade of the AR signaling axis.[11][13]
Core Mechanism of Action: Comprehensive Androgen Receptor Signaling Inhibition
The primary mechanism of action for clinically approved thiohydantoin compounds is the potent and comprehensive inhibition of the androgen receptor signaling pathway. This is not a single-point blockade but a multi-step disruption that ensures the abrogation of androgen-driven gene transcription.[13][14]
The Canonical Androgen Receptor (AR) Signaling Pathway
In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[15] The signaling cascade is initiated by the binding of androgens, primarily dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR.[15] This binding event triggers a conformational change, leading to the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus.[13][16] Once in the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[14][17] This binding facilitates the recruitment of coactivator proteins and the assembly of the transcriptional machinery, initiating the expression of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[13]
Multi-Point Inhibition by Thiohydantoin Compounds
Thiohydantoin-based drugs like enzalutamide and apalutamide disrupt this pathway at several critical junctures.[14][18][19][20]
-
Competitive Inhibition of Ligand Binding: These compounds bind with high affinity to the AR's ligand-binding domain, directly competing with endogenous androgens like DHT.[19][21] Enzalutamide, for instance, binds to the AR with an affinity approximately eightfold higher than that of bicalutamide.[12]
-
Impeding Nuclear Translocation: Unlike first-generation antagonists, which may still allow the AR to move into the nucleus, thiohydantoin inhibitors effectively prevent the nuclear import of the receptor even after ligand binding.[12][14][22][23] This sequesters the AR in the cytoplasm, physically separating it from its target genes.
-
Inhibition of DNA Binding: Should any AR-drug complex manage to enter the nucleus, these compounds distort the receptor's conformation in such a way that it impairs its ability to bind to AREs on the DNA.[14][18][19] This provides a crucial secondary blockade against transcriptional activation.
-
Blocking Coactivator Recruitment: Finally, enzalutamide and apalutamide prevent the necessary interaction between the AR and coactivator proteins, which are essential for initiating gene transcription.[14][20][23] This ensures that even if the receptor were to bind to DNA, it could not form a functional transcriptional complex.
This multi-faceted mechanism of action is the primary reason for the superior clinical efficacy of these compounds compared to their predecessors.[13]
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ijrpr.com [ijrpr.com]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity | MDPI [mdpi.com]
- 11. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. innoprot.com [innoprot.com]
- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 20. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 21. Enzalutamide - Wikipedia [en.wikipedia.org]
- 22. urology-textbook.com [urology-textbook.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family of heterocyclic compounds. Delving into its historical context, synthesis, and significant biological activities, this document serves as a crucial resource for professionals engaged in medicinal chemistry and drug discovery.
Introduction to the Thiohydantoin Scaffold
This compound belongs to the class of compounds known as 2-thiohydantoins. These are sulfur analogs of hydantoins, where the carbonyl group at the C2 position is replaced by a thiocarbonyl group.[1][2] This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include anticonvulsant, antimicrobial, antiviral, and anticancer properties.[2] The therapeutic potential of thiohydantoin derivatives is largely attributed to the diverse substitutions that can be made at the N1, N3, and C5 positions of the imidazolidine ring, allowing for the fine-tuning of their pharmacological profiles.
Historical Context: The Emergence of Thiohydantoins
The history of 2-thiohydantoin dates back to the early 20th century.[2] While a specific timeline for the discovery of this compound is not extensively documented in seminal literature, the development of its parent scaffold is well-established. Early research focused on the synthesis of the basic thiohydantoin ring and its simpler derivatives. Over the decades, the focus shifted towards the synthesis of more complex, substituted thiohydantoins, driven by the quest for novel therapeutic agents. The exploration of anticonvulsant properties within this class of compounds has been a particularly active area of research.[3][4][5]
Synthesis of this compound
The synthesis of 3,5-disubstituted 2-thioxoimidazolidin-4-ones can be achieved through several established synthetic routes. A common and effective method involves the reaction of an α-amino acid with an isothiocyanate.[6]
General Synthetic Pathway
A prevalent method for synthesizing 3,5-disubstituted 2-thioxoimidazolidin-4-ones involves the condensation of an α-amino acid with an isothiocyanate. This reaction typically proceeds in two steps: the formation of a thiourea derivative, followed by an acid-catalyzed intramolecular cyclization to yield the thiohydantoin ring.
A closely related synthesis of (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one has been reported, which provides a strong template for the synthesis of the title compound.[6] The key steps are outlined below.
Experimental Protocol: Synthesis of a 3,5-Disubstituted 2-Thioxoimidazolidin-4-one
This protocol is adapted from the synthesis of a structurally analogous compound and can be applied to produce this compound by using the appropriate starting materials (Alanine and Phenyl isothiocyanate).
Step 1: Formation of the N-phenylthiourea derivative of Alanine
-
Alanine is dissolved in a minimum amount of aqueous sodium hydroxide (10%) with stirring.
-
Stirring is continued for an additional 2 hours.
-
An equimolar quantity of phenyl isothiocyanate is added in small portions, and stirring is continued for a further 4 hours.
-
After 24 hours, the resulting precipitate is separated by filtration. The remaining solution is acidified with hydrochloric acid to precipitate the aroylimidazilidinic acid.
Step 2: Cyclization to form this compound
-
The obtained N-phenylthiourea derivative of alanine is refluxed with 6N hydrochloric acid for 1 hour.
-
The reaction mixture is cooled, and the crystalline product is filtered off, washed with water, and air-dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[7]
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
| CAS Number | 4333-19-1 |
Biological Activities and Therapeutic Potential
Thiohydantoin derivatives have garnered significant attention for their wide range of biological activities. The primary therapeutic area of interest for this class of compounds is in the treatment of central nervous system disorders, particularly epilepsy.[3][4][5]
Anticonvulsant Activity
A substantial body of research has demonstrated the anticonvulsant properties of thiohydantoin derivatives.[3][4][5][8] The mechanism of action is often attributed to their structural similarity to existing anticonvulsant drugs, such as phenytoin, which are known to modulate voltage-gated sodium channels.
The anticonvulsant activity of these compounds is typically evaluated using standard animal models, such as the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Structure-activity relationship (SAR) studies have shown that the nature of the substituents at the N3 and C5 positions of the thiohydantoin ring plays a crucial role in determining the anticonvulsant potency and spectrum of activity.[3] Lipophilicity is a key factor influencing the ability of these compounds to cross the blood-brain barrier and reach their target sites in the central nervous system.[5]
Other Reported Activities
Beyond their anticonvulsant effects, various thiohydantoin derivatives have been investigated for other therapeutic applications, including:
-
Antimicrobial and Antifungal Activity [9]
-
Anticancer Activity [10]
-
Herbicidal Activity [11]
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH) [12]
Future Directions
The thiohydantoin scaffold remains a promising template for the design and development of novel therapeutic agents. Future research in this area is likely to focus on:
-
Lead Optimization: Synthesis and evaluation of new derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.
-
Exploration of New Therapeutic Areas: Investigation of the potential of thiohydantoin derivatives in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion
This compound, as a representative of the 3,5-disubstituted 2-thiohydantoins, is a compound of significant interest to the scientific community. Its straightforward synthesis and the broad therapeutic potential of its structural class, particularly as anticonvulsant agents, make it a valuable subject for ongoing research and drug development efforts. This guide has provided a foundational understanding of its history, synthesis, and biological importance, aiming to facilitate further exploration in this promising area of medicinal chemistry.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-epileptic Activity of Thiohydantoin Derivatives | Semantic Scholar [semanticscholar.org]
- 5. saspublishers.com [saspublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Cytotoxicity Evaluation of New 3, 5-Disubstituted-2-Thioxoimidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Whitepaper: An Investigative Guide to the Therapeutic Potential of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Abstract
The compound 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one emerges from a class of heterocyclic molecules, the 2-thiohydantoins, that are recognized as a "privileged scaffold" in medicinal chemistry. While this specific molecule remains largely uncharacterized in therapeutic literature, its core structure is present in numerous compounds with significant, well-documented biological activities. This guide provides an in-depth, technical exploration of the potential therapeutic targets of this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we identify and propose high-probability target classes, including oncology, infectious diseases, and immunomodulation. For each proposed target, this document outlines the mechanistic rationale, cites authoritative evidence from related molecules, and provides detailed experimental protocols for validation. The objective is to furnish a scientifically-grounded framework to accelerate the investigation of this promising, yet under-explored, chemical entity.
Introduction: The Privileged Scaffold Concept
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The 2-thiohydantoin core (a 2-thioxoimidazolidin-4-one ring system) is a premier example of such a scaffold.[1] Its synthetic tractability and the ability to readily modify substituents at multiple positions have made it a cornerstone in the development of novel therapeutics.[1][2]
The subject of this guide, this compound (PubChem CID: 2872314), possesses the quintessential 2-thiohydantoin core.[3] It features a methyl group at the C-5 position and a phenyl group at the N-3 position. While direct biological data on this specific molecule is sparse, the extensive pharmacology of its analogues provides a robust foundation for predicting its therapeutic potential. This document serves as an investigative roadmap, hypothesizing its most likely molecular targets and providing the experimental means to verify them.
The 2-Thiohydantoin Core: A Hub of Bioactivity
The versatility of the 2-thiohydantoin scaffold is remarkable, with derivatives demonstrating a wide spectrum of pharmacological activities. This diversity stems from the specific nature of the substituents, particularly at the C-5 and N-3 positions, which dictate target specificity and potency.[4][5]
| Pharmacological Activity | Therapeutic Area | Key Molecular Targets (Examples) | Supporting References |
| Anticancer | Oncology | Androgen Receptor (AR), Mutant IDH1, AKT1, CDK2, Perforin | [6][7][8][9][10][11] |
| Antimicrobial | Infectious Disease | Bacterial & Fungal Enzymes, Biofilm Formation | [12][13][14][15] |
| Antiviral | Infectious Disease | Viral Replication Enzymes | [4][16] |
| Anti-inflammatory | Immunology | Pro-inflammatory Pathway Components | [16] |
| Antidiabetic | Metabolic Disease | Aldose Reductase | [6] |
| Immunomodulatory | Immunology/Dermatology | Aryl Hydrocarbon Receptor (AHR) | [17] |
| Antimalarial | Infectious Disease | Plasmodium falciparum enzymes | [9][13] |
High-Potential Therapeutic Target Class I: Oncology
The most extensively documented application of the 2-thiohydantoin scaffold is in oncology. The N-3 phenyl substitution on our lead compound is a particularly strong indicator of potential anticancer activity, as this moiety is critical for interaction with several key oncogenic proteins.
Proposed Target: Androgen Receptor (AR)
Mechanistic Rationale: The Androgen Receptor is a ligand-activated transcription factor and a validated driver of prostate cancer. The blockbuster drug Enzalutamide (MDV3100) is an arylthiohydantoin that functions as a potent AR antagonist.[5][9] A critical feature of these antagonists is an N-aryl substituent that facilitates high-affinity binding to the AR ligand-binding domain, outcompeting endogenous androgens and preventing receptor activation. The N-3 phenyl group of this compound makes it a prime candidate for investigation as an AR antagonist.[10]
Proposed Experimental Validation: A competitive binding assay is the foundational experiment to determine if the compound interacts directly with the Androgen Receptor.
-
Reagents & Materials:
-
Recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD), tagged with Terbium (Tb) cryptate (donor).
-
Fluorescently-labeled androgen analogue (e.g., Fluormone™ AL Red) (acceptor).
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
Test Compound: this compound, serially diluted in DMSO.
-
Positive Control: Dihydrotestosterone (DHT) or Enzalutamide.
-
384-well, low-volume, non-binding surface plates.
-
-
Procedure:
-
Prepare a dilution series of the test compound and controls in DMSO, then dilute into assay buffer. A typical starting range is 100 µM to 1 nM.
-
In each well of the 384-well plate, add 5 µL of the diluted compound/control.
-
Add 5 µL of the Tb-AR-LBD solution (pre-diluted to 2X final concentration).
-
Add 10 µL of the fluorescent androgen analogue solution (pre-diluted to 2X final concentration).
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data using wells with no competitor (0% inhibition) and wells with a saturating concentration of positive control (100% inhibition).
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Causality: A low IC₅₀ value in this assay provides direct evidence that the test compound physically displaces a known ligand from the AR's binding pocket, which is the primary mechanism of action for AR antagonists.
Proposed Target: Cancer-Associated Kinases (AKT1/CDK2)
Mechanistic Rationale: Recent studies have identified 2-thiohydantoin derivatives that inhibit key cell cycle and survival kinases, such as AKT1 and CDK2.[7][18] These kinases are central nodes in pathways that drive proliferation and suppress apoptosis. Molecular docking studies suggest the thiohydantoin core can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.[7] Inhibition of AKT1 and CDK2 by a derivative led to cell cycle arrest in the S phase and apoptosis in liver cancer cells.[18] This precedent suggests this compound should be evaluated as a potential kinase inhibitor.
Proposed Experimental Validation: An in vitro kinase inhibition assay is the gold standard for confirming direct enzymatic inhibition.
-
Reagents & Materials:
-
Recombinant human AKT1 or CDK2/Cyclin E1 enzyme.
-
Substrate peptide specific for the kinase (e.g., AQTF-p for AKT1).
-
ATP at a concentration near the Kₘ for the enzyme.
-
Kinase Assay Buffer.
-
Test Compound and Staurosporine (positive control), serially diluted.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well, white assay plates.
-
-
Procedure:
-
Add 2.5 µL of kinase/substrate/ATP mix to each well.
-
Add 2.5 µL of diluted test compound or control.
-
Incubate for 1 hour at room temperature to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Normalize the data using no-enzyme wells (100% inhibition) and DMSO-only wells (0% inhibition).
-
Plot normalized activity against the log of compound concentration and fit to determine the IC₅₀ value.
-
Causality: This assay directly measures the enzymatic conversion of ATP to ADP. A reduction in the luminescent signal in the presence of the compound demonstrates its ability to inhibit the catalytic function of the kinase.
High-Potential Therapeutic Target Class II: Infectious Diseases
Thiohydantoin derivatives have consistently shown promise as antimicrobial agents, particularly against Gram-positive bacteria.[12][14][15] Their mechanism often involves the disruption of critical bacterial processes, including biofilm formation.[14]
Mechanistic Rationale: The core scaffold is capable of interacting with various bacterial enzymes and cellular components. Studies have demonstrated bactericidal effects against clinically relevant pathogens like Staphylococcus aureus and Staphylococcus epidermidis.[12][14] Given the urgent need for new classes of antibiotics, screening this compound for antimicrobial activity is a logical and high-value endeavor.
Proposed Experimental Validation: The first step is to determine the compound's general antimicrobial activity and spectrum using a Minimum Inhibitory Concentration (MIC) assay.
-
Reagents & Materials:
-
Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Test Compound and control antibiotics (e.g., Vancomycin, Ciprofloxacin).
-
Resazurin sodium salt solution (viability indicator).
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable, respiring bacteria.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue).
-
References
- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-Thiohydantoin Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids | Bentham Science [eurekaselect.com]
- 13. jchemrev.com [jchemrev.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
The Ascendant Scaffold: A Technical Guide to 2-Thioxoimidazolidin-4-one in Modern Drug Discovery
Introduction: The Versatility of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. The 2-thioxoimidazolidin-4-one, a five-membered heterocyclic ring, is a prominent member of this esteemed class. Its derivatives have captivated the attention of researchers for their remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-thioxoimidazolidin-4-one derivatives, offering a technical resource for scientists engaged in drug discovery and development. We will delve into the causality behind synthetic strategies, dissect the intricate signaling pathways modulated by these compounds, and provide detailed, field-proven experimental protocols to empower further research in this dynamic area.
I. Synthesis of the 2-Thioxoimidazolidin-4-one Core and Its Derivatives: A Journey from Simple Precursors to Complex Architectures
The synthetic accessibility of the 2-thioxoimidazolidin-4-one scaffold is a key driver of its prominence in medicinal chemistry. Various synthetic routes have been developed, allowing for the facile introduction of diverse substituents at multiple positions of the heterocyclic ring, thereby enabling the generation of extensive compound libraries for biological screening.
Classical Synthesis from Thiosemicarbazones
A prevalent and versatile method for the synthesis of 2-thioxoimidazolidin-4-ones involves the cyclization of thiosemicarbazones. This approach typically begins with the condensation of an aldehyde or ketone with thiosemicarbazide to form the corresponding thiosemicarbazone. Subsequent reaction with an α-haloester, such as ethyl chloroacetate, in the presence of a base like sodium acetate, leads to the formation of the 2-thioxoimidazolidin-4-one ring.[3] This method is advantageous due to the ready availability of a wide variety of aldehydes and ketones, allowing for the introduction of diverse substituents at the 5-position of the imidazolidinone ring.
Experimental Protocol: Synthesis of 3-{[4-(4-methoxybenzoyloxy)benzylidene]amino}-2-thioxo-imidazolidine-4-one [3]
-
Step 1: Synthesis of Thiosemicarbazone. A mixture of 4-(4-methoxybenzoyloxy)benzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol is refluxed for 4-5 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.
-
Step 2: Cyclization. The synthesized thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.03 mol), and fused sodium acetate (0.03 mol) are dissolved in absolute ethanol (10 mL).
-
The reaction mixture is heated under reflux for 8 hours.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the final product.
Synthesis from Amino Acids
Another elegant approach to the 2-thioxoimidazolidin-4-one core involves the use of amino acids as starting materials. This method allows for the introduction of chirality at the 5-position of the ring. The reaction of an amino acid with an isothiocyanate, such as phenyl isothiocyanate, furnishes a thiourea derivative, which can then be cyclized under acidic or basic conditions to yield the desired 2-thioxoimidazolidin-4-one.[4]
Experimental Protocol: Synthesis of (±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-one [4]
-
Step 1: Synthesis of the Amino Acid. (±)C-(4-Isopropylphenyl)glycine is synthesized via a Strecker synthesis using 4-isopropylbenzaldehyde, potassium cyanide, and ammonium chloride, followed by acid hydrolysis.
-
Step 2: Formation of the Thiourea Intermediate. A mixture of (±)C-(4-isopropylphenyl)glycine and phenyl isothiocyanate is reacted in a suitable solvent.
-
Step 3: Cyclization. The resulting thiourea derivative is cyclized to yield the final 2-thioxoimidazolidin-4-one product.
Derivatization Strategies for Library Synthesis
The true power of the 2-thioxoimidazolidin-4-one scaffold lies in the ease with which it can be derivatized to create large and diverse compound libraries. The nitrogen atoms at positions 1 and 3, as well as the exocyclic sulfur atom, provide reactive handles for further chemical modifications. For instance, the N-3 position can be readily alkylated or acylated, while the sulfur atom can be involved in S-alkylation or glycosylation reactions.[1] These derivatization strategies are crucial for exploring the structure-activity relationships of this compound class.
II. Biological Activities and Mechanisms of Action: Unraveling the Therapeutic Potential
2-Thioxoimidazolidin-4-one derivatives have demonstrated a remarkable spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied. Understanding the underlying mechanisms of action is paramount for the rational design of more potent and selective therapeutic agents.
Anticancer Activity: Inducing Apoptosis and Halting the Cell Cycle
A significant body of research has highlighted the potent anticancer activity of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines.[5][6][7] The primary mechanisms underlying their cytotoxic effects involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.
2.1.1. Induction of Apoptosis:
Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can trigger the apoptotic cascade in cancer cells.[5][8] This is often achieved through the modulation of key regulatory proteins. For example, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as p53, PUMA, and caspases (caspase-3, -8, and -9), while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2.[5] The activation of caspases, which are the executioners of apoptosis, leads to the cleavage of cellular substrates and the eventual dismantling of the cell.
2.1.2. Cell Cycle Arrest:
In addition to inducing apoptosis, 2-thioxoimidazolidin-4-one derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[5][8] A common observation is the arrest of the cell cycle at the G2/M phase, which prevents the cells from entering mitosis and dividing.[8] This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.
2.1.3. Inhibition of the PI3K/AKT Signaling Pathway:
A crucial signaling pathway that is often dysregulated in cancer is the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway. This pathway plays a central role in promoting cell survival, growth, and proliferation.[9] Notably, some 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of the PI3K/AKT pathway.[5][9] By inhibiting this pathway, these compounds can effectively block the pro-survival signals in cancer cells, thereby sensitizing them to apoptosis.
Signaling Pathway Diagram: Anticancer Mechanism of Action
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Streamlined, One-Pot Protocol for the Synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Introduction and Significance
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a phenylthiohydantoin (PTH) derivative of the amino acid Alanine, is a heterocyclic compound of significant interest in both chemical and biological sciences. Historically, PTH-amino acids are renowned as the products of the Edman degradation, a cornerstone method for the sequential analysis of amino acids in peptides and proteins.[1][2] Beyond this classical application, the thiohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticonvulsant, and antiarrhythmic properties.[3][4][5][6]
This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound from L-Alanine and phenylisothiocyanate. We will depart from the traditional two-step procedure—which involves the isolation of the intermediate phenylthiocarbamyl (PTC) amino acid followed by a separate acid-catalyzed cyclization step[7]—and instead focus on a more streamlined, one-pot synthesis. This modern approach, adapted from optimized literature methods, utilizes a triethylamine (Et₃N) base in an aqueous dimethylformamide (DMF) solvent system, offering mild reaction conditions, a simplified workup, and excellent product yields.[8][9]
The causality behind each experimental choice will be thoroughly explained, providing researchers with a robust and reproducible method for accessing this valuable chemical entity.
Reaction Scheme and Mechanism
The synthesis proceeds in two key stages within a single reaction vessel: (1) Nucleophilic addition of the amino acid to phenylisothiocyanate to form a phenylthiocarbamoyl (PTC) intermediate, and (2) Intramolecular acid-catalyzed cyclization to yield the final product.
Overall Reaction:
L-Alanine + Phenylisothiocyanate → this compound
Mechanistic Breakdown:
-
Formation of the Phenylthiocarbamoyl (PTC) Intermediate: The reaction is initiated by the nucleophilic attack of the amino group of L-Alanine on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) in phenylisothiocyanate.[1][10] The use of a mild base like triethylamine (Et₃N) is critical; it deprotonates the α-amino group, increasing its nucleophilicity and significantly accelerating the rate of this addition reaction under gentle, room-temperature conditions.[9]
-
Intramolecular Cyclization and Dehydration: Upon subsequent acidification of the reaction mixture with a strong acid (e.g., HCl), the PTC-Alanine intermediate undergoes a rapid intramolecular cyclization. The acid protonates the oxygen of the carboxyl group, enhancing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the nitrogen atom of the thiourea moiety. The resulting tetrahedral intermediate then readily eliminates a molecule of water to form the stable, five-membered 2-thioxoimidazolidin-4-one ring.[7][11]
Materials and Reagents
Proper reagent quality is essential for optimal yield and purity. All reagents should be of analytical grade or higher and used without further purification.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| L-Alanine | C₃H₇NO₂ | 89.09 | 56-41-7 | The starting amino acid. |
| Phenylisothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Highly reactive; handle in a fume hood. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Serves as the organic base. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Primary reaction solvent. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 N aqueous solution for acidification. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used as a co-solvent and for workup. |
Detailed Synthesis Protocol
This protocol details a one-pot synthesis on a 2 mmol scale, which can be readily scaled as needed.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (0.178 g, 2.0 mmol) and triethylamine (0.306 mL, 2.2 mmol) in a solvent mixture of dimethylformamide (8 mL) and deionized water (2 mL). Stir at room temperature until all solids have dissolved.
-
Reaction Initiation: To the stirring solution, add phenylisothiocyanate (0.239 mL, 2.0 mmol) dropwise over 2 minutes. The reaction is mildly exothermic.
-
Expert Insight: A slow, dropwise addition helps to control the initial exotherm and prevents the formation of unwanted side products.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.
-
Product Precipitation (Cyclization): Once the reaction is complete as indicated by TLC, slowly add 1 N hydrochloric acid (HCl) to the stirring mixture. Continue adding acid until the pH of the solution is approximately 2-3. A white or off-white solid product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts and DMF.
-
Purification: Transfer the crude solid to a clean flask and perform recrystallization using a minimal amount of hot aqueous ethanol (e.g., 70% EtOH in water). Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying and Final Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of pure this compound is typically in the range of 85-95%. Characterize the final product to confirm its identity and purity.
Product Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. Expected results are summarized below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂OS[12] |
| Molecular Weight | 206.27 g/mol [12] |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~189-191 °C |
| FT-IR (KBr, cm⁻¹) | ~3200 (N-H), ~1760 (C=O, amide), ~1500 (C=S)[3] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (m, 5H, Ar-H), ~4.3 (q, 1H, CH), ~1.6 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~180 (C=S), ~175 (C=O), ~133-128 (Ar-C), ~58 (CH), ~18 (CH₃) |
| Mass Spec (EIMS, m/z) | 206 [M]⁺[12] |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.
Safety and Handling
-
Phenylisothiocyanate is a lachrymator and is toxic. It should be handled exclusively in a well-ventilated chemical fume hood.
-
Triethylamine is flammable and corrosive.
-
Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.
References
- 1. scispace.com [scispace.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one (PubChem CID: 2872314), a heterocyclic compound of interest in synthetic and medicinal chemistry.[1] The protocols outlined herein are designed to ensure the unequivocal identification, purity assessment, and structural elucidation of this molecule. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, this document establishes a robust, self-validating system for characterization. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the analytical workflow.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the thiohydantoin class of compounds, which are significant scaffolds in drug discovery and organic synthesis.[2][3] The biological activity and chemical reactivity of such molecules are intrinsically linked to their precise three-dimensional structure and purity. Therefore, a multi-technique analytical approach is not merely a procedural formality but a scientific necessity to ensure the reliability and reproducibility of research findings. This guide details the application of orthogonal analytical methods to build a complete and unambiguous profile of the target molecule.
Molecular Profile and Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic properties of the analyte.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | PubChem[1] |
| Molecular Weight | 206.27 g/mol | PubChem[1] |
| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | PubChem[1] |
| CAS Number | 4333-19-1 | PubChem[1] |
| Exact Mass | 206.05138412 Da | PubChem[1] |
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expertise & Causality: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, resonating at 0 ppm, which prevents interference with most analyte signals.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.
-
Acquire several thousand scans to obtain a high-quality spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Caption: Workflow for NMR spectroscopic analysis.
Expected Data Interpretation:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~7.3-7.5 | Multiplet | 5H | Phenyl group protons |
| ~4.5 | Quartet | 1H | Methine proton (CH) | |
| ~1.6 | Doublet | 3H | Methyl group protons (CH₃) | |
| Variable (broad) | Singlet | 1H | N-H proton | |
| ¹³C NMR | ~180 | - | - | Thiocarbonyl (C=S) |
| ~170 | - | - | Carbonyl (C=O) | |
| ~125-135 | - | - | Phenyl carbons | |
| ~60 | - | - | Methine carbon (CH) | |
| ~20 | - | - | Methyl carbon (CH₃) |
Note: The N-H proton signal may be broad and its chemical shift can vary depending on concentration and solvent.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation, while Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular ion.
Expertise & Causality: Using both GC-MS (with EI) and LC-MS (with ESI) provides complementary data. GC-MS is suitable for this relatively volatile and thermally stable compound and will yield a rich fragmentation pattern for structural confirmation.[1] LC-MS with ESI will gently ionize the molecule, producing a strong protonated molecular ion peak [M+H]⁺, which is crucial for confirming the molecular weight.[4]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or methanol.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Parameters:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Caption: Workflow for GC-MS analysis.
Expected Data Interpretation:
-
Molecular Ion (M⁺•): A prominent peak at m/z = 206, corresponding to the molecular weight of C₁₀H₁₀N₂OS.[1]
-
Key Fragments: Expect fragments corresponding to the loss of parts of the molecule. Common fragments observed for similar structures include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: The KBr pellet method is chosen for solid samples as it avoids solvent peaks that could obscure the spectrum.[1] It provides a clear spectrum across the entire mid-IR range, allowing for the unambiguous identification of key functional groups like C=O, C=S, and N-H.
Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the spectrometer's sample holder and collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Expected Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 | N-H Stretch | Amide/Thioamide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1710 | C=O Stretch | Carbonyl (ketone) in ring |
| ~1600, ~1490 | C=C Stretch | Aromatic ring |
| ~1250 | C=S Stretch | Thiocarbonyl |
Note: The exact positions of these peaks can be influenced by the solid-state packing and intermolecular interactions.[6][7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is an essential technique for determining the purity of a compound and for quantification. A reversed-phase method separates compounds based on their hydrophobicity.
Expertise & Causality: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for separating moderately polar organic molecules like the target compound.[8] A mobile phase gradient of acetonitrile and water allows for efficient elution and separation of the main compound from potential impurities with different polarities. UV detection at 254 nm is chosen as the phenyl and thioamide chromophores are expected to absorb strongly at this wavelength.[9]
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Workflow for HPLC purity analysis.
Definitive Structural Elucidation
Single-Crystal X-ray Crystallography
Principle: This technique provides the absolute, unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[10] It is the gold standard for structural confirmation.
Expertise & Causality: The choice of solvent for crystallization is critical and often empirical. A slow evaporation method using a solvent system in which the compound has moderate solubility (e.g., ethanol or ethyl acetate/hexane) is a common and effective strategy to grow high-quality single crystals.[11]
Protocol: X-ray Crystallography
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Alternatively, use slow evaporation from a saturated solution in a solvent system like dichloromethane/hexane.[12]
-
-
Crystal Selection and Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell and space group.
-
Solve the structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Summary and Conclusion
The comprehensive characterization of this compound requires an integrated analytical strategy. NMR and FT-IR spectroscopy confirm the functional groups and connectivity, Mass Spectrometry verifies the molecular weight and fragmentation, and HPLC assesses the purity. Ultimately, X-ray crystallography provides the definitive and absolute structure. By following the detailed protocols and understanding the rationale behind the chosen methods, researchers can ensure the production of high-quality, reliable data, which is paramount for advancing scientific research and drug development.
References
- 1. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Separation of 4-Thiazolidinone, 5-[[4-(diethylamino)phenyl]methylene]-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 13. scispace.com [scispace.com]
Application Notes & Protocols: Evaluating the Anticancer Potential of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Abstract
The thiohydantoin scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1][2][3] Compounds such as Enzalutamide, a potent androgen receptor (AR) antagonist, highlight the therapeutic success of this heterocyclic core in treating cancers like castration-resistant prostate cancer.[1][4] This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific thiohydantoin derivative, 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one , in cancer-focused biological assays. We present a structured, multi-tiered approach beginning with broad cytotoxicity screening, followed by detailed mechanistic assays to probe for induction of apoptosis and cell cycle arrest, and culminating in the investigation of specific molecular signaling pathways. Each section provides not only step-by-step protocols but also the scientific rationale behind the methodologies, critical parameters for success, and data interpretation guidelines to ensure robust and reproducible results.
Compound Profile: this compound
-
IUPAC Name: 5-Methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
-
Molecular Formula: C₁₀H₁₀N₂OS[5]
-
Chemical Structure: A five-membered imidazolidine ring with a methyl group at position 5, a phenyl group at position 3, a ketone at position 4, and a thione group at position 2.
Scientific Rationale for Investigation: The 2-thiohydantoin core is a versatile pharmacophore. Structure-activity relationship (SAR) studies have shown that modifications at the N-3 and C-5 positions of the ring can drastically alter biological activity.[2][4] Derivatives have been identified as potent inhibitors of cancer-associated mutant isocitrate dehydrogenase (IDH1), a key enzyme in gliomas, and modulators of the PI3K/AKT signaling pathway.[6][7] Therefore, a systematic evaluation of this compound is warranted to determine its specific cytotoxic and mechanistic profile against various cancer cell lines.
Section 1: Primary Screening: Assessment of Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), a key metric of potency. We present two robust, cost-effective, and widely adopted colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[8]
Workflow for Anticancer Compound Evaluation
Caption: General workflow for evaluating a novel compound's anticancer properties.
Protocol 1.1: MTT Assay for Measuring Metabolic Viability
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble MTT substrate into a purple, insoluble formazan product.[9] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS, protected from light)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability via Trypan Blue. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[9] Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include untreated cells (100% viability), vehicle control (medium with the highest DMSO concentration), and blank wells (medium only).[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified incubator.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm (with a reference wavelength of >650 nm) using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 1.2: Sulforhodamine B (SRB) Assay for Measuring Cell Mass
Principle of the Assay: The SRB assay is a cell proliferation and cytotoxicity assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[11][12] The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.[8]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.04% or 0.4% (w/v) in 1% (v/v) acetic acid[11][13]
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base solution (pH 10.5)[13]
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[11][13]
-
Washing: Carefully wash the plates four times by submerging in slow-running tap water or with 1% acetic acid to remove TCA and unbound cells.[13][14] Tap the plate on paper towels to remove excess water and allow it to air-dry completely.[13]
-
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[13]
-
Air Dry: Allow the plate to air-dry completely at room temperature.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and place on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm on a microplate reader.[11][13]
Data Analysis: Similar to the MTT assay, calculate % viability relative to the vehicle control and determine the IC₅₀.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial reductase activity | Measures total cellular protein content |
| Endpoint | Formazan crystal formation | Protein-bound dye |
| Fixation | None (live cells) | Trichloroacetic acid (TCA) |
| Interference | Reducing agents, mitochondrial function modulators | None known |
| Advantages | Reflects metabolic activity | Less interference, stable endpoint, cost-effective |
Section 2: Mechanistic Assays: Apoptosis & Cell Cycle
Once cytotoxicity is established, the next logical step is to investigate how the compound affects the cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.
Protocol 2.1: Caspase-3/7 Activity Assay for Apoptosis
Principle of the Assay: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[15] Luminescent assays provide a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[16] When cleaved by active caspases, aminoluciferin is released, which is then used by luciferase to generate a light signal that is proportional to the amount of caspase activity.[16]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled, white 96-well plates (for luminescence)[15]
-
Positive control apoptosis inducer (e.g., Staurosporine, Etoposide)
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 12, 24 hours). Include untreated, vehicle, and positive controls.[15]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells.
-
Express data as fold change in caspase activity relative to the vehicle control. A significant increase indicates the induction of apoptosis.
Protocol 2.2: Cell Cycle Analysis via Flow Cytometry
Principle of the Assay: Flow cytometry can be used to analyze the distribution of a cell population throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[17] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the fluorescence intensity of a stained cell is directly proportional to its DNA content.[17] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase (DNA synthesis) have an intermediate amount.
Caption: Phases of the cell cycle and the apoptotic Sub-G1 peak.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution: Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18]
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound (e.g., at IC₅₀ concentration) for 24 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[18]
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate at 4°C for at least 30 minutes (or up to two weeks).[18]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS to rehydrate.[18]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase is crucial to degrade any double-stranded RNA that PI could otherwise bind to, ensuring DNA-specific staining.[17][20]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis:
-
Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest. The appearance of a "sub-G1" peak suggests apoptosis, as it represents cells with fragmented DNA.[17]
Section 3: Target Validation: Western Blot Analysis
After identifying a phenotype (e.g., apoptosis, G2/M arrest), Western blotting is used to investigate changes in the expression or activation (e.g., phosphorylation) of specific proteins within relevant signaling pathways.[21][22] Based on literature for similar thiohydantoin compounds, the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival, is a rational starting point.[7][23]
Protocol 3.1: Western Blot for Key Signaling Proteins
Principle of the Assay: Western blotting separates proteins from a cell lysate by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to generate a light signal that can be captured on film or with a digital imager.[23]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR, anti-Cyclin B1, anti-CDK1, anti-GAPDH/β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates with the compound. After treatment, wash with ice-cold PBS and lyse cells with RIPA buffer.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate via electrophoresis.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody in blocking buffer overnight at 4°C with gentle shaking.[25]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis:
-
Quantify the band intensity using software like ImageJ.
-
Normalize the intensity of the target protein to the loading control (GAPDH or β-actin).
-
For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein form to determine changes in activation status. A decrease in the p-AKT/total-AKT ratio would suggest inhibition of the pathway.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-Thiohydantoin Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. benchchem.com [benchchem.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the In Vitro Screening of 2-Thioxoimidazolidin-4-one Derivatives
Introduction: The Versatility of the 2-Thioxoimidazolidin-4-one Scaffold in Drug Discovery
The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a privileged heterocyclic scaffold in medicinal chemistry. This five-membered ring system is a versatile pharmacophore present in a wide array of biologically active compounds.[1][2] The unique structural features of the 2-thioxoimidazolidin-4-one core, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive starting point for the design and synthesis of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][3][4] The diverse biological activities are often attributed to the various substituents that can be readily introduced at different positions of the heterocyclic ring, allowing for the fine-tuning of their pharmacological profiles.[1] This application note provides detailed protocols for the in vitro screening of 2-thioxoimidazolidin-4-one derivatives, with a focus on their anticancer and antimicrobial activities, two of the most promising therapeutic areas for this class of compounds.
Part 1: Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of modern drug discovery. Many 2-thioxoimidazolidin-4-one derivatives have shown significant cytotoxic effects against various cancer cell lines.[1][5][6][7] The protocols outlined below provide a comprehensive workflow for the initial in vitro assessment of the anticancer potential of these compounds.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for the initial screening of cytotoxic compounds.
Caption: Workflow for assessing the cytotoxicity of 2-thioxoimidazolidin-4-one derivatives using the MTT assay.
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents:
-
2-Thioxoimidazolidin-4-one derivatives
-
Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 2-thioxoimidazolidin-4-one derivative in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale).
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
Example Data:
| Compound | HepG2 IC50 (µM)[5][7] | MCF-7 IC50 (µM)[1] |
| Derivative A | 5.2 | 8.9 |
| Derivative B | 12.8 | 25.1 |
| Derivative C | 0.9 | 2.3 |
| Doxorubicin | 0.5 | 1.1 |
Apoptosis and Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of cell death induced by the 2-thioxoimidazolidin-4-one derivatives, apoptosis and cell cycle analysis can be performed using flow cytometry.
Caption: Workflow for apoptosis and cell cycle analysis of cancer cells treated with 2-thioxoimidazolidin-4-one derivatives.
Principle:
-
Apoptosis: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicating late apoptosis or necrosis.
-
Cell Cycle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials and Reagents:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-thioxoimidazolidin-4-one derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing detached cells, and combine with the adherent cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis analysis protocol.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis:
-
Apoptosis: Use quadrant analysis to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-Thioxoimidazolidin-4-one derivatives have been reported to possess significant antibacterial and antifungal activities.[3][8][9][10][11]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-thioxoimidazolidin-4-one derivatives.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.
Materials and Reagents:
-
2-Thioxoimidazolidin-4-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well round-bottom plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the 2-thioxoimidazolidin-4-one derivatives in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions.
-
Controls:
-
Positive Control: A well containing only broth and the microbial inoculum.
-
Negative Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Example Data:
| Compound | S. aureus MIC (µg/mL)[9] | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL)[9] |
| Derivative X | 16 | 32 | 8 |
| Derivative Y | 64 | >128 | 32 |
| Derivative Z | 8 | 16 | 4 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion
The 2-thioxoimidazolidin-4-one scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. The in vitro screening protocols detailed in this application note provide a robust framework for the initial evaluation of the anticancer and antimicrobial potential of novel derivatives. A systematic approach, beginning with broad screening assays like the MTT and MIC assays, followed by more mechanistic studies such as apoptosis and cell cycle analysis, will enable researchers to efficiently identify and characterize promising lead compounds for further development.
References
- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of 3-phenyl-2-thioxoimidazolidin-4-one Derivatives
For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel heterocyclic compounds.
Introduction: The Rationale for Docking 3-phenyl-2-thioxoimidazolidin-4-one Derivatives
The 3-phenyl-2-thioxoimidazolidin-4-one scaffold, a derivative of thiohydantoin, represents a "privileged structure" in medicinal chemistry. Compounds bearing this core have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, antiviral, and antimicrobial properties.[1][2] This versatility stems from the scaffold's ability to present various substituents in a defined three-dimensional space, allowing for tailored interactions with diverse biological targets. For instance, specific derivatives have been investigated for their potent activity against cancer cell lines like HepG-2 and MCF-7, with some studies pointing towards targets like the estrogen receptor.[1][3][4]
Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our derivative) to a second (a receptor, typically a protein).[5] By simulating the interaction at a molecular level, we can rapidly screen libraries of derivatives, prioritize candidates for synthesis, and generate testable hypotheses about their mechanism of action before committing significant resources to wet-lab experiments.
This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 3-phenyl-2-thioxoimidazolidin-4-one derivatives using AutoDock Vina, a widely adopted and validated docking engine. We will proceed from foundational preparation to in-depth analysis and essential validation, explaining the causality behind each critical step.
Phase 1: Pre-Docking Preparation - The Foundation of a Reliable Study
The quality of a docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that both the receptor and the ligand are structurally and chemically optimized for the simulation.
Protocol 1.1: Receptor Preparation
The goal here is to prepare a biologically relevant protein structure by cleaning the raw data from the Protein Data Bank (PDB) and preparing it for the docking algorithm. For this protocol, we will use the human Estrogen Receptor Alpha (PDB ID: 3ERT) as an example target, which has been implicated in studies of similar compounds.[3]
Step-by-Step Methodology:
-
Obtain Receptor Structure: Download the PDB file for your target protein from the RCSB PDB database (--INVALID-LINK--). For this example, download 3ERT.pdb.[6]
-
Clean the PDB File: The crystal structure is a snapshot containing more than just the protein (e.g., water molecules, co-factors, co-crystallized ligands). These must be removed to avoid interference.[6]
-
Rationale: Water molecules can occupy the binding site and create steric or electrostatic clashes with the ligand, leading to inaccurate predictions. The co-crystallized ligand must be removed to make the binding site available for docking our new derivatives.
-
Action: Use a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer to delete all water molecules (residue name HOH) and the native ligand.[6][7] Save this cleaned structure as a new PDB file (e.g., 3ERT_protein.pdb).
-
-
Add Hydrogens and Assign Charges: PDB files from X-ray crystallography typically lack hydrogen atoms. These are essential for defining the correct ionization states of residues and for forming hydrogen bonds.[8]
-
Rationale: Correct protonation states are critical for accurately calculating the electrostatic interactions that govern molecular recognition.
-
Action: Load 3ERT_protein.pdb into AutoDock Tools (ADT). Use the Edit > Hydrogens > Add menu, selecting "Polar only". Then, use Edit > Charges > Add Kollman Charges to assign partial atomic charges.[6][8]
-
-
Generate PDBQT File: Convert the prepared protein into the PDBQT format, which includes partial charges (Q) and AutoDock atom types (T) required by Vina.[9]
-
Action: In ADT, go to Grid > Macromolecule > Choose, select the protein, and save the output file as 3ERT_protein.pdbqt.
-
Protocol 1.2: Ligand Preparation
This protocol details the conversion of a 2D chemical representation of a 3-phenyl-2-thioxoimidazolidin-4-one derivative into a 3D, energy-minimized structure ready for docking.
Step-by-Step Methodology:
-
Obtain Ligand Structure: Ligand structures can be drawn in chemical editors (e.g., ChemDraw) or downloaded from databases like PubChem or ZINC in formats like SDF or SMILES.[10]
-
Generate 3D Coordinates: A 2D structure is insufficient; we need a plausible 3D conformation.
-
Rationale: Starting with a good 3D geometry reduces the conformational space the docking algorithm needs to search, improving efficiency and accuracy.
-
Action: Use a tool like Open Babel to convert the 2D format (e.g., SMILES string) into a 3D structure (e.g., SDF or MOL2 format) while adding hydrogens.[11][12]
-
-
Energy Minimization (Optional but Recommended): Further refine the 3D structure to find a low-energy conformation.
-
Rationale: A strained, high-energy starting conformation can lead to poor docking results.
-
Action: This can be done with software like Avogadro or via command line with Open Babel using a specified force field (e.g., MMFF94).
-
-
Generate PDBQT File: As with the receptor, the ligand must be converted to the PDBQT format.
Phase 2: The Docking Protocol with AutoDock Vina
With prepared inputs, we can now define the search space and execute the docking simulation.
Protocol 2.1: Defining the Search Space (Grid Box)
We must tell Vina where to perform the docking. A "blind docking" uses a grid box covering the entire protein, which is useful for finding unknown sites but is computationally expensive and less precise. A more common "site-specific docking" focuses on a known or predicted binding pocket.
Step-by-Step Methodology:
-
Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB file or by using prediction servers like CASTp.[6]
-
Define Grid Box Parameters: In ADT, load the prepared receptor (3ERT_protein.pdbqt). Open the Grid Box tool (Grid > Grid Box...).
-
Position and Size the Box: Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box to encompass the entire binding site, including some surrounding space to allow for ligand flexibility.[9]
-
Rationale: The box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time and increasing the likelihood of finding the correct pose.
-
-
Record Parameters: Note down the center and size coordinates. These are required for the configuration file.
Protocol 2.2: Running the Vina Docking Simulation
Vina is controlled by a simple text file that specifies all input files and parameters.
Step-by-Step Methodology:
-
Create the Configuration File: Create a text file named conf.txt. Populate it with the parameters recorded in the previous step.[13]
-
Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the true binding minimum but also increase computation time. A value of 8 is a reasonable starting point.
-
-
Execute Vina: Run the docking simulation from the command line, pointing Vina to your configuration file.[9][14]
This will generate two files: 3ERT_ligand_out.pdbqt, containing the docked poses and their scores, and 3ERT_ligand_log.txt, a log file of the run.
Phase 3: Post-Docking Analysis - Translating Data into Insight
The output from Vina is a set of coordinates and numbers. The real scientific work lies in interpreting these results to understand the molecular interactions.[15]
Protocol 3.1: Interpreting Docking Scores and Poses
-
Binding Affinity (Docking Score): The Vina output file (.pdbqt) lists the predicted binding affinity in kcal/mol for each generated pose.[15]
-
Interpretation: The score is an estimation of the binding free energy (ΔG). More negative values indicate stronger, more favorable binding.[15] The top-ranked pose (mode 1) has the most negative score.
-
-
Visual Inspection: Use visualization software (PyMOL, Discovery Studio) to open the receptor PDBQT and the output PDBQT file. This will show the predicted binding poses of the ligand within the receptor's active site.[16]
-
Rationale: Visual analysis is crucial to assess the plausibility of a pose. A high-scoring pose that has the ligand clashing with the protein or pointing functional groups into empty space is likely a false positive.
-
-
Interaction Analysis: Identify the specific molecular interactions that stabilize the ligand-receptor complex.
-
Action: Use the analysis tools within your visualization software to find and measure key interactions.[17]
-
Key Interactions to Look For:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the primary driver of binding.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Data Presentation
Summarize the results for a series of derivatives in a clear, tabular format.
Table 1: Docking Results for 3-phenyl-2-thioxoimidazolidin-4-one Derivatives against Estrogen Receptor (3ERT)
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
|---|---|---|---|
| Derivative 1 | -8.5 | Glu353, Arg394 | Leu387, Met421 |
| Derivative 2 | -7.9 | Arg394 | Leu346, Ala350 |
| Derivative 3 | -9.2 | Glu353, His524 | Leu387, Phe404 |
| Control Ligand | -9.5 | Glu353, Arg394, His524 | Leu346, Phe404 |
Phase 4: Protocol Validation - Ensuring Trustworthiness
A docking protocol must be validated to ensure it can reliably reproduce known experimental results. The most common method is "re-docking."[18]
Protocol 4.1: Re-docking the Co-crystallized Ligand
Step-by-Step Methodology:
-
Prepare Native Ligand: From the original PDB file (3ERT.pdb), extract the co-crystallized ligand into a separate file. Prepare this ligand using the same steps in Protocol 1.2 to create a PDBQT file.
-
Dock the Native Ligand: Use the exact same docking protocol (receptor file, grid box parameters, configuration file) as in Phase 2 to dock the native ligand back into its own binding site.[18]
-
Calculate RMSD: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and the original crystallographic pose.[19]
-
Action: Use a tool like PyMOL or VMD to superimpose the crystal structure's native ligand with the top-scoring docked pose of that same ligand. Calculate the RMSD between them.
-
Criterion for Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol and parameters are capable of accurately reproducing the experimentally observed binding mode.[19][20][21] If the RMSD is higher, you may need to adjust the grid box size, exhaustiveness, or receptor preparation steps.
-
Conclusion and Forward Look
This guide provides a robust and validated framework for performing molecular docking studies on 3-phenyl-2-thioxoimidazolidin-4-one derivatives. By following these protocols, researchers can generate reliable computational data to guide drug discovery efforts, from hit identification to lead optimization. The insights gained from analyzing binding modes and affinities can inform the design of next-generation derivatives with improved potency and selectivity. The ultimate goal of these in silico studies is to accelerate the development of novel therapeutics by focusing laboratory resources on the most promising candidates.
References
- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, characterization, molecular docking and computational studies of 3-phenyl-2-thioxoimidazolidin-4-one… [ouci.dntb.gov.ua]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. indico4.twgrid.org [indico4.twgrid.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The 2-thioxoimidazolidin-4-one core, a sulfur analog of hydantoin, represents a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring is a recurring motif in a multitude of biologically active compounds. Its structural features, including hydrogen bond donors and acceptors, and the capacity for diverse substitutions at the N-1, N-3, and C-5 positions, make it an attractive framework for the design of novel therapeutic agents. While the broader class of 2-thioxoimidazolidin-4-ones has been extensively studied, this guide focuses on a specific, representative member: 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one . We will explore its synthetic accessibility and delve into the potential therapeutic applications suggested by the activities of its close structural analogs. These applications span oncology, infectious diseases, and agrochemistry, highlighting the versatility of this chemical scaffold.
Synthetic Strategy: A Reliable Pathway to the Core Structure
The synthesis of this compound can be reliably achieved through a well-established chemical pathway. The following protocol outlines a common and efficient method.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing N-3 and C-5 substituted 2-thioxoimidazolidin-4-ones[1].
Materials:
-
Alanine
-
Phenyl isothiocyanate
-
Pyridine
-
Ethanol
-
Hydrochloric acid (6N)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve alanine (1 equivalent) in a mixture of pyridine and water.
-
Addition of Phenyl Isothiocyanate: To the stirred solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cyclization and Hydrolysis: After cooling to room temperature, slowly add 6N hydrochloric acid to the reaction mixture until acidic. Heat the mixture to reflux for an additional 1-2 hours to ensure complete cyclization and hydrolysis of any intermediates.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy.
Therapeutic Potential: Insights from Structurally Related Analogs
While specific biological data for this compound is not extensively available in the public domain, the rich pharmacology of its analogs provides a strong rationale for its investigation in several key therapeutic areas.
Anticancer Activity
The 2-thioxoimidazolidin-4-one scaffold is a promising platform for the development of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of its derivatives against a range of cancer cell lines.
Mechanism of Action Postulate:
The anticancer activity of this class of compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival. The exact mechanism can vary depending on the specific substitutions on the core ring structure.
Supporting Evidence from Analogs:
-
Derivatives of 2-thioxoimidazolidin-4-one have shown significant in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines[2][3].
-
For instance, certain analogs incorporating pyrazole moieties have demonstrated IC50 values in the low microgram per milliliter range against these cell lines[3].
-
The introduction of specific substituents at the C-5 position, such as a 5-bromo-2-hydroxyphenyl group, has been shown to significantly enhance cytotoxic activity[2].
Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay):
This protocol provides a standard method to assess the cytotoxic potential of this compound.
Materials:
-
Human cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The 2-thioxoimidazolidin-4-one scaffold has been identified as a source of promising antibacterial and antifungal compounds.
Supporting Evidence from Analogs:
-
Studies have revealed that certain 2-thioxoimidazolidinone derivatives possess antifungal properties comparable to the reference drug ketoconazole[4].
-
Antibacterial activity has been observed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the lower microgram per milliliter range[5][6].
-
Some derivatives have also been shown to inhibit virulence factors in Pseudomonas aeruginosa, which could represent an alternative strategy to combat bacterial infections[4].
Experimental Protocol for Determination of Minimum Inhibitory Concentration (MIC):
This protocol outlines the broth microdilution method for assessing the antibacterial activity of this compound.
Materials:
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Herbicidal Potential
Beyond medicinal applications, derivatives of the 2-thioxoimidazolidin-4-one scaffold have also demonstrated potential in agrochemical research.
Supporting Evidence from Analogs:
-
A series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to exhibit good herbicidal activity against various plant species, including Zea mays and Triticum aestivum[7].
-
The proposed mechanism of action for some related compounds involves the inhibition of adenylosuccinate synthetase, a key enzyme in purine biosynthesis in plants[7].
Data Presentation and Visualization
Summary of Potential Biological Activities of the 2-Thioxoimidazolidin-4-one Scaffold
| Therapeutic Area | Target Organism/Cell Line | Key Findings from Analogs | Reference(s) |
| Anticancer | HepG-2, MCF-7 | Significant in vitro cytotoxicity, with some analogs having IC50 values in the low µg/mL range. | [2][3] |
| Antibacterial | S. aureus, P. aeruginosa | Moderate to good activity, with MIC values reported for some derivatives. Inhibition of virulence factors. | [4][5][6] |
| Antifungal | Candida albicans, Aspergillus niger | Activity comparable to ketoconazole for certain derivatives. | [4][5] |
| Herbicidal | Zea mays, Triticum aestivum | Inhibition of plant growth. | [7] |
Diagrams and Workflows
General Synthetic Workflow for this compound
Caption: Synthetic route to the target compound.
Conceptual Workflow for Biological Screening
Caption: A conceptual workflow for evaluating biological activity.
Conclusion and Future Directions
This compound stands as a readily synthesizable molecule belonging to a class of compounds with demonstrated, diverse biological activities. The extensive research on its analogs strongly suggests its potential as a valuable starting point for drug discovery programs in oncology, infectious diseases, and agrochemistry. The protocols provided herein offer a robust framework for its synthesis and preliminary biological evaluation. Future research should focus on the systematic biological screening of this compound itself, followed by the generation of a focused library of derivatives to establish clear structure-activity relationships and identify lead compounds with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: High-Throughput Screening for Perforin Inhibitors Using 5-Arylidene-2-thioxoimidazolidin-4-ones
Introduction: The Critical Role of Perforin in Immunity and Disease
Perforin is a cornerstone of the vertebrate immune system, a potent cytolytic protein wielded by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virally infected and cancerous cells.[1][2][3] This glycoprotein, stored within cytotoxic granules, is released into the immunological synapse upon recognition of a target cell.[2][4] In a calcium-dependent process, perforin monomers insert into the target cell's plasma membrane and polymerize to form transmembrane pores.[1][5][6] These pores disrupt cellular homeostasis and, crucially, serve as conduits for the entry of pro-apoptotic granzymes, which ultimately trigger programmed cell death.[2][4][7]
While essential for immune surveillance, dysregulated perforin activity contributes to the pathology of various diseases.[1][3] In autoimmune disorders, perforin-mediated killing of healthy cells can lead to significant tissue damage. Furthermore, it plays a role in allogeneic transplant rejection.[1][3] Consequently, the development of small molecule inhibitors of perforin represents a promising therapeutic strategy for a range of conditions characterized by excessive cytotoxic cell activity.
This application note provides a detailed experimental framework for a perforin inhibition assay, specifically tailored for the evaluation of 5-arylidene-2-thioxoimidazolidin-4-ones, a novel class of compounds that have shown promise as perforin inhibitors.[8][9][10] We will detail both a cell-free and a cell-based assay, providing researchers with a comprehensive toolkit for screening and characterizing these potential therapeutic agents.
The Scientific Rationale: A Two-Pronged Approach to Inhibition Analysis
To robustly assess the inhibitory potential of 5-arylidene-2-thioxoimidazolidin-4-ones, a dual-assay approach is recommended. This strategy allows for the dissection of direct effects on perforin's pore-forming activity from more complex cellular effects.
-
Cell-Free Assay (Isolated Perforin): This assay directly measures the ability of a compound to inhibit the lytic activity of purified perforin on a simple target, such as red blood cells (RBCs). The primary advantage of this approach is the elimination of cellular uptake, metabolism, and off-target effects, providing a clear readout of direct perforin inhibition. Lysis of RBCs results in the release of hemoglobin, which can be quantified spectrophotometrically.
-
Cell-Based Assay (NK Cell-Mediated Cytotoxicity): This assay evaluates the inhibitor's efficacy in a more physiologically relevant context. Here, an NK cell line is used to deliver perforin to a target cancer cell line. This setup not only confirms the activity of the inhibitor against endogenously produced and delivered perforin but also allows for the assessment of potential effects on NK cell function, such as degranulation.
Experimental Workflow Overview
References
- 1. Perforin: an important player in immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perforin: structure, function, and role in human immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perforin and granzymes: function, dysfunction and human pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Delivering the kiss of death: progress on understanding how perforin works - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finding a Balance between Protection and Pathology: The Dual Role of Perforin in Human Disease [mdpi.com]
- 8. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploration of a series of 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the cytolytic protein perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Thiohydantoin Scaffolds
Introduction: The Thiohydantoin Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, heterocyclic compounds have emerged as a fertile ground for identifying new pharmacophores. Among these, the thiohydantoin scaffold, a sulfur analog of hydantoin, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4]
The thiohydantoin ring system offers several advantages for drug design. Its structure, featuring two hydrogen bond donors and two acceptors, allows for diverse molecular interactions.[3][4] Furthermore, the scaffold's synthetic tractability permits the facile introduction of various substituents at multiple positions (N-1, N-3, and C-5), enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][3] Notably, many studies have reported that thiohydantoin derivatives are often more effective against Gram-positive than Gram-negative bacteria, suggesting a potential mechanism targeting cell envelope components.[5][6]
This comprehensive guide provides detailed protocols and technical insights for researchers embarking on the development of novel antimicrobial agents based on the thiohydantoin scaffold. We will delve into the synthetic chemistry, in vitro screening cascade, and preliminary mechanistic studies crucial for advancing a hit compound through the early stages of drug discovery.
Part 1: Synthesis of Thiohydantoin Derivatives
The synthesis of a diverse library of thiohydantoin analogs is the foundational step in identifying promising antimicrobial leads. The choice of synthetic route depends on the desired substitution patterns and the availability of starting materials. A common and versatile method involves the reaction of α-amino acids with thiourea or an isothiocyanate.[5][7]
Protocol 1: Synthesis of 5-Substituted-2-Thiohydantoins from α-Amino Acids
This protocol describes a general procedure for the synthesis of 5-substituted-2-thiohydantoins starting from readily available L-amino acids and ammonium thiocyanate.[5][6]
Materials:
-
L-amino acid (e.g., L-alanine, L-valine, L-phenylalanine)
-
Ammonium thiocyanate
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Procedure:
-
In a round-bottom flask, dissolve the L-amino acid (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a mixture of acetic anhydride (3 parts) and glacial acetic acid (2 parts).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 5-substituted-2-thiohydantoin.
-
Further purification can be achieved by column chromatography if necessary.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[8][9][10]
Causality Behind Experimental Choices:
-
Acetic Anhydride and Acetic Acid: This mixture serves as both the solvent and a dehydrating agent, facilitating the cyclization reaction.
-
Reflux: Elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.
-
Precipitation in Ice-Cold Water: This step is crucial for isolating the product, as thiohydantoin derivatives are generally poorly soluble in water.
-
Recrystallization: This purification technique removes most of the unreacted starting materials and by-products.
Part 2: In Vitro Antimicrobial Screening Cascade
Once a library of thiohydantoin derivatives has been synthesized, a systematic screening process is required to identify compounds with promising antimicrobial activity and acceptable safety profiles.
Workflow for Antimicrobial Candidate Selection
Caption: A typical screening cascade for identifying novel antimicrobial agents.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compounds (thiohydantoin derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a tube of MHB.
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
It is imperative to assess the toxicity of promising antimicrobial compounds against mammalian cells to ensure they are selectively targeting the pathogen. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[11][14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium containing the compounds and add fresh medium containing MTT solution. Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against compound concentration.
Part 3: Elucidating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its further development. While a comprehensive mechanistic study is a long-term endeavor, initial experiments can provide valuable insights.
Potential Mechanisms of Action for Thiohydantoin Derivatives
Based on existing literature, the antimicrobial action of thiohydantoins may involve:
-
Disruption of Cell Membrane Integrity: Some derivatives are proposed to interact with molecular targets on the cell membrane surface.[1]
-
Enzyme Inhibition: Thiohydantoins have been shown to inhibit enzymes crucial for microbial metabolism, such as NADPH oxidase.[16]
-
Inhibition of Biofilm Formation: Some compounds may interfere with the processes involved in biofilm development, a key virulence factor for many pathogens.[5][6]
Hypothetical Mechanism of Action Pathway
Caption: Potential mechanisms of antimicrobial action for thiohydantoin derivatives.
Data Presentation
Summarizing the screening data in a structured format is essential for comparing the activity of different derivatives and identifying SAR trends.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 |
| TH-01 | Methyl | H | 16 | >128 | 75 |
| TH-02 | Isopropyl | H | 8 | 128 | >100 |
| TH-03 | Benzyl | H | 4 | 64 | 50 |
| TH-04 | Methyl | Acetyl | 32 | >128 | 90 |
This is example data and does not reflect actual experimental results.
Conclusion
The thiohydantoin scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for diverse substitutions allow for the creation of large compound libraries for screening. By following a systematic approach encompassing synthesis, in vitro antimicrobial and cytotoxicity testing, and preliminary mechanism of action studies, researchers can effectively identify and advance promising thiohydantoin-based antimicrobial candidates. The protocols and insights provided in this guide offer a robust framework for initiating such a drug discovery program.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. woah.org [woah.org]
- 13. pdb.apec.org [pdb.apec.org]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Culture Techniques for Testing 2-Thioxoimidazolidin-4-one Cytotoxicity
Introduction
The 2-thioxoimidazolidin-4-one scaffold, a derivative of thiohydantoin, is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2][3] Derivatives of this heterocyclic ring have shown particular promise as cytotoxic agents against various cancer cell lines, such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7).[1][4][5][6][7][8] The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest, making them attractive candidates for further drug development.[4][9][10]
A critical step in the preclinical evaluation of these compounds is the accurate and reproducible assessment of their cytotoxic effects in vitro. This guide provides a comprehensive overview and detailed protocols for utilizing fundamental cell culture techniques to characterize the cytotoxicity of 2-thioxoimidazolidin-4-one derivatives. We will delve into the rationale behind the selection of specific assays, the importance of appropriate controls, and the interpretation of the data generated. The protocols outlined below are designed to be robust and provide a solid foundation for researchers, scientists, and drug development professionals investigating the therapeutic potential of this important class of molecules.
I. Foundational Considerations for Cytotoxicity Testing
Before initiating any experimental work, it is crucial to establish a well-defined experimental plan. This includes the selection of appropriate cell lines, the determination of a relevant concentration range for the test compound, and the choice of cytotoxicity assays that will provide meaningful data.
A. Cell Line Selection: The Biological Context
The choice of cell line is paramount as it provides the biological context for your cytotoxicity study. Different cell lines can exhibit varying sensitivities to the same compound.[11]
-
Cancer Cell Lines: For investigating anticancer potential, a panel of cancer cell lines is often employed. For 2-thioxoimidazolidin-4-one derivatives, commonly used and well-characterized lines include:
-
HepG2 (Hepatocellular Carcinoma): Derivatives have shown potent activity against this cell line.[1][4][6][9]
-
HCT-116 (Colon Carcinoma): Another line where significant growth inhibition by these compounds has been observed.[1]
-
MCF-7 (Breast Adenocarcinoma): Frequently used to screen for activity against breast cancer.[2][5][8]
-
-
Normal (Non-cancerous) Cell Lines: To assess for selective toxicity, it is essential to test the compound on non-cancerous cell lines. This helps to determine if the cytotoxic effects are specific to cancer cells, a desirable characteristic for a potential therapeutic agent. An example is the THLE-2 normal liver cell line.[9] The use of human induced pluripotent stem cells (hiPSCs) is also a growing area for assessing general cytotoxicity.[12]
Expert Insight: The selection should be guided by the therapeutic indication. If the goal is to develop a liver cancer therapeutic, starting with a panel of liver cancer cell lines alongside a normal liver cell line is a logical approach.
B. Dose-Response and Time-Course Studies: Defining the Parameters of Cytotoxicity
A single concentration point provides limited information. Therefore, conducting dose-response and time-course studies is critical.
-
Dose-Response: Cells should be treated with a range of concentrations of the 2-thioxoimidazolidin-4-one derivative to determine the IC50 value (the concentration that inhibits 50% of cell viability). A typical starting range might be from nanomolar to micromolar concentrations, depending on any prior knowledge of the compound's potency.[4][6][9]
-
Time-Course: The cytotoxic effects of a compound can be time-dependent. Evaluating cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) provides a more complete picture of the compound's activity.[7][8]
II. Core Cytotoxicity Assays
A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism. Here, we detail three fundamental assays.
A. MTT Assay: Assessing Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of living, metabolically active cells.[15]
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-thioxoimidazolidin-4-one derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include vehicle-only controls (e.g., DMSO in medium) and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
The percentage of cell viability is calculated relative to the untreated control. A dose-response curve can then be plotted to determine the IC50 value.
B. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[16][17] This assay is a reliable indicator of necrosis or late-stage apoptosis.[17][18]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Absorbance Reading:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Culture medium without cells.
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
C. Caspase-3/7 Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[20] Caspase-3 and -7 are key executioner caspases. Assays that measure the activity of these caspases provide a direct indication of apoptosis induction.[20][21] Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and well-suited for high-throughput screening.[21][22]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat the cells with the 2-thioxoimidazolidin-4-one derivative as previously described.
-
-
Reagent Addition:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results are typically expressed as fold-change in caspase activity compared to the untreated control. An increase in caspase activity is indicative of apoptosis.
III. Data Presentation and Visualization
Clear presentation of data is essential for accurate interpretation and communication of results.
Quantitative Data Summary
| Parameter | MTT Assay | LDH Assay | Caspase-3/7 Assay |
| Principle | Measures metabolic activity | Measures membrane integrity | Measures apoptosis execution |
| Endpoint | Cell Viability | Cytotoxicity (Cell Death) | Apoptosis Induction |
| Detection | Colorimetric (Absorbance) | Colorimetric (Absorbance) | Luminescent |
| Wavelength | 570 nm (reference >650 nm) | 490 nm (reference 680 nm) | N/A |
| Incubation | 24-72 h (treatment) + 4 h (MTT) | 24-72 h (treatment) | 24-72 h (treatment) + 1-2 h (reagent) |
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the cytotoxicity of 2-thioxoimidazolidin-4-one derivatives.
Apoptosis Signaling Pathway Diagram
Caption: Simplified intrinsic apoptosis pathway potentially activated by 2-thioxoimidazolidin-4-one derivatives.
IV. Concluding Remarks
The protocols and strategies outlined in this application note provide a robust framework for the initial cytotoxic characterization of 2-thioxoimidazolidin-4-one derivatives. By employing a multi-assay approach that interrogates different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can build a comprehensive profile of a compound's cytotoxic effects. This foundational knowledge is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately paving the way for the potential translation of these promising compounds into novel therapeutics.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 19. cellbiologics.com [cellbiologics.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 22. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Welcome to the technical support guide for the synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanism, enabling you to troubleshoot effectively and optimize your yield.
The most prevalent and reliable method for synthesizing 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones involves a two-step process starting from an α-amino acid—in this case, L-alanine—and phenyl isothiocyanate.[1][2] This guide is structured around this common pathway, addressing potential issues from starting materials to final product purification.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions grounded in the reaction's chemistry.
Q1: My overall yield is very low. Where should I start troubleshooting?
Low yield is the most common issue and can originate from two primary stages: the initial coupling reaction or the subsequent cyclization step. It can also be due to losses during workup.
A1.1: Inefficient Initial Coupling (Formation of the Phenylthiocarbamyl-Alanine Intermediate)
The first step is the nucleophilic addition of the amino group of alanine to the electrophilic carbon of phenyl isothiocyanate. The efficiency of this step is critically dependent on pH.
-
Cause: Incorrect pH. The amino group of alanine must be deprotonated (-NH₂) to be nucleophilic, but the reaction environment should not be excessively basic, which could hydrolyze the isothiocyanate. The reaction is typically performed at a pH of about 9.[2]
-
Solution: Dissolve the L-alanine in a mixture of water and a base-miscible organic solvent like pyridine or use an aqueous solution with a base like triethylamine (Et₃N) or sodium hydroxide to maintain the pH.[1][2] Use a pH meter or indicator paper to monitor and adjust the pH throughout the addition of phenyl isothiocyanate.
-
Cause: Impure Reagents. Phenyl isothiocyanate is susceptible to degradation by moisture. L-alanine should be of high purity.
-
Solution: Use freshly opened or properly stored phenyl isothiocyanate. If necessary, distill it before use. Ensure your L-alanine is dry and free of contaminants.
A1.2: Inefficient Cyclization to the Thiohydantoin Ring
The second step involves an acid-catalyzed intramolecular cyclization of the phenylthiocarbamyl (PTC) intermediate, with the elimination of a water molecule.
-
Cause: Insufficiently acidic conditions. This cyclization requires a strong acid to protonate the carboxylic acid group, making it a better electrophile for the attack by the thiourea nitrogen.[2]
-
Solution: After forming the PTC-alanine intermediate, the reaction mixture must be acidified. Refluxing in 1N HCl is a common and effective method.[2] Acetic acid can also be used.[3]
-
Cause: Suboptimal Temperature or Reaction Time. The cyclization reaction requires energy to overcome the activation barrier.
-
Solution: Ensure the mixture is refluxed for an adequate period, typically one to two hours.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine when the starting intermediate has been fully consumed.
Troubleshooting Workflow: Diagnosing Low Yield
The following diagram illustrates a logical workflow for identifying the source of low yield.
Caption: Troubleshooting decision tree for low yield.
Q2: How can I minimize the formation of side products?
The primary side product is often the unreacted PTC-alanine intermediate if cyclization is incomplete. Another possibility is the self-condensation of phenyl isothiocyanate or reaction with solvent under harsh conditions.
-
Cause: Incomplete Cyclization. As discussed above, this leaves the intermediate in your final crude product, complicating purification.
-
Solution: Ensure the cyclization goes to completion by using sufficiently strong acid and adequate reflux time. Monitor via TLC.
-
Cause: Stoichiometry Imbalance. A large excess of phenyl isothiocyanate can lead to unwanted side reactions.
-
Solution: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of phenyl isothiocyanate relative to L-alanine. Add it dropwise to the reaction mixture to maintain a low instantaneous concentration.[1]
Q3: My crude product is an oil or fails to crystallize properly. What should I do?
The crude product can sometimes precipitate as an oil if it is impure or if it cools too quickly.
-
Cause: Presence of Impurities. Unreacted starting materials or the PTC-intermediate can act as eutectic impurities, lowering the melting point and preventing crystallization.
-
Solution: First, ensure the reaction has gone to completion. If impurities are still present, consider an initial purification by column chromatography on silica gel before attempting crystallization.[4]
-
Cause: Incorrect Crystallization Solvent or Technique.
-
Solution: this compound is typically recrystallized from aqueous ethanol or a mixture of glacial acetic acid and water.[2][5] Dissolve the crude solid in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.
Frequently Asked Questions (FAQs)
Q: What is the detailed reaction mechanism?
The synthesis is a classic example of heterocycle formation.
-
Step 1: Phenylthiocarbamyl (PTC) Formation: The nucleophilic amino group of L-alanine attacks the central carbon of the isothiocyanate group (-N=C=S). This occurs under mildly basic conditions (pH ~9) to ensure the amine is deprotonated and thus nucleophilic.[2]
-
Step 2: Acid-Catalyzed Cyclization: Under strong acidic conditions (e.g., reflux in 1N HCl), the intermediate cyclizes. The thiourea nitrogen attacks the carboxyl carbon (which is protonated and activated), leading to the formation of the five-membered ring and the elimination of water.[2]
Reaction Mechanism Workflow
Caption: Two-step synthesis of the target thiohydantoin.
Q: Why is L-alanine used as the starting material?
The "5-Methyl" substituent on the thiohydantoin ring comes directly from the side chain of the α-amino acid used. L-alanine has a methyl side chain, which becomes the substituent at the C5 position of the final product.[1] Using a different α-amino acid, such as L-phenylalanine or L-valine, would result in a 5-benzyl or 5-isopropyl group, respectively.[4]
Q: How do I confirm the structure and purity of my final product?
A combination of analytical techniques should be used:
-
¹H NMR: To confirm the chemical structure by looking for the characteristic peaks of the methyl group, the C5 proton, the phenyl group, and the N-H proton.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₀H₁₀N₂OS, MW: 206.27 g/mol ).[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch (~1760 cm⁻¹) and the C=S stretch (~1515 cm⁻¹).[5]
-
Melting Point: A sharp melting point close to the literature value (e.g., 215-216 °C) is a good indicator of purity.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for synthesizing phenyl thiohydantoins from α-amino acids.[2][5]
| Parameter | Value/Reagent | Purpose |
| Step 1: Coupling | ||
| L-Alanine | 1.0 eq | Amino acid backbone |
| Phenyl Isothiocyanate | 1.05 eq | Forms the thio-urea linkage |
| Solvent | Pyridine:Water (1:1) | Solubilizes reagents, provides basic medium |
| Base | 1N NaOH | To adjust and maintain pH ~9 |
| Temperature | 40 °C | Provides energy for the coupling reaction |
| Reaction Time | ~30-60 min | Until alkali consumption ceases |
| Step 2: Cyclization | ||
| Solvent/Reagent | 1N Hydrochloric Acid | Provides the acidic medium for cyclization |
| Temperature | Reflux (~100 °C) | Drives the dehydration and ring-closing |
| Reaction Time | 2 hours | To ensure complete conversion |
Step-by-Step Procedure:
-
Coupling: In a round-bottom flask, dissolve L-alanine (e.g., 0.1 mol) in a 1:1 mixture of pyridine and water (e.g., 50 mL total).
-
Adjust the pH of the solution to ~9 using 1N NaOH. Warm the solution to 40 °C with stirring.
-
Add phenyl isothiocyanate (1.05 eq) dropwise while vigorously stirring. Maintain the pH at ~9 by adding small portions of 1N NaOH as needed. The reaction is complete when the consumption of NaOH ceases (typically < 1 hour).
-
Intermediate Workup: Cool the mixture and extract it several times with benzene or another nonpolar solvent to remove excess phenyl isothiocyanate and pyridine.
-
Carefully add 1N HCl to the aqueous layer until the phenylthiocarbamyl (PTC) intermediate precipitates. Collect the solid by filtration.
-
Cyclization: Suspend the crude PTC-intermediate in 1N HCl (e.g., 30 mL per 0.01 mol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve and then a new solid (the product) may precipitate.
-
Final Workup: Cool the reaction mixture in an ice bath. Collect the crystalline product by vacuum filtration. Wash the solid with cold water to remove any remaining acid.
-
Dry the crude product. The yield is typically in the range of 80-90% based on the starting amino acid.[2]
Protocol 2: Purification by Recrystallization
-
Place the crude, dry this compound in an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent system (e.g., 1:1 ethanol/water) to just dissolve the solid at boiling temperature.
-
Once fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]
- 6. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Thioxoimidazolidin-4-one Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-thioxoimidazolidin-4-one derivatives. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from extensive laboratory experience and established scientific principles, this resource aims to be your first point of reference for troubleshooting your purification workflows.
Introduction: The Purification Puzzle of 2-Thioxoimidazolidin-4-ones
2-Thioxoimidazolidin-4-one, also known as 2-thiohydantoin, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1] However, their purification is often a significant bottleneck in their synthetic workflow. The inherent polarity imparted by the urea and thiourea-like moieties, coupled with their potential for tautomerism and sensitivity to certain conditions, presents unique challenges that require a nuanced approach to achieve high purity. This guide will walk you through these challenges with a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Recrystallization
Q1: My 2-thioxoimidazolidin-4-one derivative "oils out" during recrystallization. What is happening and how can I fix it?
A1: "Oiling out" is a common issue in the recrystallization of polar compounds where the solute separates from the solution as a liquid phase instead of forming solid crystals.[1][2] This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the supersaturation of the solution is too high.[1][3] The resulting oil is often an impure amorphous solid upon cooling and does not provide the desired purification.
Causality and Troubleshooting Steps:
-
Reduce the Rate of Cooling: Rapid cooling is a primary cause of oiling out. Allow the heated, saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. This provides sufficient time for the molecules to orient themselves into a crystal lattice.
-
Use a Different Solvent or Solvent System: The choice of solvent is critical. If you are observing oiling out, the solvent may be too non-polar for your compound at lower temperatures.
-
Single Solvent: If you are using a single solvent like ethanol, try a more polar solvent like methanol or even water if your compound has sufficient solubility at elevated temperatures.[4]
-
Solvent Pair: A mixed solvent system can be very effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, e.g., water, hexane) until the solution becomes turbid. Reheat to clarify and then cool slowly.[4][5]
-
-
Lower the Initial Concentration: Start with a more dilute solution. Oiling out can be a consequence of trying to recrystallize a highly concentrated solution.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Q2: I am getting very low recovery after recrystallization. What are the likely causes and how can I improve my yield?
A2: Low recovery is typically due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.
Causality and Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Adding excess solvent will keep more of your product in the mother liquor upon cooling.
-
Ensure Complete Precipitation: Cool the solution in an ice bath for at least 30 minutes before filtration to maximize crystal formation.
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.
-
Check the Mother Liquor: After filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
| Solvent System | Compound Polarity | Notes |
| Ethanol | Moderately to highly polar | A good starting point for many derivatives. |
| Methanol/Water | Highly polar | Effective for compounds with hydrogen bonding capabilities. |
| Acetone/Hexane | Moderately polar | Good for less polar derivatives. |
| Toluene | Less polar, aromatic | Can be effective for derivatives with aromatic substituents. |
Table 1: Common Recrystallization Solvents for 2-Thioxoimidazolidin-4-one Derivatives.
Section 2: Column Chromatography
Q3: My 2-thioxoimidazolidin-4-one derivative is streaking badly on a silica gel column. How can I get sharp bands?
A3: Streaking or "tailing" of polar, basic compounds on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the lone pairs on the nitrogen and sulfur atoms of your compound and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[6]
Causality and Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Neutralizing the acidic sites on the silica gel can dramatically improve peak shape. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et3N): Typically 0.5-2% (v/v) is added to the eluent.
-
Ammonium Hydroxide (NH4OH): A few drops in the mobile phase can also be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (Al2O3): Alumina is available in neutral, acidic, and basic forms. Basic alumina is often a good choice for purifying basic compounds.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be very effective.
-
-
Consider Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange properties, providing excellent retention and separation of polar and ionizable compounds.[6][7][8][9]
Q4: My compound is not eluting from the silica gel column, even with a very polar mobile phase.
A4: This indicates a very strong, irreversible adsorption to the stationary phase.
Causality and Troubleshooting Steps:
-
Increase Eluent Polarity Drastically: If you are using a gradient of ethyl acetate in hexanes, switch to a more polar system like dichloromethane/methanol or even add a small amount of acetic acid if your compound is stable under acidic conditions.
-
Switch to a Less Retentive Stationary Phase: As mentioned in A3, consider using alumina or a reversed-phase column.
-
Check for Compound Stability: It is possible your compound is degrading on the acidic silica gel. Analyze a small sample of your crude material by TLC and then spot a solution of your crude material that has been stirred with silica gel for an hour. If new spots appear or the original spot diminishes, degradation is likely occurring.
Caption: Decision workflow for purifying 2-thioxoimidazolidin-4-one derivatives.
Section 3: Compound Stability and Impurity Profile
Q5: What are the common impurities I should expect in the synthesis of 2-thioxoimidazolidin-4-ones?
A5: The impurity profile largely depends on the synthetic route. A common method is the cyclization of a thiosemicarbazone with an α-haloester like ethyl chloroacetate.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reaction will leave behind the starting thiosemicarbazone and ethyl chloroacetate.
-
Hydrolysis Products: The ester functionality of ethyl chloroacetate or the product can be hydrolyzed to the corresponding carboxylic acid, especially if aqueous workup conditions are not neutral.
-
Side-Products from Thiosemicarbazone: Thiosemicarbazones can potentially undergo alternative cyclization pathways or rearrangements under certain conditions, leading to isomeric impurities like 1,3,4-thiadiazoline derivatives.[10][11][12][13]
-
Degradation Products: The 2-thiohydantoin ring can be susceptible to cleavage under harsh acidic or basic conditions.[14][15]
Q6: How can I assess the purity of my 2-thioxoimidazolidin-4-one derivative and identify impurities?
A6: A combination of chromatographic and spectroscopic techniques is essential.
Purity Assessment Workflow:
-
Thin-Layer Chromatography (TLC):
-
Initial Assessment: Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to get good separation between your product and impurities.
-
Visualization:
-
UV Light (254 nm): Most derivatives with aromatic rings will be UV-active.
-
Iodine Chamber: The sulfur atom often makes these compounds visible in an iodine chamber, appearing as brown spots.[16][17]
-
Potassium Permanganate Stain: The thio-group can be oxidized by permanganate, resulting in a yellow spot on a purple background.[18]
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups like N-H, C=O, and C=S.
-
Caption: Analytical techniques for purity assessment.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Polar 2-Thioxoimidazolidin-4-one Derivative
-
Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar.
-
Add a small volume of a suitable solvent (e.g., 10 mL of ethanol) and heat the mixture to boiling with stirring.
-
Continue to add the solvent dropwise until the solid just dissolves.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Prepare the Column: Dry pack a glass column with silica gel.
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 70:30 ethyl acetate/hexanes). Add 1% (v/v) triethylamine to the eluent mixture.
-
Equilibrate the Column: Run several column volumes of the prepared eluent through the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Begin elution with the prepared mobile phase, collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. mt.com [mt.com]
- 2. Recrystallization [wiredchemist.com]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rubingroup.org [rubingroup.org]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. silicycle.com [silicycle.com]
- 18. faculty.fiu.edu [faculty.fiu.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one in their in vitro experiments. This document provides a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound, a heterocyclic compound with potential pharmacological applications, often presents solubility challenges in aqueous-based in vitro systems due to its chemical structure. Its aromatic phenyl group and thioxoimidazolidinone core contribute to its hydrophobic nature, making it poorly soluble in aqueous buffers and cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental data. This guide will walk you through a systematic approach to address these issues.
Frequently Asked Questions (FAQs)
Q1: I'm seeing immediate precipitation when I add my this compound stock solution to my cell culture media. What's happening?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it is less soluble.[1] The key is to avoid exceeding the compound's aqueous solubility limit.
Q2: What is the best solvent to use for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[2][3] However, it's crucial to be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects.[2][4][5]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 1%, with many studies recommending 0.5% or even lower to minimize off-target effects.[2][3][4] The specific tolerance will depend on the cell line and the duration of the experiment.[6][7]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol or co-solvents such as polyethylene glycol (PEG) can be used.[3][8][9] However, their compatibility with your specific assay and cell type must be validated.
Q5: My compound seems to precipitate out of the media over time in the incubator. Why does this happen?
A5: This could be due to several factors, including temperature changes affecting solubility, evaporation of the media leading to increased compound concentration, or interactions with media components like salts and proteins.[1][10][11]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate upon adding your stock solution to the aqueous medium, follow these steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.[1]
-
Optimize the Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your assay medium.[1]
-
Pre-warm the Medium: Always use cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.[1]
-
Gentle Mixing: Add the compound stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid and uniform dispersion.[1]
-
-
Consider Co-solvents: If lowering the concentration is not an option, the use of a co-solvent in the final medium might be necessary.[9][12]
Issue 2: Delayed Precipitation in Culture
For precipitation that occurs after a few hours or days of incubation:
-
Monitor Media pH: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[1] Regularly monitoring and, if necessary, changing the medium can help.
-
Control Evaporation: Ensure your incubator has proper humidification.[10] For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1]
-
Evaluate Media Components: The compound may be interacting with components in your specific basal media or serum.[1] Trying a different media formulation could resolve the issue.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the standard procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 206.27 g/mol )[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.06 mg of the compound.
-
Weighing: Accurately weigh the calculated amount of the compound.[14][15]
-
Dissolving: Transfer the weighed compound to a clean vial and add the appropriate volume of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution.[14]
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[14]
-
Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light.[14][16] Avoid repeated freeze-thaw cycles.[10][11]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol will help you determine the practical upper concentration limit for your compound in your specific experimental conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Your complete cell culture medium (pre-warmed to 37°C).[1]
-
Sterile microcentrifuge tubes or a 96-well plate.
Procedure:
-
Prepare a Dilution Series: Create a series of dilutions of your stock solution in the pre-warmed cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Visual Inspection (Immediate): Immediately after preparing the dilutions, visually inspect each for any signs of precipitation or cloudiness.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection (Delayed): After incubation, visually inspect the solutions again for any delayed precipitation.
Data Presentation
| Solvent System | General Observations | Recommended Max Final Concentration in Assay |
| 100% DMSO | High solubility, suitable for stock solutions. | < 0.5% (cell-type dependent)[2][3][4] |
| Ethanol | Moderate solubility, can be an alternative to DMSO. | < 0.5% (often more cytotoxic than DMSO)[3] |
| Aqueous Buffers/Media | Low solubility, prone to precipitation. | Determined by solubility testing (Protocol 2) |
| Co-solvents (e.g., PEG) | Can enhance aqueous solubility. | Varies, requires empirical testing.[8] |
Visualization of Experimental Workflow
Below is a decision-making workflow for addressing solubility issues with this compound.
Caption: Decision workflow for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. ijpbr.in [ijpbr.in]
- 13. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. fastercapital.com [fastercapital.com]
- 16. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Reaction Conditions for Thiohydantoin Synthesis
Welcome to the technical support center for thiohydantoin synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. Thiohydantoins are crucial intermediates and pharmacologically active molecules, but their synthesis can present unique challenges.[1][2] This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-quality results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding thiohydantoin synthesis.
Q1: What are the most common strategies for synthesizing 2-thiohydantoins?
A1: The two most prevalent and versatile methods for synthesizing the 2-thiohydantoin core involve the reaction of α-amino acids or their derivatives with either an isothiocyanate or a thiocyanate salt/thiourea.[1][3]
-
From Isothiocyanates: This is arguably the most common route, where an α-amino acid (or its ester) reacts with an isothiocyanate. This method is highly modular, allowing for diverse substitutions at the N-3 position and C-5 position based on the chosen isothiocyanate and amino acid, respectively.[4] The reaction typically proceeds in a two-step, one-pot process involving the formation of a thiourea intermediate followed by cyclization.[4]
-
From Thiourea or Thiocyanates (Schlack-Kumpf type reaction): This classical approach involves condensing an α-amino acid with thiourea, often at high temperatures, or reacting an N-acyl amino acid with a thiocyanate salt (like NaSCN or NH₄SCN) in the presence of a dehydrating agent like acetic anhydride.[1][3][5] The reaction with thiourea is advantageous for its simplicity and low cost, while the thiocyanate method is historically significant, particularly in peptide sequencing.[3][5]
Q2: What is the general mechanism for the reaction between an amino acid and an isothiocyanate?
A2: The reaction proceeds through two key steps. First, the amino group of the α-amino acid performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate to form a linear N,N'-disubstituted thiourea intermediate. Second, under acidic or basic conditions (or with heat), the carboxyl group (or ester) of the amino acid residue undergoes an intramolecular cyclization by attacking the thiocarbonyl carbon, followed by the elimination of water (or alcohol) to form the five-membered thiohydantoin ring.[3][6]
Q3: Why is my choice of solvent and base so critical?
A3: The solvent and base system is crucial for several reasons. The solvent must solubilize the starting materials and intermediates. The choice of base is often critical for the cyclization step. For instance, in reactions involving amino acid esters, a base like triethylamine (Et₃N) is used to deprotonate the ester hydrochloride salt and facilitate the initial nucleophilic attack.[4] In other syntheses, such as the condensation of benzil with thiourea, a strong base like potassium hydroxide or potassium tert-butoxide is essential for the reaction to proceed, and its concentration directly impacts yield.[7] The use of absolute ethanol over 95% ethanol has also been shown to improve yields by minimizing water, which can lead to hydrolysis side reactions.
Section 2: Troubleshooting Guide for Thiohydantoin Synthesis
This guide addresses specific experimental issues in a question-and-answer format.
Q: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?
A: Low or no yield is the most common issue, stemming from several potential factors related to reaction conditions, starting material stability, and side reactions.
Potential Causes & Recommended Actions:
-
Inadequate or Uneven Heating: Hot spots from improper heating can cause thermal decomposition of sensitive amino acids or the thiohydantoin product itself.[8]
-
Action: Switch from a heating mantle to an oil bath for uniform temperature distribution. An oil bath can improve yields significantly, in some cases from <80% to nearly 100%.[8] For reactions involving direct condensation of amino acids with thiourea, ensure the temperature is high enough (170-220°C) to melt the mixture and initiate the reaction but monitor closely to avoid charring.[3]
-
-
Starting Material Incompatibility/Decomposition: Certain amino acids are not stable under the required reaction conditions.
-
Action: Be aware that amino acids with acidic or basic side chains (e.g., Asp, Glu, Asn, Gln, Arg, Lys) and even Proline can be problematic, often failing to produce the desired thiohydantoin under standard high-temperature or harsh acidic/basic conditions.[1][3][8] For these substrates, explore milder, alternative synthetic routes, such as those employing amino acid esters with isothiocyanates at lower temperatures or specialized solid-phase synthesis techniques.[1][4]
-
-
Incorrect Base/Catalyst Conditions: The reaction may be highly sensitive to the presence, type, and concentration of a catalyst. For example, the condensation of benzil and thiourea fails in the absence of a base like KOH.[7][8]
-
Action: Carefully optimize the base. If using KOH, ensure the molar ratio of benzil to KOH is at least 1:1.87, as yields become constant above this ratio.[7] For reactions with amino acid esters, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used to free the amine from its salt form.[4]
-
-
Hydrolysis Side Reactions: The presence of water can lead to hydrolysis of intermediates or the final thiohydantoin ring, especially under basic conditions.[1] This is a known cause of low productivity in the Schlack-Kumpf method.[1]
-
Action: Use anhydrous solvents (e.g., absolute ethanol instead of 95% ethanol) and flame-dry your glassware.[9] If the workup involves an aqueous wash, minimize contact time and ensure the organic layer is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄.
-
Q: I've isolated a product, but my analytical data (NMR/MS) suggests the presence of significant impurities or side products. What could they be?
A: Side product formation is often related to the reactivity of the amino acid side chain or instability of the thiohydantoin ring under the reaction or workup conditions.
Potential Causes & Recommended Actions:
-
β-Elimination for Serine and Threonine: In the Schlack-Kumpf reaction (using acetic anhydride), serine and threonine can undergo an unusual reaction course involving acetylation of the side-chain hydroxyl group, followed by β-elimination. This leads to the formation of olefinic thiohydantoins or derivatives of cysteine and β-methylcysteine, respectively.[5][10]
-
Action: If working with serine or threonine, avoid harsh dehydrating conditions like acetic anhydride. A milder approach using the corresponding amino acid ester and an isothiocyanate at reflux is less prone to this side reaction.[4]
-
-
Ring Hydrolysis: Under strongly basic or acidic workup conditions, the thiohydantoin ring can hydrolyze to open-chain thioureido-acids.[1]
-
Action: Perform aqueous workups under neutral or mildly acidic/basic conditions. If purification requires chromatography, ensure the silica gel is not overly acidic. You can neutralize it by slurrying with a solvent containing a small amount of triethylamine before packing the column.
-
-
Unreacted Starting Materials: Incomplete conversion is a common source of contamination. Unreacted thiourea, for instance, is very water-soluble and can often be removed during workup.[3]
-
Action: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent. For products with non-polar side chains, precipitation from water can be a simple and effective way to separate the desired thiohydantoin from water-soluble starting materials like thiourea.[3]
-
Q: My starting amino acid is chiral, but my product appears to be a racemic mixture. How can I prevent racemization?
A: Racemization at the C-5 position (the α-carbon of the original amino acid) is a risk, particularly under harsh conditions.
Potential Causes & Recommended Actions:
-
Mechanism-Induced Racemization: The formation of an azlactone intermediate, particularly in methods involving acetic anhydride, can lead to racemization because the α-proton becomes acidic and can be abstracted and reprotonated.[1][11]
-
Action: Choose synthetic routes that avoid harsh acidic conditions and high temperatures where possible. The direct condensation of an α-amino acid with thiourea has been shown to proceed without racemization at the α-position.[3]
-
-
Base-Catalyzed Epimerization: Exposure to strong bases during the reaction or workup can cause deprotonation at the C-5 position of the final thiohydantoin product, leading to epimerization and loss of stereochemical integrity.
-
Action: Use non-nucleophilic, sterically hindered bases where possible. During workup and purification, avoid prolonged exposure to strongly basic conditions.
-
Section 3: Optimized Synthetic Protocols
The following are detailed, step-by-step methodologies for common thiohydantoin syntheses.
Protocol 1: Synthesis of 3-Allyl-5-substituted-2-thiohydantoins from Amino Acid Esters
This method is adapted from established procedures and is suitable for a wide range of amino acids.[4]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-amino acid methyl ester hydrochloride (1.0 eq).
-
Amine Deprotonation: Add anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 3 mL per mmol of ester) and triethylamine (1.0 eq). Stir at room temperature for 20 minutes until the solid dissolves completely.
-
Thiourea Formation: Add allyl isothiocyanate (1.0 eq) dropwise to the solution.
-
Cyclization: Heat the reaction mixture to reflux (approx. 40°C for CH₂Cl₂) and maintain for 7 hours. Monitor reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Dissolve the residue in CH₂Cl₂ and transfer to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude thiohydantoin, which can be further purified by column chromatography or recrystallization.
Protocol 2: Solvent-Free Synthesis of 5-substituted-2-thiohydantoins from α-Amino Acids and Thiourea
This simple and cost-effective method is particularly effective for amino acids with non-polar side chains.[3]
-
Setup: In a thick-walled reaction vial or round-bottom flask, combine the L-α-amino acid (1.0 eq) and thiourea (1.0-3.0 eq). A 1:1 ratio is often sufficient.
-
Reaction: Place the flask in a preheated oil bath at 170-220°C. The mixture will melt, fume (evolution of H₂O and NH₃), and solidify. The optimal reaction time is typically short (around 30 minutes).[3] Overheating can lead to decomposition.
-
Workup & Purification (for non-polar products): Cool the reaction vessel to room temperature. Add deionized water to the solid residue and stir vigorously. The thiohydantoin product, being insoluble, will precipitate while the excess thiourea dissolves.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This method often yields a product of sufficient purity without the need for column chromatography.[3]
Section 4: Data Interpretation and Characterization
Confirming the structure and purity of your synthesized thiohydantoin is critical.
| Technique | Key Observables for 2-Thiohydantoin |
| ¹H NMR | Signals for N1-H and N3-H protons typically appear as broad singlets in the downfield region (δ 8-12 ppm), often at a lower field than their hydantoin analogs. The C5-H proton signal is also characteristic.[12] |
| ¹³C NMR | The most indicative signal is the thiocarbonyl carbon (C2), which resonates significantly downfield at approximately δ 180-185 ppm. The C4 carbonyl carbon appears around δ 170-175 ppm.[12] |
| FTIR | Look for a strong C=O stretching band around 1700-1770 cm⁻¹. The C=S stretch is typically weaker and appears in the fingerprint region (1100-1300 cm⁻¹). N-H stretching bands are observed around 3100-3300 cm⁻¹.[12] |
| Mass Spec | Electrospray ionization (ESI) is commonly used. Look for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the product.[12] |
Section 5: Visual Guides & Workflows
General Reaction Mechanism: Isothiocyanate Route
The diagram below illustrates the key mechanistic steps for the formation of a 2-thiohydantoin from an α-amino acid and an isothiocyanate.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijrpr.com [ijrpr.com]
- 3. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting mass spectrometry of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Welcome to the technical support guide for the mass spectrometry analysis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. This molecule, a phenylthiohydantoin (PTH) derivative of alanine (PTH-alanine), is a common analyte in protein sequencing and drug discovery workflows. Its unique sulfur-containing structure can present specific challenges during mass spectrometric analysis. This guide is structured as a series of common questions and in-depth answers, designed to provide both immediate troubleshooting solutions and a deeper understanding of the underlying principles.
Section 1: Analyte Properties & Expected Spectral Data
Before troubleshooting, it is critical to establish a baseline of the compound's properties and the expected mass-to-charge ratios (m/z) for common ionic species.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂OS | PubChem[1] |
| Average Molecular Weight | 206.27 g/mol | PubChem[1] |
| Monoisotopic Exact Mass | 206.051384 Da | PubChem[1] |
Based on the exact mass, you should expect to see the following ions, particularly when using high-resolution mass spectrometry (HRMS).
| Ion Species | Formula | Expected m/z | Common Observation Mode |
| Protonated Molecule | [M+H]⁺ | 207.05866 | Positive ESI |
| Sodium Adduct | [M+Na]⁺ | 229.04061 | Positive ESI |
| Potassium Adduct | [M+K]⁺ | 244.99652 | Positive ESI |
| Deprotonated Molecule | [M-H]⁻ | 205.04413 | Negative ESI |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: I am not seeing the expected molecular ion at m/z 207.059. What is the most likely cause?
Answer: Failure to observe the protonated molecular ion is a frequent issue that typically points to problems with ionization efficiency, sample integrity, or instrument parameters.
-
Incorrect Ionization Mode: The molecule contains two nitrogen atoms which are favorable sites for protonation. Therefore, Electrospray Ionization in Positive Mode (ESI+) is the most logical starting point. While Negative Mode (ESI-) can work by deprotonating the N-H bond, it is often less efficient for this class of compounds.
-
Suboptimal Solvent/Mobile Phase pH: For efficient protonation in ESI+, the analyte must be in its cationic form in solution. Ensure your mobile phase is slightly acidic. The addition of 0.1% formic acid to both water and acetonitrile is a standard practice that provides the necessary protons to form the [M+H]⁺ ion.
-
Sample Degradation: Thiohydantoins can be susceptible to hydrolysis, especially under harsh pH conditions or prolonged storage in aqueous solutions. Prepare samples fresh and analyze them promptly. If degradation is suspected, acquire a fresh standard for comparison.
-
Ion Source Contamination: A dirty or contaminated ion source can severely suppress the signal. If other, more easily ionizable compounds show a good signal but your analyte does not, consider cleaning the ion source optics (capillary, skimmer, etc.) according to the manufacturer's protocol.[2]
Q2: My signal intensity is very low and inconsistent. How can I improve it?
Answer: Low signal intensity can be frustrating and is often a multifactorial problem related to sample concentration, ion suppression, or source conditions.
-
Analyte Concentration: The simplest cause of low signal is a sample that is too dilute.[2] Prepare a serial dilution of a known standard to determine the optimal concentration range for your instrument. Conversely, an overly concentrated sample can lead to detector saturation and ion suppression.
-
Ion Suppression (Matrix Effects): If your analyte is in a complex matrix (e.g., cell lysate, plasma), other components can co-elute and compete for ionization, suppressing your analyte's signal.
-
Causality: Non-volatile salts (phosphates, sodium chloride) and detergents are notorious for causing ion suppression in ESI. They crystallize at the ESI tip, disrupting the spray and reducing signal.
-
Solution: Improve your sample preparation with a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components. If using LC-MS, ensure your chromatography effectively separates the analyte from the bulk of the matrix.
-
-
Optimization of ESI Source Parameters: Default instrument settings are rarely optimal. Systematically tune the following parameters using your analyte standard:
-
Capillary Voltage: Typically 3.5-4.5 kV in positive mode. Too low, and you get poor ionization; too high, and you risk in-source fragmentation or electrical discharge.
-
Nebulizing and Drying Gas Flow: These gases help desolvate the ESI droplets. Insufficient flow leads to solvent clusters and a noisy baseline, while excessive flow can cool the source and reduce efficiency.
-
Drying Gas Temperature: Higher temperatures promote faster desolvation. For a thermally stable molecule like this, temperatures between 250-350°C are a good starting point.
-
Q3: I see a prominent peak at m/z 229.041. What is this ion?
Answer: This is the sodium adduct of your molecule, [M+Na]⁺. It is extremely common in ESI-MS.
-
Source of Sodium: Sodium ions are ubiquitous and can be leached from glassware, introduced from buffers (e.g., phosphate-buffered saline), or be present as trace impurities in solvents.
-
Mechanism: In the ESI droplet, if sodium ions are present, they can outcompete protons for adduction to the analyte, especially for molecules that have oxygen or sulfur atoms with lone pairs of electrons.
-
Validation: The mass difference between your expected [M+H]⁺ (207.059) and the observed peak (229.041) is 21.982 Da. This corresponds precisely to the mass of a sodium atom (22.9898 Da) minus the mass of a proton (1.0078 Da).
-
Mitigation:
-
Use high-purity, MS-grade solvents and additives.
-
Minimize the use of glassware; prefer polypropylene autosampler vials and tubes.
-
If sodium adducts are unavoidable, you can sometimes promote the protonated form by increasing the concentration of the acid (e.g., formic acid) in the mobile phase.
-
Q4: My MS/MS fragmentation pattern does not match the reference data. What should I check?
Answer: Discrepancies in MS/MS spectra are common and usually relate to differences in experimental conditions. The reference MS/MS spectrum for the [M+H]⁺ precursor (m/z 207.06) shows key fragments at m/z 160, 150, and 147.[1]
-
Collision Energy (CE): This is the most critical parameter in collision-induced dissociation (CID). If your CE is too low, you will see mostly the precursor ion with little to no fragmentation. If it is too high, you may over-fragment the molecule into very small, uninformative ions. You must perform a CE ramp or optimization experiment to find the ideal energy to produce a rich spectrum that matches the reference.
-
Instrument Type: Fragmentation patterns can vary slightly between different types of mass analyzers (e.g., ion trap, Q-TOF, Orbitrap).[3] Ion traps, for example, can exhibit a "low-mass cutoff," where very small fragments are not detected. Always note the instrument type used to generate the reference spectrum and compare it to your own.
-
Precursor Ion Isolation: Ensure your instrument is correctly isolating the monoisotopic [M+H]⁺ peak at m/z 207.06. If your isolation window is too wide, you might co-fragment an overlapping impurity or the ¹³C isotopologue, which can complicate the resulting spectrum.
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Standard ESI-MS Method Parameters
This method is designed for a standard liquid chromatography-mass spectrometry (LC-MS) system.
-
Sample Preparation:
-
Dissolve the compound in 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
-
Vortex thoroughly.
-
Transfer to a polypropylene autosampler vial.
-
-
Liquid Chromatography (Optional, for complex samples):
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary Voltage: 4.0 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (Full Scan): m/z 100 - 400.
-
MS/MS Precursor Ion: m/z 207.06.
-
Collision Energy: Start with a ramp from 15-40 eV to find the optimal fragmentation.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
This protocol is for confirming the elemental composition using an Orbitrap or TOF instrument.
-
Calibration: Ensure the instrument is calibrated according to the manufacturer's specifications for the desired mass range, achieving a mass accuracy of < 5 ppm.
-
Acquisition: Acquire data in full scan mode at a resolution of at least 70,000 (for Orbitrap) or 20,000 (for TOF).
-
Data Analysis:
-
Extract the exact mass of the most intense peak in the isotopic cluster for the [M+H]⁺ ion.
-
Use the instrument software's formula calculator to confirm that the measured mass matches the theoretical mass for C₁₀H₁₁N₂OS⁺ (the formula for the protonated ion) within a 5 ppm tolerance.
-
Verify that the observed isotopic pattern matches the theoretical pattern for a molecule containing one sulfur atom (the A+2 peak, from ³⁴S, should be approximately 4.4% of the A peak).
-
Section 4: Visualizing Fragmentation & Troubleshooting Logic
Understanding the fragmentation pathway and having a logical troubleshooting workflow are key to solving complex issues.
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound ion is initiated by the high-energy collisions in the mass spectrometer. The resulting product ions provide structural information. Based on public spectral data, a plausible fragmentation pathway is outlined below.[1]
Caption: Proposed CID fragmentation pathway for [M+H]⁺ of this compound.
General Troubleshooting Workflow
When an issue arises, it is crucial to follow a logical sequence of steps to identify the root cause efficiently. This workflow diagram provides a structured approach to problem-solving.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
Technical Support Center: Refining Protocols for Biological Assays with 2-Thioxoimidazolidin-4-ones
Welcome to the technical support center for researchers working with 2-thioxoimidazolidin-4-one derivatives. This class of compounds holds significant promise in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] However, their unique chemical scaffold, which is related to the rhodanine core, presents specific challenges in biological assays that can lead to misleading results if not properly addressed.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, ensure the integrity of your data, and refine your experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and directs you to more detailed troubleshooting guides.
Q1: My 2-thioxoimidazolidin-4-one derivative shows high potency in my primary screen. What is the very first thing I should be concerned about?
A: Your primary concern should be ruling out non-specific activity and assay interference. The 2-thioxoimidazolidin-4-one scaffold is structurally related to classes of compounds known as Pan-Assay Interference Compounds (PAINS).[4][5] These molecules can appear as "hits" in many different assays through mechanisms that are not related to specific binding to your target.[6][7] Before committing significant resources, you must perform counter-screens to validate that the observed activity is genuine. Jump to our detailed guide on --INVALID-LINK-- for a comprehensive validation workflow.
Q2: I'm dissolving my compound in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A: This is a classic solubility problem. You are observing the difference between a compound's high solubility in a neat organic solvent like DMSO and its much lower kinetic solubility in an aqueous environment.[8] The compound is "crashing out" of solution. This can lead to inaccurate concentration-response curves and poor data reproducibility. Immediate steps to try include gentle warming, vortexing, or sonication. For a systematic solution, you must formally assess your compound's solubility and potentially modify your assay buffer. Proceed to the --INVALID-LINK-- .
Q3: My results are highly variable between experiments, even when I use the same protocol. What are the likely culprits?
A: The most common causes for poor reproducibility with this compound class are:
-
Inconsistent Solubility: Minor variations in buffer preparation or temperature can cause the compound to precipitate to different extents in each experiment.[8]
-
Compound Instability: The compound may be degrading in your DMSO stock or in the aqueous assay buffer over the course of your experiment.[9]
-
Assay Interference: If your assay is sensitive to redox-active compounds or aggregators, small changes in incubation time or reagent concentration can lead to variable false signals.[7][10]
A systematic approach is required. First, confirm solubility using the protocols in Section 2 , then assess compound integrity with the methods in Section 4 .
Q4: Can I trust a hit from a high-throughput screen (HTS) with this chemical scaffold?
A: You can, but only with extreme caution and rigorous follow-up. HTS campaigns are designed to find initial hits quickly, but they are susceptible to false positives.[11][12] Given that 2-thioxoimidazolidin-4-ones are flagged as potential PAINS, any hit from an HTS requires a robust triage process.[10] This involves re-testing the compound from a freshly prepared solid sample, performing the counter-screens detailed in Section 3 , and confirming activity in an orthogonal (secondary) assay that uses a different detection technology.
Section 2: Troubleshooting Guide - Solubility Issues
Poor aqueous solubility is a primary hurdle that can invalidate experimental results by reducing the effective concentration of the compound in the assay.[8]
The Causality Behind Solubility Problems
Many potent heterocyclic compounds are lipophilic (have a high LogP), which makes them readily soluble in DMSO. However, when a concentrated DMSO stock is diluted into an aqueous buffer (typically >100-fold), the solvent properties change dramatically. The compound's low intrinsic water solubility takes over, and if the final concentration exceeds its solubility limit, it will precipitate. This is a common source of erroneously low potency measurements and steep, non-ideal dose-response curves.
Protocol 1: Rapid Assessment of Kinetic Aqueous Solubility
This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.
Materials:
-
10 mM DMSO stock of your 2-thioxoimidazolidin-4-one compound.
-
Assay buffer (e.g., PBS, TRIS, HEPES).
-
Clear 96-well microplate.
-
Plate reader capable of measuring absorbance at 620 nm (for light scattering).
Methodology:
-
Prepare Serial Dilutions: In the 96-well plate, perform a 2-fold serial dilution of your assay buffer.
-
Add Compound: To each well, add 2 µL of your 10 mM DMSO stock to a final volume of 200 µL. This creates a range of compound concentrations (e.g., from 100 µM down to <1 µM) at a constant final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measure: Read the absorbance (optical density) of the plate at 620 nm. An increase in absorbance indicates light scattering from precipitated compound.
-
Analyze: The concentration at which you begin to see a significant increase in absorbance above the buffer-only control is your approximate kinetic solubility limit.
Data Presentation: Solubility Profile of a Hypothetical Compound
| Buffer System | Co-Solvent (5%) | Max Solubility (µM) | Observations |
| PBS, pH 7.4 | None | < 5 | Heavy precipitation observed above 5 µM. |
| PBS, pH 7.4 | PEG400 | 25 | Soluble up to 25 µM, slight haze at 50 µM. |
| PBS, pH 7.4 | Solutol HS 15 | 50 | Clear solution up to 50 µM. |
| HEPES, pH 8.0 | None | 10 | Improved solubility at higher pH. |
Workflow for Addressing Solubility Problems
This decision tree guides you through the process of troubleshooting and resolving poor solubility.
Caption: Decision tree for troubleshooting compound solubility.
Section 3: Troubleshooting Guide - Assay Interference & PAINS
PAINS are compounds that produce false positive results in biochemical screens through a variety of non-specific mechanisms.[13] The 2-thioxoimidazolidin-4-one scaffold requires careful scrutiny for such behavior.
The Causality Behind Assay Interference
Interference can arise from several distinct physicochemical properties of the compounds:
-
Compound Aggregation: At concentrations above their critical aggregation concentration (CAC), molecules can form colloids. These aggregates can sequester and denature proteins, leading to non-specific enzyme inhibition.[7]
-
Covalent Reactivity: The scaffold may contain electrophilic sites that can react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.[6]
-
Redox Activity: These compounds can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide. This can interfere with assays that rely on redox-sensitive reporters (e.g., luciferases) or directly modify proteins.[7]
-
Technology-Specific Interference: The compounds may be colored or fluorescent, directly interfering with absorbance or fluorescence-based readouts.[6]
Protocol 2: Counter-Screening for Compound Aggregation
This protocol uses a non-ionic detergent to disrupt colloidal aggregates. A significant loss of activity in the presence of the detergent strongly suggests aggregation-based inhibition.
Materials:
-
Your primary enzyme/protein assay system.
-
Your 2-thioxoimidazolidin-4-one compound.
-
Triton X-100 (a non-ionic detergent). Prepare a 1% (w/v) stock solution.
Methodology:
-
Set Up Parallel Assays: Prepare two sets of your standard assay plates.
-
Standard Assay: Run your standard concentration-response experiment for the compound.
-
Detergent Assay: Run an identical concentration-response experiment, but pre-incubate the enzyme with 0.01% Triton X-100 for 15 minutes before adding your compound.
-
Compare IC50 Values: Calculate the IC50 (or EC50) from both experiments.
-
Analyze: If the compound is an aggregator, you will observe a significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100. A true inhibitor's potency should be largely unaffected.
Protocol 3: Assessing Thiol Reactivity and Redox Activity
This protocol challenges the compound's activity in the presence of a high concentration of a reducing agent and nucleophile, Dithiothreitol (DTT).
Materials:
-
Your primary assay system.
-
Your 2-thioxoimidazolidin-4-one compound.
-
Dithiothreitol (DTT). Prepare a 1 M stock solution.
Methodology:
-
Set Up Parallel Assays: Prepare two sets of your standard assay plates.
-
Standard Assay: Run your standard concentration-response experiment for the compound.
-
DTT Assay: Run an identical concentration-response experiment, but include 1 mM DTT in the final assay buffer.
-
Compare IC50 Values: Calculate the IC50 from both experiments.
-
Analyze: A significant rightward shift in potency in the presence of DTT suggests that the compound's mechanism may involve covalent modification of cysteine residues or redox cycling. True, reversible inhibitors are typically unaffected.
Workflow for Identifying and Validating a PAINS Hit
This workflow provides a systematic process for triaging a hit compound from this class.
Caption: Workflow for triaging hits of 2-thioxoimidazolidin-4-ones.
Section 4: Troubleshooting Guide - Compound Stability
The chemical stability of a compound in both DMSO stock and aqueous assay buffer is critical for obtaining reliable data. Degradation leads to a lower effective concentration of the active compound over time.
The Causality Behind Instability
-
Hydrolysis: Ester or other labile functional groups on the periphery of the 2-thioxoimidazolidin-4-one core can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.
-
Oxidation: The thione (C=S) group can be susceptible to oxidation, which can alter the compound's activity.
-
DMSO-Mediated Degradation: While DMSO is generally considered a stable storage solvent, some compounds can degrade during long-term storage, even at -20°C.[9]
Protocol 4: Assessing Compound Stability in Assay Buffer via LC-MS
This is the gold-standard method for directly measuring compound integrity over the time course of your experiment.
Materials:
-
Your 2-thioxoimidazolidin-4-one compound.
-
Assay buffer.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system.
Methodology:
-
Prepare Sample: Dilute your compound from a DMSO stock into your assay buffer to the highest concentration used in your experiments (e.g., 100 µM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution, quench it with an equal volume of acetonitrile, and inject it onto the LC-MS. Measure the peak area for the parent compound mass.
-
Incubate: Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C for 4 hours).
-
Subsequent Timepoints: Take additional aliquots at relevant time points (e.g., T=2h, T=4h, T=24h), quench with acetonitrile, and analyze by LC-MS.
-
Analyze: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Significant degradation is typically defined as >10-15% loss over the assay duration.
Data Presentation: Stability Profile of a Hypothetical Compound
| Time Point | % Compound Remaining (PBS, pH 7.4) | % Compound Remaining (HEPES, pH 8.0) |
| 0 h | 100% | 100% |
| 2 h | 98.5% | 91.2% |
| 4 h | 96.7% | 82.5% |
| 24 h | 85.1% | 55.4% |
| Conclusion | Stable for short-term assays (<8h). | Unstable; consider alternative buffer or shorter assay duration. |
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. longdom.org [longdom.org]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. researchgate.net [researchgate.net]
- 13. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-ones
Welcome to the technical support guide for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones (also known as 5-arylidene-2-thiohydantoins). This resource is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during this synthesis.
The core of this synthesis is the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. It involves the base-catalyzed reaction between an active methylene compound, in this case, 2-thioxoimidazolidin-4-one, and an aromatic aldehyde.[1] While reliable, the reaction is sensitive to several parameters that can impact yield, purity, and reproducibility. This guide provides a systematic approach to overcoming these hurdles.
Core Reaction: The Knoevenagel Condensation
The fundamental transformation involves the condensation of 2-thioxoimidazolidin-4-one with a substituted aromatic aldehyde to yield the desired 5-arylidene product. The reaction is typically catalyzed by a weak base and proceeds via a nucleophilic addition followed by a dehydration step.[1][2]
Caption: General Knoevenagel condensation workflow.
Troubleshooting Guide
This section addresses the most frequent issues encountered during synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?
A1: Low yield is the most common complaint. The root cause often lies in one of four areas: catalyst inefficiency, suboptimal reaction conditions, reactant quality, or poor workup.
1. Catalyst Choice and Amount: The base catalyst is critical. It must be strong enough to deprotonate the C5 methylene group of the 2-thioxoimidazolidin-4-one but not so strong that it promotes self-condensation of the aldehyde.[1]
- Weak Bases are Preferred: Piperidine, β-alanine, sodium acetate, or triethylamine are commonly used.[3][4] Using a strong base like NaOH or KOH can lead to undesired side reactions.
- Catalyst Loading: Ensure you are using a catalytic amount, not stoichiometric. For solid catalysts like β-alanine, ensure it is fully dissolved or well-suspended.
2. Reaction Conditions:
- Solvent: The choice of solvent is crucial. Glacial acetic acid is highly effective as it acts as both a solvent and a co-catalyst.[4] Ethanol is another common choice, often used with piperidine or sodium acetate.[3] The solvent must be able to dissolve the reactants, particularly at reflux temperature.
- Temperature: Most protocols require heating to reflux. Insufficient temperature will result in a sluggish or incomplete reaction. Monitor the internal reaction temperature to ensure it reaches the boiling point of your chosen solvent.
- Reaction Time: These condensations can take several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (usually the aldehyde) is a good indicator of completion.
3. Reactant Purity:
- Aldehyde Quality: Aromatic aldehydes can oxidize to carboxylic acids upon storage. An older aldehyde may be partially converted to the unreactive acid, effectively reducing its molar quantity and lowering the yield. Use freshly distilled or recently purchased aldehydes.
- 2-Thioxoimidazolidin-4-one Purity: Ensure the starting heterocycle is pure. Impurities can inhibit the reaction. If in doubt, recrystallize it before use.
4. Workup Procedure: The product often precipitates from the reaction mixture upon cooling. If it doesn't, it may be because the product is more soluble than anticipated or the concentration is too low. Try pouring the cooled reaction mixture into ice-water to force precipitation.
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing persistent impurities that are difficult to remove. What are the likely side products?
A2: The primary culprits are usually unreacted starting materials or products from competing side reactions.
-
Unreacted Starting Materials: If the reaction is incomplete, you will have both the aldehyde and 2-thioxoimidazolidin-4-one in your crude product. Their different polarity often allows for separation via column chromatography or careful recrystallization.
-
Aldol Adduct: Before dehydration, an intermediate β-hydroxy compound is formed.[2] If the elimination of water is not complete, this aldol adduct can remain as an impurity. Ensuring sufficiently high temperature and adequate reaction time, or using a dehydrating solvent system like acetic acid, can mitigate this.
-
Aldehyde Self-Condensation: If too strong a base is used, or if the aldehyde has α-hydrogens, it can undergo self-condensation. This is less common with aromatic aldehydes but can occur under harsh conditions.
-
Geometric Isomers (E/Z): The reaction can produce a mixture of E and Z isomers around the newly formed double bond. However, due to steric hindrance between the aryl group and the carbonyl group at position 4 of the imidazolidinone ring, the Z-isomer is almost always the major, thermodynamically favored product.[5] The E-isomer, if formed, is typically a minor impurity that may convert to the Z-isomer upon heating.
Q3: What is the best method to purify the final product?
A3: The purification strategy depends on the physical properties of your specific derivative. Most 5-arylidene-2-thioxoimidazolidin-4-ones are colored, crystalline solids with limited solubility in common organic solvents.
1. Recrystallization: This is the most common and efficient method. The key is finding a solvent that dissolves the product when hot but in which it is poorly soluble when cold.
| Solvent/System | Typical Use Case | Notes |
| Glacial Acetic Acid | High-boiling point, good for many derivatives. | Can be difficult to remove completely. Wash final crystals with water, then a non-polar solvent like hexanes. |
| Ethanol or Methanol | Effective for moderately polar compounds. | Often used for products that are too soluble in acetic acid. |
| Ethanol/Water | For products that are too soluble in pure ethanol. | Add water dropwise to the hot ethanolic solution until turbidity appears, then re-heat to clarify and cool slowly. |
| DMF or DMSO | For poorly soluble compounds. | High boiling points make them difficult to remove. Use only when other solvents fail. Precipitate by adding water. |
2. Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next step.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate. For more polar compounds, Dichloromethane/Methanol might be necessary. Monitor fractions by TLC.
Q4: How do I confirm the structure and stereochemistry of my product?
A4: A combination of spectroscopic methods is required for unambiguous structure elucidation.
-
¹H NMR: This is the most informative technique. Key signals to look for include:
-
Vinylic Proton (=CH): A singlet typically appearing between 7.5 and 8.2 ppm.[5] Its exact chemical shift is influenced by the substituents on the aromatic ring.
-
Aromatic Protons: Signals in the aromatic region (6.8 - 8.5 ppm) corresponding to your aldehyde's substitution pattern.
-
NH Proton: A broad singlet, often downfield (>11 ppm), due to the acidic nature of the N-H proton.[6]
-
CH₂ Protons (of the heterocycle): In the starting material, these appear as a singlet around 4.0 ppm.[6] This signal is absent in the final product, which is a key indicator of a successful reaction.
-
-
¹³C NMR: Confirms the carbon skeleton. Look for the C=S carbon (typically >180 ppm), the C=O carbon (~165-170 ppm), and the carbons of the exocyclic double bond (C=CH-Ar).[7]
-
IR Spectroscopy: Look for characteristic absorption bands:
-
C=O stretch: A strong band around 1710-1750 cm⁻¹.
-
C=S stretch: A band around 1220-1260 cm⁻¹.
-
N-H stretch: A broad band around 3100-3300 cm⁻¹.[7]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Look for the [M]+ or [M+H]+ peak.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to accelerate the synthesis? A: Yes. Microwave-assisted synthesis is an excellent method for this reaction, often reducing reaction times from hours to minutes and improving yields.[5][8] Typical conditions involve heating the reactants in a sealed vessel using a suitable solvent like ethanol or acetic acid.
Q: How do electron-donating vs. electron-withdrawing groups on the aromatic aldehyde affect the reaction? A: The electronic nature of the aldehyde substituent significantly impacts reactivity.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups make the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack by the enolate. Reactions with these aldehydes are typically faster.
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups make the carbonyl carbon less electrophilic, slowing down the reaction. These reactions may require longer heating times or more forcing conditions to go to completion.
Q: My final product is brightly colored (yellow, orange, or red). Is this expected? A: Yes, this is completely normal. The 5-arylidene-2-thioxoimidazolidin-4-one core creates an extended π-conjugated system (a chromophore) that absorbs visible light. The exact color depends on the substituents on the aromatic ring, with electron-donating and electron-withdrawing groups often causing a shift in the absorption maximum, leading to different colors.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A [mdpi.com]
- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Experimental Stability of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Inconsistent results can often be traced back to compound degradation. This guide provides an in-depth understanding of the molecule's stability profile, along with practical solutions to common challenges.
Section 1: Fundamentals of Stability for the Thiohydantoin Scaffold
This compound belongs to the 2-thiohydantoin class of heterocyclic compounds.[1][2] While a versatile scaffold in medicinal chemistry, its structure possesses inherent chemical liabilities that researchers must manage.[2][3]
-
Hydrolytic Instability: The primary degradation pathway for the 2-thiohydantoin ring is hydrolysis, particularly under alkaline conditions.[1][4] The presence of a hydroxide ion catalyzes the cleavage of the amide bond within the ring, leading to the formation of a thioureido-acid.[4] This process is often rapid in strong alkaline solutions and is influenced by pH and buffer strength.[4] Acid-catalyzed hydrolysis can also occur, though it is generally slower for this class of compounds.[1][4]
-
Oxidative Susceptibility: The thiocarbonyl group (C=S) is susceptible to oxidation. Strong oxidizing agents can convert the thione to a sulfoxide or other oxidized sulfur species, altering the compound's structure and biological activity.
-
Photostability: Sulfur-containing heterocycles can be sensitive to light.[5][6][7] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation, often through radical mechanisms.
Understanding these fundamentals is the first step toward designing robust experiments and generating reproducible data.
Section 2: Frequently Asked Questions (FAQs)
Q: How should I store the solid (powder) form of this compound?
A: For maximum long-term stability, store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. A desiccator can provide an additional layer of protection against ambient humidity.
Q: What is the best solvent for preparing a long-term stock solution?
A: Anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Prepare high-concentration stock solutions (e.g., 10-50 mM), aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.
Q: Which solvents or solutions should I avoid?
A: Avoid preparing stock solutions in protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, especially if basic or acidic contaminants are present. Critically, avoid making dilutions in strongly alkaline aqueous buffers (pH > 8.0), as this will initiate rapid hydrolytic degradation.[1][4]
Q: What is the ideal pH range for my aqueous experimental buffers?
A: To minimize hydrolysis, maintain your experimental solutions within a slightly acidic to neutral pH range, ideally between pH 4.0 and 7.4. If your assay requires a higher pH, prepare the solution immediately before use and minimize its time at room temperature.
Section 3: Troubleshooting Guide
This section addresses more complex issues you may encounter during your experiments.
Q: My experimental results are highly variable from day to day, even when I use the same protocol. Could this be a stability issue?
A: Yes, poor reproducibility is a classic sign of compound instability. Degradation can occur on the benchtop during your experiment, leading to a lower effective concentration of the active compound over time.
To diagnose the issue, follow this workflow:
-
Prepare Fresh: Prepare a fresh solution of your compound from solid material.
-
Time-Course Analysis: Analyze the freshly prepared solution using a stability-indicating method like RP-HPLC (see Protocol 2). This is your T=0 baseline.
-
Simulate Experiment: Aliquot the solution and leave it on the bench under your typical experimental conditions (lighting, temperature, buffer).
-
Re-analyze: Analyze the solution at various time points (e.g., 1, 2, 4, 8 hours).
-
Compare: Compare the chromatograms. A decrease in the area of the main peak and/or the appearance of new peaks confirms degradation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in Cytotoxicity Data for 2-Thioxoimidazolidin-4-ones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-thioxoimidazolidin-4-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and address common challenges that can lead to inconsistent cytotoxicity data. By understanding the underlying chemical and biological principles, you can enhance the reliability and reproducibility of your experimental results.
Introduction: The Challenge of Inconsistent Cytotoxicity Data
PART 1: Troubleshooting Guide - A Stepwise Approach to Consistent Data
Inconsistencies in cytotoxicity data can stem from a variety of factors, ranging from the physicochemical properties of the compounds themselves to the nuances of the biological assays employed. This section provides a logical workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow for Inconsistent Cytotoxicity Data
Caption: A systematic workflow for troubleshooting inconsistent cytotoxicity data.
Compound Purity and Characterization
The Problem: Impurities from the synthesis or degradation products can possess their own biological activity, leading to confounding results.[3][4]
Causality: The observed cytotoxicity may not be due to the target compound but rather a more potent, minor component in the sample.
Troubleshooting Steps:
-
Verify Purity: Re-evaluate the purity of your compound batch using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Aim for >95% purity.
-
Confirm Structure: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the chemical structure of your compound.[1]
Solubility and Aggregation
The Problem: Poor solubility of 2-thioxoimidazolidin-4-ones in aqueous cell culture media can lead to precipitation and aggregation.[5]
Causality: Compound precipitation results in an unknown and inconsistent concentration of the soluble, active compound being delivered to the cells. Aggregates can also induce cellular stress responses unrelated to the compound's intended mechanism of action.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect your compound dilutions (at the highest concentration) under a microscope for any signs of precipitation.
-
Solvent Optimization: Ensure the final concentration of the vehicle (e.g., Dimethyl sulfoxide - DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[5]
-
Solubility Assessment: Perform a formal solubility test in your specific cell culture medium.
Table 1: Impact of DMSO Concentration on Cell Viability
| DMSO Concentration (%) | Cell Viability (%) |
| 0.1 | 98 ± 2 |
| 0.5 | 95 ± 3 |
| 1.0 | 85 ± 5 |
| 2.0 | 60 ± 8 |
| Data are illustrative and will vary depending on the cell line. |
Compound Stability in Cell Culture Media
The Problem: 2-Thioxoimidazolidin-4-ones may be unstable in the physiological conditions of cell culture (e.g., temperature, pH, presence of serum proteins).[6]
Causality: If the compound degrades over the course of the experiment, the effective concentration decreases over time, leading to an underestimation of its potency.
Troubleshooting Steps:
-
Incubation Study: Incubate the compound in cell-free culture medium for the duration of your experiment (e.g., 24, 48, 72 hours).
-
Analytical Monitoring: At different time points, analyze the medium using HPLC to quantify the amount of remaining parent compound.[6]
PART 2: Assay-Specific Artifacts and Interference
Many standard cytotoxicity assays rely on colorimetric or fluorometric readouts that can be susceptible to interference from the test compounds themselves.
Interference with Tetrazolium-Based Assays (MTT, XTT, MTS)
The Problem: The thioxo- group in 2-thioxoimidazolidin-4-ones can have reducing properties, leading to the direct, non-enzymatic reduction of tetrazolium salts (e.g., MTT) to their colored formazan product.[7][8]
Causality: This chemical reduction is independent of cellular metabolic activity and results in a false-positive signal for cell viability, masking true cytotoxicity.[9]
Troubleshooting Steps:
-
Cell-Free Control: This is a critical control. Incubate your compound at various concentrations with the assay reagent (e.g., MTT) in cell-free culture medium.
-
Data Analysis: If you observe a dose-dependent increase in absorbance in the absence of cells, your compound is directly interfering with the assay.[9]
Protocol 1: Cell-Free MTT Reduction Assay
-
Prepare serial dilutions of the 2-thioxoimidazolidin-4-one compound in a 96-well plate using only cell culture medium.
-
Include wells with medium alone as a background control.
-
Add the MTT reagent to each well at the same concentration used in your cellular assay.[10]
-
Incubate the plate for the standard duration (e.g., 1-4 hours) at 37°C.[11]
-
Add the solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly.[12]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Diagram: Decision Tree for Assay Selection
Caption: A decision tree to guide assay selection based on potential compound interference.
Choosing Orthogonal (Alternative) Cytotoxicity Assays
When tetrazolium-based assays are compromised, it is essential to use an orthogonal method that relies on a different biological principle.[13]
Table 2: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Potential Issues with 2-Thioxoimidazolidin-4-ones |
| MTT/XTT/MTS | Mitochondrial dehydrogenase activity | Inexpensive, high-throughput | Direct reduction by thiol-containing compounds[7] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP as a marker of viable cells | Highly sensitive, fast | Less prone to chemical interference |
| LDH Release | Measures lactate dehydrogenase (LDH) release from damaged cells | Direct measure of cytotoxicity | Serum can contain LDH, leading to high background[8] |
| SRB (Sulforhodamine B) | Stains total cellular protein | Less interference from colored compounds | Fixation step required |
| Trypan Blue Exclusion | Dye exclusion by intact cell membranes | Direct measure of membrane integrity | Manual counting, lower throughput[14] |
PART 3: Cell-Based Experimental Factors
Even with a pure, stable compound and a non-interfering assay, variability can be introduced through the handling of the cells themselves.[15]
Cell Health and Passage Number
The Problem: Cells that are unhealthy, senescent (high passage number), or overly confluent will respond differently to cytotoxic agents.[15]
Causality: Cellular metabolism and stress response pathways change with passage number and culture density, altering their sensitivity to drugs.
Troubleshooting Steps:
-
Standardize Passage Number: Use cells within a consistent and defined low passage number range for all experiments.
-
Monitor Cell Morphology: Regularly inspect your cells for signs of stress, such as granularity or changes in morphology.
-
Ensure Logarithmic Growth: Always seed cells for an experiment when they are in the logarithmic growth phase, not when they are confluent.[16]
Seeding Density and Edge Effects
The Problem: Inconsistent cell numbers per well and the "edge effect" in 96-well plates are major sources of variability.[5][14]
Causality:
-
Seeding Density: The final assay signal is directly proportional to the number of viable cells. Inconsistent seeding leads to high well-to-well variability.
-
Edge Effect: Wells on the perimeter of a microplate are prone to evaporation, which concentrates media components and the test compound, leading to artifactual results.[5]
Troubleshooting Steps:
-
Homogenize Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.
-
Mitigate Edge Effects: Do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier.[5]
Frequently Asked Questions (FAQs)
Q1: My IC50 value for a 2-thioxoimidazolidin-4-one is highly variable between experiments. What is the most likely cause?
A: The most common culprits are inconsistent cell health/passage number and compound precipitation.[5][15] First, ensure you are using cells from a consistent passage range and that they are seeded at the same density while in logarithmic growth. Second, visually confirm the solubility of your compound at the highest concentration in the assay medium before each experiment.
Q2: I see a strong color change in my MTT assay, but an LDH release assay shows no cytotoxicity. Why?
A: This is a classic sign of direct MTT reduction by your compound.[17] The thioxo- group on your molecule is likely reducing the MTT tetrazolium salt to formazan, creating a strong colorimetric signal that is not related to cell viability. You must use an orthogonal assay, such as an ATP-based assay or a direct cell counting method.[8]
Q3: How can I be sure my compound is stable for the duration of my 48-hour cytotoxicity assay?
A: The most definitive method is to perform a stability study. Incubate your compound in cell-free culture medium at 37°C. At time 0, 24, and 48 hours, take an aliquot of the medium and analyze it by HPLC to quantify the concentration of the parent compound. A significant decrease over time indicates instability.[6]
Q4: Can the synthesis method of the 2-thioxoimidazolidin-4-one affect the cytotoxicity results?
A: Absolutely. Different synthetic routes can result in different impurity profiles.[3][4] Some impurities may be cytotoxic, while others could interfere with the assay. It is crucial to use highly purified and well-characterized compounds for all biological testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cytotoxicity Assay Protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and Its Analogs
In the landscape of medicinal chemistry, the 2-thioxoimidazolidin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological activities of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and its structurally related analogs. We will delve into their anticancer, antimicrobial, and anticonvulsant properties, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their investigations.
Introduction to this compound
This compound is a heterocyclic compound belonging to the thiohydantoin class. The core structure, characterized by a five-membered ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group, serves as a versatile template for chemical modifications. These modifications, particularly at the N-1, C-5, and the phenyl ring at N-3, have led to the discovery of numerous analogs with diverse and potent biological activities. This guide will explore how subtle structural changes in this core molecule can significantly impact its therapeutic potential.
Anticancer Activity: A Comparative Study
The 2-thioxoimidazolidin-4-one scaffold is a well-established pharmacophore in the design of anticancer agents.[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways in cancer cells.
Comparative Cytotoxicity
A comparative analysis of this compound and its analogs reveals significant variations in their anticancer potency. The table below summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against different cancer cell lines.
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 (Parent) | H | HePG-2 (Liver) | >100 | [1] |
| 2 | 4-Br | HePG-2 (Liver) | 2.33 | [1] |
| 3 | 4-Cl | HePG-2 (Liver) | Not Reported | |
| 4 | 4-F | HePG-2 (Liver) | Not Reported | |
| 5 | 4-NO2 | HePG-2 (Liver) | Not Reported | |
| 6 | H | MCF-7 (Breast) | 40 | [2] |
| 7 | 4-Br | MCF-7 (Breast) | 3.98 | [1] |
Analysis of Structure-Activity Relationship (SAR):
The data suggests that the nature and position of the substituent on the N-3 phenyl ring play a crucial role in the anticancer activity. Halogen substitution, particularly with bromine at the para position (Compound 2), dramatically enhances the cytotoxicity against HePG-2 liver cancer cells compared to the unsubstituted parent compound. A similar trend is observed for the MCF-7 breast cancer cell line, where the bromo-substituted analog (Compound 7) exhibits significantly higher potency. This indicates that electron-withdrawing groups at the para position of the phenyl ring are favorable for anticancer activity.
Mechanism of Action: PI3K/AKT Pathway Inhibition and Apoptosis Induction
The anticancer activity of 2-thioxoimidazolidin-4-one derivatives is often linked to their ability to modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[3][4] Overactivation of this pathway is a common feature in many cancers.[5]
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound and its analogs involves the cyclization of N-substituted amino acids with isothiocyanates.[6]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 2-aminopropanoic acid (alanine) in a suitable solvent such as a mixture of ethanol and water.
-
Addition of Phenyl Isothiocyanate: To the stirred solution, add one equivalent of phenyl isothiocyanate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HePG-2, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial and Anticonvulsant Activities: An Overview
While extensive comparative data for the antimicrobial and anticonvulsant activities of this compound and its close analogs is not as readily available in a single study, the broader class of 2-thioxoimidazolidin-4-ones has shown promising results in these areas.
Antimicrobial Activity
Derivatives of 2-thioxoimidazolidin-4-one have been reported to exhibit significant antibacterial and antifungal activities.[1] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[9][10][11][12]
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of 2-thioxoimidazolidin-4-one derivatives.[1][13] The evaluation of anticonvulsant activity is typically performed using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. These tests help to identify compounds that can prevent the spread of seizures and those that can elevate the seizure threshold, respectively. Structure-activity relationship studies have indicated that the nature of the substituent at the N-3 and C-5 positions significantly influences the anticonvulsant profile.
Conclusion
This compound and its analogs represent a versatile class of compounds with a broad spectrum of biological activities. The comparative analysis of their anticancer properties reveals clear structure-activity relationships, with halogen substitution on the N-3 phenyl ring significantly enhancing cytotoxicity. The primary mechanism of action for their anticancer effects appears to be the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis. While more direct comparative studies are needed to fully elucidate the structure-activity relationships for their antimicrobial and anticonvulsant activities, the existing data strongly supports the potential of this scaffold in the development of novel therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate the biological activities of these promising compounds.
References
- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Thioxoimidazolidin-4-ones: A Comparative Guide to Structure-Activity Relationships
The 2-thioxoimidazolidin-4-one, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative overview of their performance as antimicrobial, anticancer, and anticonvulsant agents. By dissecting the influence of chemical modifications at key positions of the core structure, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery and optimization efforts.
The 2-Thioxoimidazolidin-4-one Core: A Scaffold of Promise
The 2-thioxoimidazolidin-4-one core, also known as 2-thiohydantoin, is a five-membered heterocyclic ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. Its structural rigidity, coupled with the potential for diverse substitutions at the N-1, C-5, and N-3 positions, makes it an attractive starting point for the design of novel therapeutic agents. The inherent chemical features of this scaffold allow for a wide range of interactions with biological targets, leading to a variety of pharmacological effects.
A Comparative Analysis of Biological Activities: Deciphering the SAR Code
The biological activity of 2-thioxoimidazolidin-4-one derivatives is profoundly influenced by the nature and position of their substituents. This section dissects the SAR for antimicrobial, anticancer, and anticonvulsant activities, providing a comparative framework for understanding the impact of structural modifications.
Antimicrobial Activity: Targeting Microbial Defenses
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is a critical priority.[1] Derivatives of 2-thioxoimidazolidin-4-one have emerged as a promising class of antimicrobial compounds.[1][2]
Key SAR Insights:
-
Substitution at C-5: The introduction of an arylidene group at the C-5 position is a common and effective strategy for enhancing antimicrobial activity. The nature of the substituent on the aromatic ring plays a crucial role.
-
Electron-withdrawing groups , such as halogens (e.g., chloro, bromo) and nitro groups, on the aryl ring generally lead to increased antibacterial and antifungal activity. For instance, a compound with a 2,4-dichlorobenzylidene substituent has shown potent antifungal properties.[1]
-
Electron-donating groups , like methoxy, can also contribute to activity, as seen in a derivative with a 2-methoxyphenylallylidene group.[1]
-
-
Substitution at N-1 and N-3: Modifications at the nitrogen atoms of the imidazolidinone ring also modulate antimicrobial potency.
-
Alkylation at the N-1 position can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.
-
Substitutions at the N-3 position, often with a benzylideneamino group, are crucial for activity. The nature of the aromatic ring in this substituent follows similar trends to those observed at the C-5 position.
-
Comparative Performance of Antimicrobial Derivatives:
| Compound Type | Key Substituents | Target Organisms | Potency (MIC/Inhibition Zone) | Reference |
| 5-Arylidene derivatives | C-5: 2,4-Dichlorobenzylidene | Fungi | Comparable to Ketoconazole | [1] |
| 5-Arylidene derivatives | C-5: 2-Methoxyphenylallylidene | Fungi | Comparable to Ketoconazole | [1] |
| N-1, C-5, N-3 Substituted | N-3: Cyclohexyl, C-5: (4-chlorophenyl)amino)-2-oxoethyl | S. aureus, P. aeruginosa | MIC = 25 mg/mL | [3] |
| N-3 Substituted | N-3: (2-bromobenzylidene)amino | S. aureus | MIC ≤ 31.25 µg/ml | |
| N-3 Substituted | N-3: (4-methoxybenzylidene)amino | S. aureus | MIC = 62.5–125 µg/mL |
Anticancer Activity: A Multi-pronged Attack on Tumor Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a central goal of cancer research. 2-Thioxoimidazolidin-4-one derivatives have demonstrated significant potential in this area, exhibiting cytotoxic effects against various cancer cell lines.[4]
Key SAR Insights:
-
Substitution at C-5: The 5-arylidene moiety is a critical determinant of anticancer activity.
-
The presence of electron-withdrawing groups on the aromatic ring, such as nitro and halogen groups, is often associated with enhanced cytotoxicity.
-
The substitution pattern on the aryl ring is also important. For example, para-substituted derivatives have shown notable activity.
-
-
Substitution at N-3: The substituent at the N-3 position can significantly impact anticancer potency.
-
Incorporation of bulky and hydrophobic groups, such as piperidine moieties, has been shown to be beneficial. A derivative containing a piperidine ring with a para-nitrophenyl substituent displayed high activity against the MCF-7 breast cancer cell line.
-
-
Substitution at N-1: While less explored, modifications at the N-1 position can influence the overall physicochemical properties of the compounds, which can affect their cellular uptake and target engagement.
Comparative Performance of Anticancer Derivatives:
| Compound Type | Key Substituents | Cell Line | Potency (IC50) | Reference |
| N-3 Substituted | N-3: Piperidine with p-NO2 phenyl | MCF-7 | LD50: 20.4 µg/mL | [5] |
| C-5 and N-3 Substituted | Varied aryl and heteroaryl moieties | HepG2, MCF-7 | IC50 = 0.017 to 8.9 µM | [4] |
| 5-Arylidene derivatives | C-5: (5-Nitrofuran-2-yl)allylidene | MCF-7, MDA-MB-231 | IC50 = 0.85 µM (for compound 14b) | [6] |
Mechanism of Action:
The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] Some compounds have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and better safety profiles is ongoing. Several 2-thioxoimidazolidin-4-one derivatives have shown promising anticonvulsant activity in preclinical models.[7]
Key SAR Insights:
-
Substitution at N-1 and N-3: The nature of the substituents on the nitrogen atoms appears to be critical for anticonvulsant activity.
-
The presence of small alkyl or aryl groups at these positions is often found in active compounds.
-
-
Lipophilicity: A key factor for anticonvulsant activity is the ability of the compound to cross the blood-brain barrier. Therefore, appropriate lipophilicity, often modulated by the substituents, is crucial.
-
Structural Similarity to Known Anticonvulsants: The 2-thioxoimidazolidin-4-one scaffold shares structural similarities with other known anticonvulsant drugs, such as phenytoin and other hydantoin derivatives, which may explain their activity.
Comparative Performance of Anticonvulsant Derivatives:
While specific IC50 or ED50 values are not always readily available in the initial search results for a broad comparative table, studies have shown that many derivatives exhibit anticonvulsant activity equal to or superior to the reference drug phenobarbital in preclinical models.[7] The introduction of various arylsemicarbazone moieties has been shown to provide significant protection against maximal electroshock-induced seizures.[8]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of key 2-thioxoimidazolidin-4-one derivatives and the bioassays used to evaluate their activity.
Synthesis of 5-Arylidene-2-thioxoimidazolidin-4-ones
This protocol describes a general method for the Knoevenagel condensation to synthesize 5-arylidene derivatives.
Materials:
-
2-Thioxoimidazolidin-4-one
-
Appropriate aromatic aldehyde
-
Glacial acetic acid
-
β-alanine or piperidine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-thioxoimidazolidin-4-one (1 equivalent) and the aromatic aldehyde (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of β-alanine or piperidine to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene-2-thioxoimidazolidin-4-one derivative.
General Procedure for N-Alkylation
This protocol outlines a general method for the alkylation of the nitrogen atoms of the 2-thioxoimidazolidin-4-one ring.
Materials:
-
2-Thioxoimidazolidin-4-one derivative
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of the 2-thioxoimidazolidin-4-one derivative (1 equivalent) in an anhydrous solvent, add the base (1.1-1.5 equivalents) at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the formation of the corresponding anion.
-
Slowly add the alkylating agent (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Relationships: SAR and Workflow Diagrams
To further elucidate the complex relationships between chemical structure and biological activity, the following diagrams, generated using Graphviz, provide a visual summary of key SAR trends and experimental workflows.
Caption: Key SAR trends for antimicrobial activity.
Caption: Key SAR trends for anticancer activity.
Caption: General experimental workflow.
Conclusion and Future Directions
The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has highlighted the critical role of substitutions at the N-1, C-5, and N-3 positions in dictating the biological activity of its derivatives. A clear understanding of these structure-activity relationships is paramount for the rational design of more potent and selective compounds.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of diverse libraries of compounds with a wider range of substituents will be crucial for refining our understanding of SAR. Furthermore, elucidation of the specific molecular targets and mechanisms of action for the most promising derivatives will be essential for their translation into clinical candidates. The integration of computational modeling and in silico screening can further accelerate the discovery process, enabling the prediction of activity and the prioritization of synthetic targets. By leveraging the insights presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-thioxoimidazolidin-4-one derivatives.
References
- 1. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
- 7. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Thiohydantoins: From Classical Reactions to Green Innovations
For researchers, medicinal chemists, and professionals in drug development, the 2-thiohydantoin scaffold is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile molecule, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach. The information presented herein is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific objectives, whether for library synthesis, scale-up production, or the pursuit of novel derivatives.
Introduction: The Significance of the 2-Thiohydantoin Core
2-Thiohydantoins are sulfur analogs of hydantoins, characterized by a five-membered ring containing a thiourea moiety. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications as anticonvulsants, antiviral agents, anticancer therapeutics, and more.[1][2] The versatility of the 2-thiohydantoin core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The choice of synthetic route is therefore a critical first step in any research and development program centered on these compounds.
Classical Synthetic Strategies: The Foundation of 2-Thiohydantoin Chemistry
The traditional methods for synthesizing 2-thiohydantoins have been refined over decades and remain relevant for their reliability and broad applicability. These approaches typically involve the condensation of α-amino acids or their derivatives with a sulfur-containing reagent.
The Read Reaction: A Cornerstone of 2-Thiohydantoin Synthesis
One of the most established methods for the preparation of 2-thiohydantoins is the Read reaction, which involves the reaction of α-amino acids with isothiocyanates.[3][4] This method is valued for its straightforward nature and the commercial availability of a wide range of starting materials.
Mechanism:
The reaction proceeds through the nucleophilic attack of the amino group of the α-amino acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by acid or base, leads to the formation of the 2-thiohydantoin ring with the elimination of water.[3][4]
Experimental Protocol: Synthesis of 3,5-Disubstituted-2-Thiohydantoins
A representative protocol for a microwave-assisted adaptation of the Read reaction is as follows:
-
Coupling of Fmoc-protected amino acid to a soluble support: Fmoc-protected amino acids are coupled with a soluble polymer support like polyethylene glycol (PEG) using a coupling agent such as DCC/DMAP. The reaction can be accelerated using microwave irradiation (e.g., 150 W for 14 minutes).[5]
-
Fmoc-deprotection: The Fmoc protecting group is removed by treating the polymer-bound amino acid with a solution of 10% piperidine in a suitable solvent like methylene chloride.[5]
-
Reaction with Isothiocyanate: The deprotected amino group is then reacted with a chosen isothiocyanate (e.g., n-butyl isothiocyanate) under microwave irradiation (e.g., 150 W for 7 minutes) to form the polymer-bound thiourea intermediate.[5]
-
Cyclization and Cleavage: The 2-thiohydantoin is formed and cleaved from the soluble support in a single step by base-mediated cyclization (e.g., using K2CO3) with microwave flash heating (e.g., 150 W for 7 minutes).[5] The desired product is released into the solution, while the polymer support can be precipitated and removed by filtration.
Advantages:
-
Wide availability of α-amino acids and isothiocyanates allows for the synthesis of a diverse library of compounds.
-
The reaction conditions are generally mild.
-
Adaptable to solid-phase and liquid-phase combinatorial synthesis.[5]
Disadvantages:
-
The use of isothiocyanates, which can be toxic and moisture-sensitive, requires careful handling.
-
Racemization at the C-5 position can occur under certain reaction conditions.[3]
The Biltz Synthesis: A Direct Route to 5,5-Disubstituted 2-Thiohydantoins
The Biltz synthesis offers a direct and efficient method for the preparation of 5,5-disubstituted 2-thiohydantoins through the condensation of a 1,2-diketone (e.g., benzil) with thiourea.[6][7] This reaction is particularly useful for accessing derivatives with quaternary stereocenters at the C-5 position.
Mechanism:
The reaction is typically base-catalyzed and is thought to proceed through the initial formation of a dihydroxy-imidazolidine intermediate. This intermediate then undergoes a pinacol-type rearrangement, involving a 1,2-aryl or alkyl shift, to yield the final 5,5-disubstituted 2-thiohydantoin.[6]
Experimental Protocol: Synthesis of 5,5-Diphenyl-2-thiohydantoin
A typical procedure for the Biltz synthesis is as follows:[6][8]
-
Reaction Setup: In a reaction vessel, combine benzil (e.g., 10 mmol) and thiourea (e.g., 15 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO).[6]
-
Addition of Base: To the stirred mixture, add an aqueous solution of a strong base, such as potassium hydroxide (e.g., 30 mmol).[6]
-
Heating: Heat the reaction mixture in an oil bath at a temperature of around 125°C for approximately one hour.[6]
-
Workup: After cooling, pour the reaction mixture onto ice and acidify with a strong acid like concentrated HCl. The precipitated product is then collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Advantages:
-
Provides direct access to 5,5-disubstituted 2-thiohydantoins.
-
The reaction is often high-yielding.[6]
-
Can be adapted to microwave-assisted and ultrasound-assisted conditions to reduce reaction times and improve yields.[9][10]
Disadvantages:
-
The substrate scope is limited to the availability of 1,2-diketones.
-
The formation of byproducts, such as glycolurils, can occur under certain conditions.[6]
Modern and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of 2-thiohydantoins. These modern approaches often involve one-pot reactions, microwave assistance, and solvent-free conditions, aligning with the principles of green chemistry.
One-Pot, Multi-Component Syntheses
One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and improving efficiency. Several one-pot procedures for the synthesis of 2-thiohydantoins have been reported.[3][4]
Mechanism:
The specific mechanism of a one-pot synthesis depends on the chosen starting materials. A common approach involves the reaction of an α-amino acid ester, an aldehyde, and an isothiocyanate.[3][4] The reaction typically begins with the formation of an imine from the amino acid ester and the aldehyde, which is then reduced in situ. The resulting secondary amine then reacts with the isothiocyanate, followed by intramolecular cyclization to form the 2-thiohydantoin ring.[3][4]
Experimental Protocol: One-Pot Synthesis of 5-Substituted-2-Thiohydantoins
A general procedure for a one-pot synthesis is as follows:
-
Reaction of α-amino acid with thiourea: A mixture of an α-amino acid and thiourea is heated directly in a flask.[1]
-
Heating and Monitoring: The mixture is heated to a temperature between 170-220°C, causing it to melt and react. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, the reaction mixture is cooled and the solid product can be purified by filtration, extraction, and/or column chromatography.[11]
Advantages:
-
High atom economy and step efficiency.
-
Reduced waste generation and purification steps.
-
Allows for the rapid generation of diverse libraries of compounds.[2]
Disadvantages:
-
Optimization of reaction conditions for multiple components can be challenging.
-
The purification of the final product can sometimes be complex.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by dramatically reducing reaction times, increasing yields, and improving product purity. The synthesis of 2-thiohydantoins is no exception, with numerous microwave-assisted protocols being developed.[3][9]
Mechanism:
Microwave irradiation accelerates chemical reactions by directly heating the solvent and reactants through dielectric heating. This rapid and efficient heating can lead to faster reaction rates and the formation of cleaner products compared to conventional heating methods. The underlying reaction mechanisms, such as those of the Read or Biltz syntheses, remain the same.
Experimental Protocol: Microwave-Assisted Biltz Synthesis
A representative microwave-assisted protocol for the Biltz synthesis is as follows:[9]
-
Reaction Setup: In a microwave-safe vessel, combine benzil, thiourea, and a strong base (e.g., KOH) in a high-boiling point solvent like DMSO.[9]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation using a pulsed method to control the temperature and prevent solvent loss. For example, an initial pulse of 750W for 90 seconds can be followed by shorter pulses over a period of 30 minutes.[9]
-
Workup: After the reaction is complete, the mixture is poured into cold water and acidified to precipitate the product, which is then collected by filtration.[9]
Advantages:
-
Significantly reduced reaction times (minutes versus hours).[9]
-
Often leads to higher yields and cleaner reaction profiles.[9]
-
Enables reactions to be performed under solvent-free conditions.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging for some microwave-assisted reactions.
Solvent-Free Synthesis
Solvent-free or "neat" reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use. The synthesis of 2-thiohydantoins can be effectively carried out under solvent-free conditions, often with the aid of grinding or ball milling.[12]
Mechanism:
In solvent-free reactions, the reactants are mixed and heated together directly. The intimate contact between the reactants in the molten state or through mechanical grinding facilitates the reaction without the need for a solvent.
Experimental Protocol: Solvent-Free Synthesis by Grinding
A simple and environmentally friendly procedure for the solvent-free synthesis of 5,5-disubstituted 2-thiohydantoins is as follows:
-
Mixing Reactants: In a mortar, combine the 1,2-diketone (e.g., benzil), thiourea, and a solid base (e.g., NaOH).
-
Grinding: Grind the mixture with a pestle at room temperature for a specified time, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, add water to the mixture, stir, and filter to remove any impurities. The aqueous filtrate is then acidified to precipitate the 2-thiohydantoin product, which is collected by filtration.
Advantages:
-
Eliminates the need for potentially hazardous and costly solvents.
-
Simple experimental setup and workup procedures.
-
Often results in high yields and reduced waste.
Disadvantages:
-
Not all reactants are suitable for solvent-free conditions, particularly those that are not solids at room temperature.
-
The reaction temperature can be difficult to control precisely.
Comparative Analysis of Synthetic Routes
To facilitate the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key methods discussed.
| Synthetic Route | Starting Materials | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Read Reaction | α-Amino acids, Isothiocyanates | Hours to days | Moderate to High | Wide substrate scope, adaptable to combinatorial synthesis. | Use of potentially toxic isothiocyanates, risk of racemization.[3] |
| Biltz Synthesis | 1,2-Diketones, Thiourea | 1-2 hours | High | Direct access to 5,5-disubstituted derivatives, high yields.[6] | Limited availability of 1,2-diketones, potential for byproduct formation.[6] |
| One-Pot Synthesis | α-Amino acids/esters, Aldehydes, Isothiocyanates | Varies (minutes to hours) | Moderate to High | High atom and step economy, reduced waste.[3][4] | Optimization can be complex, potential for purification challenges. |
| Microwave-Assisted | Various (depends on the core reaction) | Minutes | High to Excellent | Drastically reduced reaction times, improved yields.[9] | Requires specialized equipment, potential scale-up limitations. |
| Solvent-Free | Solid reactants | Minutes to hours | High | Environmentally friendly, simple workup. | Limited to solid reactants, potential for poor heat transfer. |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in the synthesis of 2-thiohydantoins, the following diagrams illustrate the core mechanisms of the key synthetic routes.
Read Reaction Workflow
Caption: Workflow of the Read reaction for 2-thiohydantoin synthesis.
Biltz Synthesis Mechanism
Caption: Mechanism of the Biltz synthesis leading to 5,5-disubstituted 2-thiohydantoins.
Conclusion and Future Outlook
The synthesis of 2-thiohydantoins has evolved significantly from its classical roots to embrace modern, more sustainable methodologies. While traditional methods like the Read and Biltz reactions remain valuable for their robustness and versatility, the increasing emphasis on green chemistry has spurred the development of innovative one-pot, microwave-assisted, and solvent-free approaches.
For researchers embarking on the synthesis of 2-thiohydantoin derivatives, the choice of method will depend on a variety of factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials, and the importance of environmental considerations. This guide has provided a comparative framework to aid in this decision-making process, empowering scientists to select the most efficient and appropriate route for their specific research goals. As the field continues to advance, we can anticipate the emergence of even more sophisticated and sustainable methods for the synthesis of this important class of heterocyclic compounds, further expanding their potential in drug discovery and beyond.
References
- 1. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. youngin.com [youngin.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101863836B - Method for preparing 5,5-diphenyl-2-thiohydantoin - Google Patents [patents.google.com]
- 9. farm.ucl.ac.be [farm.ucl.ac.be]
- 10. A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Silico and In Vitro Cross-Validation of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and its Analogs
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory (in vitro) methodologies is paramount. This guide provides an in-depth comparative analysis of the predicted and experimentally validated biological activities of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and its structurally related analogs. As a class of compounds, 2-thioxoimidazolidin-4-ones have garnered significant attention for their diverse pharmacological potential, including anticancer and antimicrobial properties.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the cross-validation of predictive models with tangible experimental data, thereby underscoring the scientific integrity of preclinical research.
The Rationale for Cross-Validation: From Prediction to Proof
The journey of a drug candidate from concept to clinic is long and fraught with challenges. In silico techniques, such as molecular docking, offer a rapid and cost-effective means to screen vast libraries of compounds against specific biological targets, predicting their potential efficacy. However, these computational models are built on assumptions and simplifications of complex biological systems. Consequently, in vitro validation is a critical and indispensable step to confirm these predictions and provide a more accurate assessment of a compound's biological activity. This guide will dissect this crucial interplay, using the 2-thioxoimidazolidin-4-one scaffold as a case study.
In Silico Exploration: Predicting Biological Activity
Molecular docking studies on derivatives of 3-phenyl-2-thioxoimidazolidin-4-one have been instrumental in hypothesizing their mechanism of action, particularly in the context of cancer.[3] These studies often target key proteins involved in cancer cell proliferation and survival.
Molecular Docking Workflow
The general workflow for in silico analysis of these compounds is as follows:
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Anticancer Compounds: A Case Study of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
As Senior Application Scientists, our goal is to bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive framework for the preclinical evaluation of promising anticancer agents, using 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one as a case study. The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives have demonstrated activities including anticancer, antiviral, anticonvulsant, and antibacterial effects.[1]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for evaluation. We will benchmark our compound of interest against Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy, to provide a clear, comparative context for its potential efficacy.
Part 1: Foundational In Vitro Evaluation - Assessing Cytotoxicity
The first critical step in evaluating a potential anticancer agent is to determine its cytotoxic and anti-proliferative effects.[2] A robust and widely accepted method for this is the MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to form an insoluble purple formazan product. This product is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[3]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drug, Doxorubicin. Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a blank (media only). Incubate for 48 hours.
-
MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.[3]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to plot a dose-response curve and determine the IC₅₀ value—the concentration of the compound that inhibits cell proliferation by 50%.[3]
Data Presentation: Comparative Cytotoxicity
The primary output of this phase is the IC₅₀ value, a crucial metric for comparing the potency of different compounds.[3] Data should be summarized in a clear, tabular format.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) - Hypothetical Data |
| This compound | HepG2 | Hepatocellular Carcinoma | 0.017 |
| This compound | MCF-7 | Breast Adenocarcinoma | 0.25 |
| Doxorubicin (Reference Drug) | HepG2 | Hepatocellular Carcinoma | 5.18 |
| Doxorubicin (Reference Drug) | MCF-7 | Breast Adenocarcinoma | 0.44 |
Note: The hypothetical IC₅₀ values for the test compound are based on data for a similar derivative reported in a study by Al-Warhi et al., 2021, to provide a realistic context.[4]
Part 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next logical step is to investigate how the compound induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Workflow for Mechanistic Studies
Caption: Experimental workflow for anticancer drug evaluation.
A. Apoptosis Induction Analysis
Apoptosis is a regulated process of programmed cell death crucial for eliminating damaged or cancerous cells.[5] A hallmark of many cancers is the ability of tumor cells to evade apoptosis.[6] We can effectively quantify apoptosis using a dual-staining flow cytometry assay with Annexin V and Propidium Iodide (PI).
Principle of Annexin V/PI Staining: In the early stages of apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent tag (like FITC). Propidium Iodide is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. This allows for the differentiation of four cell populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.
Data Presentation: Apoptosis Quadrant Analysis
| Treatment | Cell Population | % of Total Events (Hypothetical Data) |
| Control (Vehicle) | Viable (Annexin V- / PI-) | 97.41% |
| Early Apoptotic (Annexin V+ / PI-) | 0.59% | |
| Late Apoptotic (Annexin V+ / PI+) | 1.05% | |
| This compound | Viable (Annexin V- / PI-) | 82.49% |
| Early Apoptotic (Annexin V+ / PI-) | 11.42% | |
| Late Apoptotic (Annexin V+ / PI+) | 6.08% |
Note: Hypothetical data is modeled after results for a similar compound, showing a significant 19.35-fold increase in the early apoptotic population.[4]
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing cell death. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing cell cycle distribution.
Principle of Cell Cycle Analysis: PI is a fluorescent dye that binds stoichiometrically to DNA. Therefore, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.
-
Cells in the G0/G1 phase have a normal (2n) amount of DNA.
-
Cells in the S phase are actively synthesizing DNA and have a DNA content between 2n and 4n.
-
Cells in the G2/M phase have a doubled (4n) amount of DNA.
Detailed Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Store at -20°C overnight.[7] This fixation step permeabilizes the cells, allowing the dye to enter.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A. This step is critical to ensure that the PI staining is specific to DNA, as the dye can also bind to double-stranded RNA.[8]
-
PI Staining: Stain the cells with a PI solution.[3]
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data is typically visualized as a histogram of fluorescence intensity.
Visualizing the Cell Cycle
Caption: The four main phases of the eukaryotic cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 65.12% | 22.62% | 12.26% |
| This compound | 54.31% | 24.54% | 21.15% |
Note: Hypothetical data is modeled after results for a similar compound, showing a significant accumulation of cells in the G2/M phase, which is a common mechanism for drugs that interfere with mitosis.[4]
Part 3: Future Directions - Transitioning to In Vivo Models
While in vitro assays are essential for initial screening and mechanistic insights, they have limitations, such as the lack of a complete biological system.[9] The gold standard for preclinical efficacy testing is the use of in vivo animal models, most commonly cell line-derived xenografts (CDX).[9][10]
Principle of Xenograft Models: In a CDX model, human cancer cell lines are implanted into immunodeficient mice.[11] This allows the human tumor to grow in a living system, providing a platform to evaluate a drug's therapeutic efficacy and potential toxicity by monitoring tumor growth and the overall health of the animal.[9][12] These models are crucial for bridging the gap between laboratory studies and human clinical trials.[11]
Conclusion
This guide outlines a systematic, multi-faceted approach to benchmarking the novel compound this compound against an established anticancer drug. The hypothetical data, based on published results for similar structures, suggests that this compound is a potent cytotoxic agent that induces cell death primarily through apoptosis and by causing cell cycle arrest in the G2/M phase. These promising in vitro results strongly support advancing this compound to in vivo xenograft models to validate its therapeutic potential in a more complex biological environment. This structured evaluation process, grounded in established and validated protocols, is fundamental to the rigorous and efficient discovery of next-generation anticancer therapeutics.
References
- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Xenograft Models - Altogen Labs [altogenlabs.com]
- 10. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
For researchers and drug development professionals, understanding the precise mechanism of action of a small molecule is paramount. 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a member of the versatile 2-thioxoimidazolidin-4-one scaffold, presents a compelling case study in the challenges and opportunities of mechanistic elucidation. While direct, conclusive evidence for this specific molecule remains elusive in current literature, a wealth of data on its structural analogs provides a tantalizing roadmap of potential biological activities.
This guide eschews a rigid template, instead offering a dynamic exploration of the plausible mechanisms of action for this compound. We will delve into the scientific rationale behind these hypotheses, provide detailed experimental protocols for their validation, and objectively compare these potential functions with established alternatives. Our approach is grounded in scientific integrity, empowering researchers to not only comprehend the current landscape but also to design the very experiments that will definitively illuminate this compound's biological role.
The Landscape of 2-Thioxoimidazolidin-4-one Derivatives: A Multifaceted Profile
The 2-thioxoimidazolidin-4-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This chemical versatility suggests that this compound could operate through one or more of the following pathways, which have been identified for its close analogs.
Potential Mechanism 1: Inhibition of Ecto-5'-nucleotidase (CD73)
Expertise & Experience: Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in purinergic signaling by converting adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, has potent immunosuppressive effects within the tumor microenvironment. Inhibitors of CD73 are therefore of significant interest in immuno-oncology. Several 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of this enzyme. The rationale for investigating this mechanism for our lead compound lies in the structural similarities that could allow it to bind to the active site of CD73.
Signaling Pathway:
Caption: Potential inhibition of the CD73 pathway.
Comparative Analysis:
| Compound/Class | Mechanism | Reported IC50 | Therapeutic Area |
| This compound (Hypothetical) | CD73 Inhibition | To be determined | Immuno-oncology |
| AB680 (Ciforadenant) | CD73 Inhibitor | Sub-nanomolar | Immuno-oncology |
| Oleclumab (MEDI9447) | Anti-CD73 Monoclonal Antibody | Not applicable | Immuno-oncology |
Experimental Protocol: In Vitro CD73 Inhibition Assay
This protocol is designed to be a self-validating system by including appropriate controls.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD73.
-
Materials:
-
Recombinant human CD73 enzyme.
-
AMP (substrate).
-
Malachite Green Phosphate Assay Kit.
-
This compound.
-
Known CD73 inhibitor (e.g., APCP) as a positive control.
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
96-well microplate.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well.
-
Add the test compound dilutions and controls to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the compounds for 15 minutes at 37°C.
-
Initiate the reaction by adding AMP to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit, following the manufacturer's instructions. Read absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Potential Mechanism 2: Perforin Inhibition
Expertise & Experience: Perforin is a pore-forming protein crucial for the cytotoxic activity of T lymphocytes and natural killer (NK) cells.[1] By forming pores in the membrane of target cells, it allows the entry of granzymes, which induce apoptosis.[2] Inhibition of perforin could be a therapeutic strategy for autoimmune diseases and transplant rejection.[3] The 2-thioxoimidazolidin-4-one scaffold has been identified in perforin inhibitors, making this a plausible mechanism for our compound of interest.[4]
Caption: Potential activation of the AhR signaling pathway.
Comparative Analysis:
| Compound/Class | Mechanism | Reported EC50 | Therapeutic Area |
| This compound (Hypothetical) | AhR Agonist | To be determined | Inflammation, Autoimmune Disease |
| TCDD (Dioxin) | Potent AhR Agonist | Picomolar to nanomolar | Toxicology |
| Tapinarof | AhR Agonist | Nanomolar | Psoriasis |
| FICZ | Endogenous AhR Agonist | Nanomolar | Research Tool |
Experimental Protocol: AhR-Responsive Reporter Gene Assay
This cell-based assay provides a quantitative measure of AhR activation. [5][6]
-
Objective: To determine if this compound can activate the AhR signaling pathway and to quantify its potency (EC50).
-
Materials:
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and positive controls. Include a vehicle control.
-
Incubate for 24 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye) if necessary.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration and determine the EC50 value using non-linear regression.
-
Other Plausible Mechanisms to Investigate
Based on the activities of related scaffolds, the following mechanisms also warrant consideration and can be investigated using established assay protocols:
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for type 2 diabetes. [9][10][11]Standard colorimetric assays are available to screen for inhibitors. [12][13][14][15]Known inhibitors like Acarbose and Miglitol can be used for comparison. [16][17]* A2A Adenosine Receptor Modulation: The A2A adenosine receptor is a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission. [18][19]Antagonists of this receptor are being explored for Parkinson's disease and cancer immunotherapy. [20][21][22][23]Radioligand binding assays and cAMP accumulation assays are standard methods to assess receptor modulation. Istradefylline and caffeine are well-known A2A receptor antagonists. [21][22]
Conclusion: A Path Forward
The true biological identity of this compound remains to be definitively established. However, by leveraging the known activities of its structural cousins, we have outlined a rational and experimentally verifiable path to confirming its mechanism of action. The provided protocols are designed to be robust and self-validating, ensuring the generation of high-quality, trustworthy data.
This guide serves not as a final answer, but as a starting point for rigorous scientific inquiry. By systematically investigating these potential mechanisms, the research community can unlock the therapeutic potential of this intriguing molecule and contribute to the broader understanding of the versatile 2-thioxoimidazolidin-4-one scaffold.
References
- 1. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzenesulphonamide inhibitors of the cytolytic protein perforin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based assays for identification of aryl hydrocarbon receptor (AhR) activators [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. Aryl Hydrocarbon Receptor Agonists Products: R&D Systems [rndsystems.com]
- 8. Aryl Hydrocarbon Receptor Agonists | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 9. drugs.com [drugs.com]
- 10. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 14. alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) | Abcam [abcam.com]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. medicaid.nv.gov [medicaid.nv.gov]
- 17. my.clevelandclinic.org [my.clevelandclinic.org]
- 18. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 22. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 23. mdpi.com [mdpi.com]
A Researcher's Guide to the Spectroscopic Differentiation of Thiohydantoin Isomers
Thiohydantoins are a critical class of five-membered heterocyclic compounds, pivotal in medicinal chemistry and as intermediates in organic synthesis, including the Edman degradation for peptide sequencing.[1][2] The isomeric forms of thiohydantoin, such as 2-thiohydantoin, 4-thiohydantoin, and 2,4-dithiohydantoin, present a significant analytical challenge due to their structural similarities. An unambiguous differentiation is paramount for structure elucidation, purity assessment, and establishing structure-activity relationships (SAR).[3][4] This guide provides a comparative analysis of the key spectroscopic techniques used to distinguish these isomers, grounded in experimental data and established methodologies.
The Isomers in Focus
The primary isomers discussed in this guide are differentiated by the position of the thiocarbonyl (C=S) group(s) within the hydantoin ring. The core structures are:
-
2-Thiohydantoin: A single thiocarbonyl at the C2 position and a carbonyl (C=O) at C4.
-
4-Thiohydantoin: A carbonyl at C2 and a thiocarbonyl at C4.
-
2,4-Dithiohydantoin: Thiocarbonyl groups at both C2 and C4 positions.
The substitution of a carbonyl oxygen with a sulfur atom profoundly alters the molecule's electronic environment and bond vibrations, giving rise to distinct spectroscopic signatures.[3]
Comparative Spectroscopic Analysis
A multi-technique approach is the most robust strategy for isomer differentiation. We will compare the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer identification, providing detailed information about the carbon skeleton and proton environments.[3]
Causality of Spectral Differences: The key to differentiation lies in the chemical shifts of the carbon atoms in the thiocarbonyl/carbonyl groups and the adjacent nitrogen protons (N-H). A thiocarbonyl group (C=S) is significantly less electronegative than a carbonyl group (C=O). Consequently, the C=S carbon is more deshielded and resonates at a much higher ppm value (further downfield) in a ¹³C NMR spectrum.[3] Similarly, protons on adjacent nitrogen atoms are also shifted downfield.
¹³C NMR Spectroscopy: The most definitive feature is the chemical shift of the C2 and C4 carbons.
-
In 2-thiohydantoin , the C2 carbon (C=S) appears significantly downfield compared to the C4 carbon (C=O).[5]
-
Conversely, in 4-thiohydantoin , the C4 carbon (C=S) would be downfield relative to the C2 carbon (C=O).
-
In 2,4-dithiohydantoin , both C2 and C4 would appear at high ppm values.
¹H NMR Spectroscopy: The N1-H and N3-H protons are sensitive to the adjacent group. The presence of a thiocarbonyl group deshields these protons, shifting them downfield.
-
In 2-thiohydantoin , both N1-H and N3-H protons are adjacent to either the C2=S or C4=O group, resulting in characteristic shifts. Published data for 2-thiohydantoin derivatives show N1-H around 8.9-9.5 ppm and N3-H around 10.5-11.0 ppm.[5]
-
Comparing a hydantoin to a 2-thiohydantoin, the N-H protons in the thio-derivative are consistently shifted to a higher ppm value.[3]
Table 1: Comparative NMR Data for Thiohydantoin Isomers (Expected Shifts in ppm)
| Isomer | Key ¹³C Signals (ppm) | Key ¹H Signals (ppm) | Rationale for Differentiation |
| 2-Thiohydantoin | C2 (C=S): ~180-187C4 (C=O): ~170-178[5] | N1-H: ~8.9-9.5N3-H: ~10.5-11.0[5] | Highly deshielded C2 signal confirms C=S at this position. |
| 4-Thiohydantoin | C2 (C=O): ~155-165C4 (C=S): ~195-205 | N-H protons will show distinct shifts relative to 2-thiohydantoin. | Highly deshielded C4 signal confirms C=S at this position. |
| 2,4-Dithiohydantoin | C2 (C=S): ~180-190C4 (C=S): ~195-205 | N-H protons will be significantly downfield. | Absence of any carbonyl signal in the ¹³C spectrum; two highly deshielded carbon signals. |
Note: Exact chemical shifts can vary based on solvent and substitution.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The clear distinction between C=O and C=S stretching vibrations is the primary diagnostic tool.[3]
Causality of Spectral Differences: The C=O bond is stronger and has a larger dipole moment change during vibration compared to the C=S bond. This results in a strong, high-frequency absorption band for the carbonyl group (typically 1700-1780 cm⁻¹) and a weaker, lower-frequency band for the thiocarbonyl group (typically 1100-1300 cm⁻¹).[3]
-
2-Thiohydantoin will show one C=O stretch (from C4=O) and one C=S stretch.
-
4-Thiohydantoin will also show one C=O stretch (from C2=O) and one C=S stretch, though the precise frequencies may differ slightly due to the ring environment.
-
2,4-Dithiohydantoin will be uniquely identified by the complete absence of a C=O stretching band and the presence of C=S stretching bands.[6]
Table 2: Comparative IR Data for Thiohydantoin Isomers (Key Bands in cm⁻¹)
| Isomer | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Rationale for Differentiation |
| 2-Thiohydantoin | ~1725 - 1745[3] | ~1100 - 1300[3] | ~3100 - 3400[3] | Presence of both C=O and C=S bands. Absence of the C2=O band (~1750-1780 cm⁻¹) seen in hydantoin is a key identifier.[3] |
| 4-Thiohydantoin | ~1750 - 1780 | ~1100 - 1300 | ~3100 - 3400 | Presence of both C=O and C=S bands. The C=O frequency may be higher than in 2-thiohydantoin. |
| 2,4-Dithiohydantoin | Absent | Present (may be complex) | ~3100 - 3400 | Complete absence of absorption in the carbonyl region (1700-1800 cm⁻¹) is definitive. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation patterns that can help differentiate isomers. Soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the molecule intact and observe the molecular ion.[7]
Causality of Spectral Differences: While isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ. The location of the sulfur atom influences bond stabilities and the preferred fragmentation pathways.[8][9] The loss of fragments like CO, CS, or HNCS can be diagnostic.
-
2-Thiohydantoin vs. 4-Thiohydantoin: The initial fragmentation will likely involve the loss of small neutral molecules. The relative ease of losing CO versus CS, or the formation of specific fragment ions, can provide clues to the original structure.
-
2,4-Dithiohydantoin: This isomer will have a molecular weight that is 16 atomic mass units higher than the monothio-isomers (due to the replacement of a second O with an S). Its fragmentation will be characterized by the loss of CS or HNCS fragments.
Table 3: Comparative MS Data for Thiohydantoin Isomers
| Isomer | Molecular Ion (M+) | Key Fragmentation Pathways | Rationale for Differentiation |
| 2-Thiohydantoin | m/z 116.00 | Loss of HNCO, loss of CO, ring opening. | Fragmentation patterns can be compared to a known standard. |
| 4-Thiohydantoin | m/z 116.00 | Loss of HNCS, loss of CO, ring opening. | Different relative intensities of fragment ions compared to the 2-thio isomer. |
| 2,4-Dithiohydantoin | m/z 131.98 | Loss of HNCS, loss of CS. | Distinct molecular weight. Absence of fragments corresponding to CO loss. |
UV-Visible (UV-Vis) Spectroscopy
The introduction of a thiocarbonyl group extends the chromophore of the molecule.
Causality of Spectral Differences: Sulfur's lone pair electrons and available d-orbitals participate in electronic transitions (n→π*) at a lower energy (longer wavelength) compared to oxygen. This results in a bathochromic (red) shift in the maximum absorbance wavelength (λmax).[1]
-
2-Thiohydantoin derivatives typically show a characteristic UV absorbance in the range of 260-270 nm.[5]
-
4-Thiohydantoin would also be expected to absorb in a similar region, potentially with a different λmax and molar absorptivity.
-
2,4-Dithiohydantoin , with two C=S chromophores, would be expected to have the most red-shifted λmax and a more intense absorption.
Experimental Protocols
Reproducible data is contingent on rigorous experimental protocols. The following are generalized procedures for the key techniques described.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg (for ¹H) or 50-100 mg (for ¹³C) of the thiohydantoin isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3][10] Using a secondary vial for dissolution can ensure the sample is fully solubilized before transfer.[10]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard (e.g., TMS).
Protocol 2: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a simple and effective method for solid or liquid samples.[11][12]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background spectrum with nothing on the crystal.[13]
-
Sample Measurement: Place a small amount of the solid sample directly onto the crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.[11][13]
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.[3]
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background, generating a transmittance or absorbance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent compatible with ESI, such as methanol or acetonitrile, often with 0.1% formic acid to enhance protonation.[7]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an ESI source.
-
Infusion: Introduce the sample directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3-4 kV.
-
Scan Range: m/z 50-500.
-
-
Tandem MS (MS/MS): Select the molecular ion ([M+H]⁺) of interest and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.[9]
Systematic Identification Workflow
For an unknown sample, a logical workflow ensures efficient and accurate identification.
Caption: Workflow for the systematic identification of thiohydantoin isomers.
Conclusion
The differentiation of thiohydantoin isomers is readily achievable through a systematic and comparative application of modern spectroscopic techniques. While mass spectrometry provides the initial, crucial determination of molecular weight, distinguishing dithiohydantoins from monothio-isomers, it is the combination of IR and, most definitively, ¹³C NMR spectroscopy that allows for the unambiguous assignment of the thiocarbonyl position. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these important heterocyclic compounds, ensuring the integrity and progression of their work in drug development and chemical synthesis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. mdpi.com [mdpi.com]
- 8. Mass spectral study of the occurrence of tautomeric forms of thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. agilent.com [agilent.com]
- 12. mt.com [mt.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the ADME Properties of 3-Phenyl-2-Thioxoimidazolidin-4-one Derivatives
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery.[1][2][3] The 3-phenyl-2-thioxoimidazolidin-4-one core has emerged as one such scaffold, with derivatives demonstrating a wide array of biological activities.[4][5] However, biological potency alone does not make a successful drug. A compound's journey through the body, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is the ultimate determinant of its clinical viability.[6][7][8][9]
This guide provides an in-depth validation of the ADME properties of 3-phenyl-2-thioxoimidazolidin-4-one derivatives. We will dissect their pharmacokinetic profile through a combination of predictive computational models and robust in vitro experimental data. To provide a clear benchmark, we will perform a side-by-side comparison with a well-established therapeutic scaffold, the oxazolidinones (e.g., derivatives of Linezolid), which offer a known and favorable ADME profile for contrast.[10] Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to navigate the challenges and unlock the potential of this promising chemical series.
The First Pass: In Silico ADME Profiling for Early Assessment
Rationale for a Computational Approach: Before committing resources to chemical synthesis and biological testing, in silico ADME prediction serves as an indispensable, cost-effective screening funnel.[11][12][13][14] These computational models use vast datasets to predict a molecule's behavior based on its structure, allowing for the early identification of potential liabilities and guiding the prioritization of candidates for further development.
Methodology: We utilize established web-based platforms like SwissADME to generate a preliminary ADME profile.[11] Key parameters evaluated include physicochemical properties that govern absorption, pharmacokinetic predictions related to distribution and metabolism, and adherence to drug-likeness principles like Lipinski's Rule of Five.[15][16]
Workflow for In Silico ADME Prediction
Caption: Workflow for initial ADME property prediction using computational tools.
Comparative In Silico Data:
| Parameter | 3-Phenyl-2-thioxoimidazolidin-4-one Derivative (Hypothetical) | Oxazolidinone Comparator (Hypothetical) | Ideal Range for Oral Drugs |
| Molecular Weight | 206.25 g/mol | 337.35 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 1.85 | 1.30 | 1 - 3 |
| LogS (Aqueous Solubility) | -2.50 | -3.10 | > -4 |
| Topological Polar Surface Area (TPSA) | 74.9 Ų | 85.5 Ų | < 140 Ų |
| GI Absorption Prediction | High | High | High |
| BBB Permeant Prediction | No | Yes | Application-dependent |
| Lipinski's Rule Violations | 0 | 0 | 0 |
| CYP3A4 Inhibitor Prediction | Yes | No | No |
Interpretation: The in silico data suggests that the 3-phenyl-2-thioxoimidazolidin-4-one scaffold possesses a favorable physicochemical profile for oral absorption, with good solubility and an appropriate LogP value. However, a significant flag is raised for its potential to inhibit Cytochrome P450 3A4, a critical enzyme for drug metabolism. This prediction signals a potential risk for drug-drug interactions (DDI) that must be experimentally verified.
Experimental Validation I: Permeability and Oral Absorption Potential
Causality Behind Permeability Assays: To move beyond prediction, we must experimentally measure a compound's ability to cross biological membranes. This is fundamental to determining its potential for oral absorption. The Caco-2 cell permeability assay is the gold-standard in vitro model, as it utilizes a monolayer of human intestinal cells that mimic the gut wall, complete with the expression of critical uptake and efflux transporters.[17][18][19] A complementary, higher-throughput method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which specifically measures passive diffusion.[20][21][22] Comparing results from both assays can help elucidate the mechanism of transport.[22]
A. Caco-2 Permeability Assay
This assay measures the flux of a compound from an apical (AP) compartment (representing the gut lumen) to a basolateral (BL) compartment (representing the bloodstream), and vice-versa. This bidirectional assessment allows for the calculation of an Efflux Ratio (ER) , which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).
Workflow for Caco-2 Permeability Assay
Caption: Experimental workflow for the bidirectional Caco-2 permeability assay.
Detailed Experimental Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and cultured for 21-28 days to allow differentiation into a polarized monolayer.[17]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A co-incubated paracellular marker like Lucifer yellow is also used to ensure tight junctions are intact.[18]
-
Assay Initiation: The monolayers are washed with pre-warmed transport buffer (HBSS). The test compound (e.g., at 10 µM) is added to the donor compartment (apical for A→B measurement, basolateral for B→A).[]
-
Incubation: Plates are incubated for 2 hours at 37°C with gentle shaking.[17]
-
Sampling & Analysis: Samples are taken from both donor and receiver compartments at the end of the incubation. The concentration of the test compound is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) , where dQ/dt is the transport rate, A is the surface area, and C₀ is the initial concentration.[17] The Efflux Ratio is then calculated as Papp (B→A) / Papp (A→B) .[18]
Comparative Permeability Data:
| Compound Class | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| 3-Phenyl-2-thioxoimidazolidin-4-one | 8.5 | 9.1 | 1.07 | Moderate to High |
| Oxazolidinone Comparator | 12.3 | 11.8 | 0.96 | High |
| Atenolol (Low Permeability Control) | < 1.0 | < 1.0 | ~1.0 | Poor (<50%) |
| Antipyrine (High Permeability Control) | > 15.0 | > 15.0 | ~1.0 | Good (>85%) |
Interpretation: The 3-phenyl-2-thioxoimidazolidin-4-one derivative shows moderate-to-high permeability, suggesting good potential for oral absorption. Crucially, its efflux ratio is close to 1, indicating it is not a significant substrate for major efflux transporters like P-gp. While its permeability is slightly lower than the oxazolidinone comparator, it falls within an acceptable range for many drug development programs.
Experimental Validation II: Metabolic Stability
Causality Behind Stability Assays: A drug's therapeutic effect is dictated by its concentration at the target site over time, which is heavily influenced by its rate of metabolism, primarily in the liver. The in vitro liver microsomal stability assay is a workhorse in early drug discovery to estimate a compound's metabolic fate.[8] It measures the rate at which a compound is broken down by Phase I drug-metabolizing enzymes (like Cytochrome P450s) present in liver microsomes.[24][25][26][27][28] A compound that is metabolized too quickly will have a short half-life in vivo and may require frequent, high doses to be effective.
Workflow for Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using liver microsomes.
Detailed Experimental Protocol: Microsomal Stability
-
Reaction Preparation: A reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) is prepared. The test compound is added at a final concentration of 1 µM.[24]
-
Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.[27]
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.[26]
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[27]
Comparative Metabolic Stability Data:
| Compound Class | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| 3-Phenyl-2-thioxoimidazolidin-4-one | 18 | 77 | High |
| Oxazolidinone Comparator | > 60 | < 23 | Low |
| Verapamil (High Clearance Control) | < 10 | > 138 | High |
| Carbamazepine (Low Clearance Control) | > 60 | < 23 | Low |
Interpretation: The experimental data reveals a significant liability for the 3-phenyl-2-thioxoimidazolidin-4-one derivative. With a short half-life of 18 minutes and high intrinsic clearance, the compound is rapidly metabolized by liver enzymes. This suggests it would likely have poor bioavailability and a short duration of action in vivo, potentially requiring medicinal chemistry efforts to block the sites of metabolism. This contrasts sharply with the high stability of the oxazolidinone comparator.
Experimental Validation III: Cytochrome P450 (CYP) Inhibition Potential
Causality Behind CYP Inhibition Assays: The in silico analysis flagged a potential for CYP inhibition. We must now confirm this experimentally, as inhibiting key CYP enzymes is a primary cause of clinical drug-drug interactions (DDIs).[29] When a drug inhibits a CYP enzyme, it can prevent the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma concentrations of the co-administered drug and potential toxicity. The standard assay determines the IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%.[30][31]
Workflow for CYP Inhibition (IC50) Assay
Caption: Workflow for determining the IC50 value for CYP enzyme inhibition.
Detailed Experimental Protocol: CYP Inhibition
-
Incubation Preparation: Human liver microsomes are incubated with a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).[31]
-
Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 0.1 to 25 µM).[31]
-
Reaction Initiation: The reaction is started by adding NADPH and incubated at 37°C for a predetermined time.
-
Reaction Termination & Analysis: The reaction is stopped with cold acetonitrile. Samples are processed, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
IC50 Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[29]
Comparative CYP Inhibition Data (IC50, µM):
| Compound Class | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk Potential |
| 3-Phenyl-2-thioxoimidazolidin-4-one | 2.1 | > 50 | 15.6 | High (for CYP3A4) |
| Oxazolidinone Comparator | > 50 | > 50 | > 50 | Low |
| Ketoconazole (CYP3A4 Control) | < 0.1 | - | - | Potent Inhibitor |
| Quinidine (CYP2D6 Control) | - | < 0.1 | - | Potent Inhibitor |
Generally, an IC50 < 10 µM warrants further investigation, and < 1 µM is considered a potent inhibitor.
Interpretation: The experimental results confirm the in silico prediction. The 3-phenyl-2-thioxoimidazolidin-4-one derivative is a potent inhibitor of CYP3A4, with an IC50 value of 2.1 µM. Since CYP3A4 is responsible for the metabolism of over 50% of clinical drugs, this represents a significant risk for drug-drug interactions and is a major liability for the scaffold that would need to be addressed through structural modification.
Synthesis and Strategic Recommendations
The comprehensive ADME validation reveals a mixed but clear profile for the 3-phenyl-2-thioxoimidazolidin-4-one scaffold.
Summary of ADME Properties:
| ADME Parameter | 3-Phenyl-2-thioxoimidazolidin-4-one | Oxazolidinone Comparator | Assessment |
| Permeability | Moderate-High | High | Acceptable |
| Efflux | Low (ER ≈ 1) | Low (ER ≈ 1) | Favorable |
| Metabolic Stability | Low (t½ < 20 min) | High (t½ > 60 min) | Major Liability |
| CYP3A4 Inhibition | High (IC50 = 2.1 µM) | Low (IC50 > 50 µM) | Major Liability |
While the scaffold demonstrates good passive permeability suitable for oral absorption, its progression is severely hampered by two major liabilities: rapid metabolic clearance and potent inhibition of CYP3A4.
Strategic Recommendations for Medicinal Chemists:
-
Address Metabolic Instability:
-
Metabolite Identification: The first step is to perform metabolite identification studies to pinpoint the exact "soft spots" on the molecule that are susceptible to metabolism.
-
Structure Modification: Once identified, these sites can be blocked. For example, if oxidation is occurring on the phenyl ring, introducing electron-withdrawing groups (e.g., fluorine, chlorine) can make the ring less susceptible to metabolism.
-
-
Mitigate CYP3A4 Inhibition:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to understand which structural features are responsible for CYP inhibition. The phenyl group and the thioxo group are primary candidates for modification.
-
Reduce Lipophilicity: High lipophilicity is often correlated with CYP inhibition. Exploring more polar analogs may reduce binding to the lipophilic active site of the CYP enzyme.
-
Isosteric Replacement: Consider replacing the sulfur atom (thioxo group) with an oxygen atom (oxo group) to create an imidazolidin-4-one, which may alter the electronic properties enough to disrupt binding to CYP3A4.
-
Conclusion
The 3-phenyl-2-thioxoimidazolidin-4-one scaffold is a classic example of a promising chemical series whose potential is challenged by its pharmacokinetic profile. Our comparative analysis demonstrates that while its absorption properties are favorable, its utility is significantly undermined by high metabolic instability and a strong potential for drug-drug interactions via CYP3A4 inhibition.
This guide underscores the absolute necessity of integrating a multi-parameter ADME validation strategy early in the drug discovery process. The combination of rapid in silico screening to identify potential risks, followed by robust in vitro assays to generate definitive, quantitative data, provides a clear and actionable path forward. For the 3-phenyl-2-thioxoimidazolidin-4-one scaffold, the path to a viable clinical candidate will require focused medicinal chemistry efforts to systematically engineer out the identified ADME liabilities while preserving its desired biological activity.
References
- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 4. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. criver.com [criver.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 12. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. PAMPA | Evotec [evotec.com]
- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 25. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 28. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 29. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 30. lnhlifesciences.org [lnhlifesciences.org]
- 31. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of research compounds is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, grounding procedural steps in the compound's specific hazard profile.
Core Principle: Hazard-Informed Waste Management
The disposal procedure for any chemical is dictated by its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute toxicity. Understanding these classifications is the causal basis for the stringent handling and disposal protocols that follow.
According to aggregated GHS information, this compound is designated with the signal word "Danger" and carries the following hazard statements:
This toxicity profile firmly categorizes it as a hazardous waste that must never be disposed of via standard laboratory drains or general refuse. The primary GHS directive for its disposal is P501: Dispose of contents/container to an approved waste disposal plant [1][2]. Our entire protocol is built around fulfilling this mandate safely and efficiently within a laboratory setting.
| Property | Identifier / Value | Source |
| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | PubChem[1] |
| CAS Number | 4333-19-1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀N₂OS | PubChem[1] |
| GHS Pictogram | Skull and Crossbones | ECHA C&L Inventory[1] |
| Signal Word | Danger | ECHA C&L Inventory[1] |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Category 3 | ECHA C&L Inventory[1] |
Pre-Disposal: Segregation and Personal Protective Equipment (PPE)
Before the first gram of waste is collected, proper setup is essential. The high toxicity of this compound necessitates meticulous prevention of cross-contamination and exposure.
-
Personal Protective Equipment (PPE): Due to the triple threat of oral, dermal, and inhalation toxicity, a comprehensive PPE suite is mandatory. This includes:
-
Nitrile gloves (inspect before use and use proper removal technique)[3].
-
Safety goggles with side shields or a face shield.
-
A properly fitted laboratory coat.
-
Work should be conducted in a certified chemical fume hood to mitigate inhalation risk.
-
-
Waste Segregation: Incompatibility can lead to dangerous reactions. This compound should be segregated from:
-
Strong Oxidizing Agents: To prevent exothermic and potentially violent reactions[4].
-
Aqueous Waste Streams: While not water-reactive, keeping solid toxic waste separate from liquid waste streams is a best practice to prevent accidental dissolution and environmental release.
-
Step-by-Step Waste Collection and Containment Protocol
This protocol applies to the pure (unused) compound, contaminated labware (e.g., weigh boats, spatulas), and disposable PPE.
Step 1: Container Selection
-
Objective: To securely contain the waste in a vessel that is chemically compatible and clearly identifiable.
-
Procedure:
-
Select a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be in good condition, free of cracks, and leak-proof.
-
The container must be designated exclusively for this waste stream. Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Waste Labeling
-
Objective: To provide clear, immediate identification of the container's contents and associated hazards, in compliance with regulations.
-
Procedure:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Fill out the label completely with the following information:
-
Step 3: Waste Accumulation
-
Objective: To safely add waste to the container while minimizing exposure and preventing overfilling.
-
Procedure:
-
Place all solid waste, including contaminated items like gloves and weigh paper, directly into the labeled container.
-
Ensure the exterior of the waste container remains clean and free from contamination[6]. If any compound spills on the outside, decontaminate it with a suitable solvent and a paper towel, and dispose of the towel inside the container.
-
Keep the container lid securely closed at all times, except when adding waste[5][7]. This prevents the release of dust or vapors.
-
Do not fill the container beyond 90% of its capacity to prevent spills and allow for expansion[6].
-
Step 4: Temporary Storage (Satellite Accumulation Area)
-
Objective: To store the collected waste safely within the laboratory until it is ready for pickup.
-
Procedure:
-
Designate a specific "Satellite Accumulation Area" (SAA) in your lab for hazardous waste[5]. This area should be under the control of the lab personnel, away from heat sources, and not in a high-traffic path[8].
-
Store the waste container in this designated area, ensuring the label is facing forward and clearly visible.
-
The container must remain in the laboratory where the waste was generated[7].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Spill Procedures
Final Disposal: The final step is to arrange for the removal of the waste by trained professionals.
-
Contact your Environmental Health & Safety (EHS) Office: Once the container is nearly full or has been stored for the maximum time allowed by your institution (e.g., 6-12 months), schedule a pickup[5][9].
-
Do Not Attempt Chemical Neutralization: You should not attempt to treat or neutralize this waste on your own. Its toxic nature requires handling in a dedicated, permitted facility.
Emergency Spill Response: In the event of a small spill during handling for disposal:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the full, appropriate PPE described in Section 2.
-
Containment: If it is a solid, gently cover it with an absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.
-
Cleanup: Carefully collect the spilled material and any contaminated cleaning materials (e.g., absorbent pads, towels) using forceps or other tools and place them into your labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe it down. Place all cleaning materials into the waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institutional policy.
By adhering to this comprehensive protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and scientifically responsible.
References
- 1. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ethz.ch [ethz.ch]
- 7. purdue.edu [purdue.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a compound requiring meticulous attention to safety protocols. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, from initial handling to final disposal.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified under the Globally Harmonized System (GHS) as a substance with significant acute toxicity.[1] It is designated as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1] This triple threat necessitates a comprehensive safety strategy that minimizes all potential routes of exposure. The causality behind these stringent precautions lies in the compound's potential to cause systemic toxic effects even at low doses. Therefore, every step of the handling process must be approached with the assumption that exposure will occur without the proper protective barriers in place.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when working with this compound. The following table outlines the recommended PPE, tailored to specific laboratory operations.
| Operation | Recommended Personal Protective Equipment | Justification |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (HEPA) filters- Nitrile gloves (double-gloving recommended)- Chemical-resistant lab coat or disposable gown- Safety goggles (worn under the full-face respirator)- Closed-toe shoes | The primary risk is the inhalation of fine powder, which can become easily aerosolized. A full-face respirator provides the highest level of respiratory protection and also shields the eyes and face from accidental splashes. Double-gloving provides an extra layer of protection against dermal absorption. |
| Dissolving in Solvent | - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety goggles- Closed-toe shoes | Once in solution, the inhalation risk of the powder is eliminated. However, the risk of splashes and dermal contact remains. Working in a fume hood contains any volatile solvent vapors and potential aerosols generated during dissolution. |
| General Handling and Transfers | - Nitrile gloves- Chemical-resistant lab coat- Safety goggles- Closed-toe shoes | Standard laboratory PPE is sufficient to protect against minor splashes and incidental contact. |
It is imperative to consult the Safety Data Sheet (SDS) for the specific solvents being used, as they may require additional or different types of PPE. Always inspect gloves for any signs of degradation or perforation before use.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation.[2]
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper to contain any minor spills and facilitate cleanup.[3]
-
Gather Materials: Before starting, ensure all necessary equipment, including a pre-tared, sealable container for the chemical, appropriate solvents, and waste containers, are within the designated area.
2. Weighing the Compound:
-
Minimize Air Currents: When weighing, ensure that the ventilation in the enclosure is not so high as to disturb the balance or cause the powder to become airborne.
-
Careful Transfer: Use a spatula or other appropriate tool to carefully transfer the powder to the tared container. Avoid any sudden movements that could create dust.
-
Immediate Sealing: Once the desired amount is weighed, securely seal the container to prevent any powder from escaping.
3. Dissolution:
-
In a Fume Hood: Always perform the dissolution of the compound within a certified chemical fume hood.
-
Controlled Addition: Slowly add the solvent to the container with the powder. If necessary, gently swirl the container to aid dissolution. Avoid vigorous shaking that could create aerosols.
Operational Plan: Spill Management - A Rapid and Safe Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent the spread of contamination.
Spill Response Workflow
Caption: Workflow for responding to a spill of this compound.
Step-by-Step Spill Cleanup:
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[4]
-
Assess the Situation: From a safe distance, assess the extent of the spill. For any major spill, or if you are unsure how to proceed, contact your institution's emergency response team.
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above for handling dry powder.
-
Contain and Absorb:
-
For a dry powder spill , gently cover the spill with absorbent pads or other suitable material.[5] Carefully wet the absorbent material with an appropriate solvent (e.g., water, if compatible) to prevent the powder from becoming airborne.[6]
-
For a liquid spill (in solution) , cover the spill with a chemical absorbent material, working from the outside in to prevent spreading.[7]
-
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste bag or container.[7]
-
Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Waste: Seal the waste container and dispose of it according to your institution's hazardous waste management guidelines.
Disposal Plan: Responsible End-of-Life Management
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[8][9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.[10]
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup.
Never dispose of this compound or its containers in the regular trash or down the drain.[9][11] This is to prevent environmental contamination and potential harm to public health.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 5. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. acs.org [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
